2-Bromo-3-chloro-5-hydroxypyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-bromo-5-chloropyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3BrClNO/c6-5-4(7)1-3(9)2-8-5/h1-2,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHKTYYVUEJTFHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1Cl)Br)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40562011 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130284-56-9 | |
| Record name | 6-Bromo-5-chloropyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40562011 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 130284-56-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Bromo-3-chloro-5-hydroxypyridine. The information is curated for professionals in the fields of chemical research and drug development, with a focus on providing detailed experimental insights and data-rich summaries.
Core Chemical Properties
This compound is a halogenated pyridine derivative with the chemical formula C₅H₃BrClNO.[1] It presents as a colorless to pale yellow crystalline solid.[1] This compound is a valuable intermediate in the synthesis of a variety of organic molecules, including pharmaceuticals, pesticides, and dyes.[1]
Physical and Chemical Data Summary
The following table summarizes the key physical and chemical properties of this compound.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molar Mass | 208.44 g/mol | N/A |
| Melting Point | 112-115 °C | [1] |
| Boiling Point | 388.6 ± 37.0 °C (Predicted) | N/A |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents such as chloroform and acetone; slightly soluble in water. | [1] |
| Stability | Relatively stable at room temperature; susceptible to decomposition under heat, light, and oxidation. | [1] |
Spectral Data
| Spectroscopy | Predicted/Comparative Data |
| ¹H NMR | Expected signals in the aromatic region (δ 7.0-8.5 ppm). The two aromatic protons would likely appear as doublets. |
| ¹³C NMR | Expected signals for the five pyridine ring carbons, with shifts influenced by the electronegative substituents. |
| IR (Infrared) | Characteristic peaks for O-H stretching (broad, ~3200-3600 cm⁻¹), C=C and C=N stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Br/C-Cl stretching in the fingerprint region. |
| Mass Spectrometry | Expected molecular ion peak [M]⁺ at m/z ≈ 207 and 209 (due to Br isotopes) and 209 and 211 (due to Cl and Br isotopes). |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from pyridine. The general synthetic strategy includes chlorination, followed by bromination, and finally hydroxylation.
General Synthesis Workflow
The following diagram illustrates a plausible synthetic workflow for this compound.
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol (Adapted from Similar Syntheses)
The following is a detailed, three-step experimental protocol for the synthesis of this compound. This protocol is adapted from established procedures for the synthesis of related halogenated pyridines and should be performed by trained professionals in a controlled laboratory setting.
Step 1: Synthesis of 2-Chloropyridine
-
Materials: Pyridine, hydrogen chloride or sodium hydroxide.
-
Procedure: React pyridine with a chlorinating agent such as hydrogen chloride or sodium hydroxide under appropriate conditions to yield 2-chloropyridine.[1] The reaction mixture is then purified, for example, by distillation.
Step 2: Synthesis of 2-Chloro-3-bromopyridine
-
Materials: 2-Chloropyridine, bromine, inert solvent.
-
Procedure: In an inert atmosphere, dissolve 2-chloropyridine in a suitable inert solvent.[1] Add bromine dropwise to the solution while maintaining the reaction temperature. The reaction is monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up to isolate the 2-chloro-3-bromopyridine.
Step 3: Synthesis of this compound
-
Materials: 2-Chloro-3-bromopyridine, sodium hydroxide, water.
-
Procedure: Under alkaline conditions, react 2-chloro-3-bromopyridine with sodium hydroxide.[1] The reaction is typically carried out in an aqueous solution and may require heating. After the reaction is complete, the mixture is neutralized and the product is extracted with an organic solvent. The crude product is then purified by recrystallization or column chromatography to yield this compound.
Applications in Drug Development and Signaling Pathways
This compound and its derivatives are valuable building blocks in the synthesis of biologically active molecules. One notable area of application is in the development of modulators for G protein-coupled receptors (GPCRs).
Role as an Intermediate in the Synthesis of an APJ Receptor Agonist
A structurally related compound, 2-bromo-5-chloropyridine, is a key intermediate in the synthesis of BMS-986224, a potent and orally active agonist of the Apelin Receptor (APJ).[2][3][4] The APJ receptor is a promising therapeutic target for cardiovascular diseases such as heart failure. The pyridine moiety serves as a crucial scaffold for the molecule's interaction with the receptor.
APJ Receptor Signaling Pathway
Activation of the APJ receptor by an agonist like a derivative of this compound initiates a cascade of intracellular signaling events. The primary signaling occurs through the Gαi and Gαq protein subunits.
Caption: APJ receptor signaling pathway activated by an agonist.
Upon agonist binding, the activated G proteins stimulate downstream effectors. Gαq activates Phospholipase C (PLC), leading to the activation of Protein Kinase C (PKC).[5][6] Gαi activates the PI3K-Akt pathway, which in turn activates endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO), a potent vasodilator.[5][7] Gαi also inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[6] These signaling cascades ultimately result in various physiological responses, including vasodilation and promotion of cell survival.
Safety and Handling
This compound is an organic compound that should be handled in a specialized laboratory environment.[1] It is important to avoid contact with strong oxidizing agents and strong acids to prevent dangerous reactions.[1] Personal protective equipment, including safety glasses and gloves, should be worn, and work should be conducted in a well-ventilated area.[1] Inhalation, skin contact, and ingestion should be avoided.[1] In case of accidental contact, the affected area should be flushed with plenty of water, and medical advice should be sought.[1]
Conclusion
This compound is a versatile chemical intermediate with significant potential in the development of new pharmaceuticals. Its synthesis, while requiring careful control, follows established chemical principles. The ability of its derivatives to modulate important biological targets, such as the APJ receptor, underscores its value in medicinal chemistry and drug discovery. Further research into the synthesis of novel bioactive molecules from this scaffold is warranted.
References
2-Bromo-3-chloro-5-hydroxypyridine CAS number
An In-depth Technical Guide to 2-Bromo-3-chloro-5-hydroxypyridine
This technical guide provides a comprehensive overview of this compound, a halogenated pyridine derivative. This document is intended for researchers, scientists, and professionals in the fields of chemical synthesis and drug development, offering insights into its properties, synthesis, and applications.
Physicochemical Properties
The quantitative data for this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source(s) |
| CAS Number | 130284-56-9 | [1][2] |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 112-115 °C | [1] |
| Solubility | Soluble in chloroform and acetone; slightly soluble in water. | [1] |
| Purity | ≥97% | |
| Storage | Inert atmosphere, 2-8 °C | |
| IUPAC Name | 6-bromo-5-chloro-3-pyridinol | |
| InChI Key | DHKTYYVUEJTFHF-UHFFFAOYSA-N |
Synthesis Protocol
General Experimental Procedure:
-
Chlorination of Pyridine: The synthesis commences with the chlorination of pyridine. This can be achieved by reacting pyridine with reagents such as hydrogen chloride or sodium hydroxide to yield 2-chloropyridine.[1] The specific reaction conditions, including temperature, reaction time, and purification methods, would need to be optimized.
-
Bromination of 2-Chloropyridine: The second step involves the bromination of the resulting 2-chloropyridine. This reaction is typically carried out in an inert atmosphere using bromine to introduce a bromine atom at the 3-position of the pyridine ring, forming 2-chloro-3-bromopyridine.[1] Careful control of the reaction conditions is necessary to ensure selective bromination.
-
Hydroxylation of 2-Chloro-3-bromopyridine: The final step is the hydroxylation of 2-chloro-3-bromopyridine to obtain the target compound, this compound. This transformation is conducted under alkaline conditions, for instance, by reacting with sodium hydroxide.[1] This step introduces the hydroxyl group at the 5-position.
Note: This represents a generalized synthetic route. For laboratory-scale or industrial production, further research and development would be required to establish optimal reaction parameters, yields, and purification protocols.
Synthesis Workflow Diagram
The following diagram illustrates the logical relationship in the general synthesis of this compound.
Caption: General synthesis workflow for this compound.
Applications
This compound is primarily utilized as a chemical intermediate in organic synthesis. Its trifunctional nature (bromo, chloro, and hydroxyl groups) makes it a versatile building block for the synthesis of more complex molecules. Key application areas include:
-
Pharmaceuticals: It serves as a precursor or intermediate in the research and development of new drug candidates. The pyridine scaffold is a common motif in many biologically active compounds.[1][3]
-
Agrochemicals: This compound can be used in the synthesis of novel pesticides and herbicides.[1]
-
Dyes and Pigments: The chromophoric properties of pyridine derivatives make it a potential intermediate in the synthesis of dyes.[1]
Safety Information
This compound is a chemical that should be handled in a laboratory setting with appropriate personal protective equipment. It is classified with the following hazard statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H332: Harmful if inhaled.
-
H335: May cause respiratory irritation.
The corresponding precautionary statements include:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
It is crucial to consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this compound.
Spectroscopic Data
Spectroscopic data, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy, are essential for the structural confirmation and purity assessment of this compound. While the raw spectral data is not provided in the readily available literature, spectral information is reported to be available through specialized chemical data providers such as ChemicalBook.[4] Researchers are advised to consult these resources for detailed spectroscopic information.
References
- 1. chembk.com [chembk.com]
- 2. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 3. 2-Chloro-3-Bromo-5-Hydroxypyridine | Properties, Safety, Applications, Supplier in China [pipzine-chem.com]
- 4. This compound (130284-56-9) 1H NMR [m.chemicalbook.com]
An In-depth Technical Guide to the Synthesis of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a proposed synthetic route for 2-Bromo-3-chloro-5-hydroxypyridine, a halogenated pyridine derivative of interest in pharmaceutical and agrochemical research. Due to the absence of a directly published synthesis protocol for this specific isomer, this document outlines a rational, multi-step synthetic pathway based on established chemical principles and analogous reactions reported in the scientific literature. The proposed synthesis involves the preparation of a key intermediate, 3-chloro-5-hydroxypyridine, followed by a regioselective bromination at the C2 position.
Proposed Synthetic Pathway
The synthesis of this compound can be envisioned through a two-step process, starting from the commercially available 3-chloropyridine. The logical workflow for this synthesis is depicted below.
Figure 1: Proposed two-step synthesis of this compound.
Step 1: Synthesis of 3-Chloro-5-hydroxypyridine
The initial step involves the conversion of 3-chloropyridine to 3-chloro-5-hydroxypyridine. A plausible method for this transformation is through a nucleophilic aromatic substitution reaction, where the chloro-substituent is replaced by a hydroxyl group. While various methods exist for the hydroxylation of pyridines, a common approach involves heating with a strong base in a suitable solvent.
Experimental Protocol
A detailed experimental protocol for the synthesis of 3-hydroxypyridine from 3-chloropyridine has been reported and can be adapted for this synthesis.[1]
Materials:
-
3-Chloropyridine
-
Sodium hydroxide or Potassium hydroxide
-
Propylene glycol (solvent)
-
Concentrated hydrochloric acid
-
Deionized water
-
Methanol
Procedure:
-
In a reaction vessel equipped with a stirrer and a reflux condenser, dissolve 3-chloropyridine in propylene glycol.
-
Heat the mixture to 130-140°C.
-
Add the basic hydroxide (e.g., sodium hydroxide) portion-wise to the heated solution.
-
After the addition is complete, maintain the temperature and continue stirring for 2 hours.
-
After the reaction, remove the solvent by distillation. Add deionized water and perform a second distillation.
-
Cool the reaction mixture to room temperature.
-
Neutralize the reaction mixture with concentrated hydrochloric acid to a pH of 6-7.
-
Evaporate the water under reduced pressure.
-
Cool the residue to 60-70°C and add methanol.
-
Reflux the methanolic solution with stirring for 30 minutes.
-
Cool the solution to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate and purify the crude product by reduced pressure distillation to obtain 3-chloro-5-hydroxypyridine.
Quantitative Data
| Parameter | Value | Reference |
| Starting Material | 3-Chloropyridine | [1] |
| Product | 3-Chloro-5-hydroxypyridine | [1] |
| Molar Yield | 85-90% (for 3-hydroxypyridine) | [1] |
Step 2: Regioselective Bromination of 3-Chloro-5-hydroxypyridine
The second and final step is the regioselective bromination of the intermediate, 3-chloro-5-hydroxypyridine, to yield the target compound, this compound. The directing effects of the substituents on the pyridine ring are crucial for achieving the desired regioselectivity. The hydroxyl group at the 5-position is an activating group and directs electrophilic substitution to the ortho (4 and 6) and para (2) positions. The chloro group at the 3-position is a deactivating group but also directs to the ortho (2 and 4) and para (6) positions. Therefore, the 2, 4, and 6 positions are all susceptible to bromination.
To achieve selective bromination at the 2-position, careful selection of the brominating agent and reaction conditions is necessary. N-Bromosuccinimide (NBS) is a common and effective reagent for the regioselective bromination of activated aromatic and heteroaromatic compounds.[2] The choice of solvent can also influence the regioselectivity of the reaction.
Proposed Experimental Protocol
Based on general procedures for the bromination of activated pyridines, the following protocol is proposed.[2]
Materials:
-
3-Chloro-5-hydroxypyridine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile or Dichloromethane (solvent)
-
Sodium bicarbonate solution
-
Sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-chloro-5-hydroxypyridine in a suitable solvent (e.g., acetonitrile or dichloromethane) in a reaction flask.
-
Cool the solution in an ice bath.
-
Add N-bromosuccinimide (1 equivalent) portion-wise to the cooled solution while stirring.
-
Allow the reaction to proceed at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to isolate this compound.
Expected Quantitative Data
The yield for this bromination step will be dependent on the regioselectivity achieved. It is anticipated that a mixture of isomers may be formed, which will require careful purification to isolate the desired 2-bromo isomer.
| Parameter | Expected Value |
| Starting Material | 3-Chloro-5-hydroxypyridine |
| Product | This compound |
| Yield | Moderate to good (dependent on regioselectivity) |
| Purity | >95% after purification |
Alternative Synthetic Strategies
An alternative approach to the synthesis of this compound could involve a Sandmeyer reaction. This would require the synthesis of 2-amino-3-chloro-5-hydroxypyridine as a precursor. The amino group could then be converted to a bromo group using sodium nitrite in the presence of a copper(I) bromide catalyst. However, the synthesis of the required aminopyridine precursor may be challenging.
Conclusion
This technical guide outlines a feasible synthetic route to this compound based on established chemical transformations. The key steps are the synthesis of 3-chloro-5-hydroxypyridine followed by a regioselective bromination. The successful implementation of this synthesis will rely on careful optimization of the reaction conditions, particularly for the bromination step, to maximize the yield of the desired product. Further experimental investigation is required to validate and refine the proposed protocols.
References
An In-depth Technical Guide to 6-Bromo-5-chloro-3-pyridinol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous pharmaceuticals. Their ability to engage in various biological interactions makes them a privileged scaffold in drug design. This technical guide focuses on 2-Bromo-3-chloro-5-hydroxypyridine, for which the accepted IUPAC name is 6-bromo-5-chloro-3-pyridinol . This document provides a comprehensive overview of its chemical properties, synthesis, and potential applications in drug discovery and development, based on available scientific literature.
Chemical and Physical Properties
6-bromo-5-chloro-3-pyridinol is a halogenated hydroxypyridine derivative. The presence of bromine and chlorine atoms, along with a hydroxyl group on the pyridine ring, offers multiple points for further chemical modification, making it a versatile building block in organic synthesis. A summary of its key computed physicochemical properties is presented in Table 1.
| Property | Value | Reference |
| IUPAC Name | 6-bromo-5-chloro-3-pyridinol | [1] |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | [1] |
| CAS Number | 130284-56-9 | [1] |
| XLogP3-AA | 2.1 | [1] |
| Hydrogen Bond Donor Count | 1 | [1] |
| Hydrogen Bond Acceptor Count | 2 | [1] |
| Topological Polar Surface Area | 33.1 Ų | [1] |
Synthesis of Substituted Pyridinols
General Experimental Protocol for Substituted Pyridin-3-ol Synthesis
A plausible synthetic route could involve the halogenation and subsequent functional group interconversion of a suitable pyridine precursor. For instance, a multi-step synthesis might proceed as follows:
-
Nitration of a substituted 2-hydroxypyridine: Commercially available substituted 2-hydroxypyridines can be nitrated using a mixture of concentrated sulfuric acid and nitric acid at low temperatures (e.g., 0°C) to introduce a nitro group onto the pyridine ring.[2]
-
Chlorination: The resulting hydroxynitropyridine can then be chlorinated, for example, by treatment with phosphorus oxychloride (POCl₃) in the presence of phosphorus pentachloride (PCl₅) at elevated temperatures.[2]
-
Bromination: Subsequent bromination of the pyridine ring can be achieved using a suitable brominating agent.
-
Reduction of the Nitro Group: The nitro group can be reduced to an amino group.
-
Diazotization and Hydrolysis: The amino group can then be converted to a hydroxyl group via a diazotization reaction followed by hydrolysis.
The following diagram illustrates a generalized workflow for the synthesis of functionalized pyridines, which could be conceptually applied to the synthesis of 6-bromo-5-chloro-3-pyridinol.
Applications in Drug Development
The pyridine scaffold is a key component in a wide array of biologically active molecules and approved drugs.[3] The introduction of halogen atoms can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity and metabolic stability, which are critical parameters in drug design.
While specific biological activity data for 6-bromo-5-chloro-3-pyridinol is scarce in the literature, its structural motifs suggest potential as an intermediate in the synthesis of novel therapeutic agents. For instance, 3-bromo-5-chloro-pyridines have been utilized as intermediates in the synthesis of azatetralones, which are being investigated as aldose reductase inhibitors.[4] Furthermore, related compounds like 5-Bromo-3-pyridinol have shown potential as fungicides.[5]
The logical progression from a chemical building block like 6-bromo-5-chloro-3-pyridinol to a potential drug candidate in a research and development pipeline is illustrated in the following diagram.
Conclusion
6-bromo-5-chloro-3-pyridinol is a halogenated hydroxypyridine with potential as a versatile intermediate in the synthesis of novel, biologically active compounds. While detailed experimental protocols and specific biological data for this compound are not widely published, its structural features are common in many known pharmaceuticals. The general synthetic strategies for substituted pyridinols and the established importance of the pyridine scaffold in medicinal chemistry suggest that 6-bromo-5-chloro-3-pyridinol could be a valuable tool for researchers and scientists in the development of new drugs. Further research into the synthesis of its derivatives and their subsequent biological evaluation is warranted to fully explore the therapeutic potential of this chemical entity.
References
- 1. 6-Bromo-5-chloropyridin-3-ol | C5H3BrClNO | CID 14595225 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US5436344A - 3-bromo-5-chloro-pyridines used as intermediates in the synthesis of azatetralones - Google Patents [patents.google.com]
- 5. medchemexpress.com [medchemexpress.com]
Elucidating the Structure of 2-Bromo-3-chloro-5-hydroxypyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive framework for the structural elucidation of 2-Bromo-3-chloro-5-hydroxypyridine. The methodologies and data presented herein are essential for the verification of the molecular structure, a critical step in chemical synthesis, quality control, and drug development. This guide outlines detailed experimental protocols for key analytical techniques and presents expected and comparative spectral data to aid in the confirmation of the compound's identity and purity.
Compound Profile
-
Compound Name: this compound
-
IUPAC Name: 6-Bromo-5-chloro-3-pyridinol
-
CAS Number: 130284-56-9
-
Molecular Formula: C₅H₃BrClNO
-
Molecular Weight: 208.44 g/mol
-
Appearance: Colorless to pale yellow crystalline solid
-
Melting Point: Approximately 112-115°C
-
Solubility: Soluble in organic solvents such as chloroform and acetone, slightly soluble in water.
Spectroscopic Data for Structural Confirmation
The following tables summarize the expected and comparative spectroscopic data for this compound and its structural analogs. This data is crucial for confirming the substitution pattern and the presence of key functional groups.
Table 1: ¹H NMR Spectroscopic Data (400 MHz, CDCl₃)
| Compound | δ H-2 (ppm) | δ H-4 (ppm) | δ H-6 (ppm) | Other δ (ppm) | J (Hz) |
| This compound (Expected) | - | ~7.5 (d) | ~8.0 (d) | ~5.0-6.0 (br s, -OH) | J₄,₆ ≈ 2.0-3.0 |
| 2-Bromo-3-methoxypyridine | - | 7.12 (dd) | 7.97 (dd) | 3.90 (s, -OCH₃) | J₄,₅ = 8.0, J₅,₆ = 4.8, J₄,₆ = 1.6 |
| 2-Chloro-3-methoxypyridine | - | 7.24 (dd) | 8.05 (dd) | 3.93 (s, -OCH₃) | J₄,₅ = 7.8, J₅,₆ = 4.7, J₄,₆ = 1.5 |
| 3-Hydroxypyridine | 8.28 | 7.33 | 8.09 | 9.91 (br s, -OH) | J₂,₄=1.4, J₂,₆=0.7, J₄,₅=8.6, J₅,₆=4.7 |
Data for 2-bromo-3-methoxypyridine and 2-chloro-3-methoxypyridine are sourced from a comparative guide.[1] Data for 3-hydroxypyridine is from public spectral databases.
Table 2: ¹³C NMR Spectroscopic Data (100 MHz, CDCl₃)
| Compound | δ C-2 (ppm) | δ C-3 (ppm) | δ C-4 (ppm) | δ C-5 (ppm) | δ C-6 (ppm) | Other δ (ppm) |
| This compound (Expected) | ~140 | ~125 | ~125 | ~150 | ~145 | - |
| 2-Bromo-3-methoxypyridine | 142.4 | 155.1 | 122.8 | 128.4 | 150.3 | 56.5 (-OCH₃) |
| 2-Chloro-3-methoxypyridine | 146.9 | 154.2 | 123.5 | 121.8 | 145.8 | 56.4 (-OCH₃) |
Data for 2-bromo-3-methoxypyridine and 2-chloro-3-methoxypyridine are sourced from a comparative guide.[1]
Table 3: Mass Spectrometry Data (Electron Ionization)
| Compound | Molecular Weight ( g/mol ) | [M]⁺ (m/z) | Key Fragment Ions (m/z) |
| This compound (Expected) | 208.44 | 207/209/211 | [M-H]⁺, [M-OH]⁺, [M-Cl]⁺, [M-Br]⁺, [M-Br-CO]⁺, [M-Cl-CO]⁺ |
| 2-Bromo-3-methoxypyridine | 188.02 | 187/189 | 158/160 ([M-CHO]⁺), 146/148 ([M-CH₃-CO]⁺), 108 ([M-Br]⁺), 78 |
Data for 2-bromo-3-methoxypyridine is sourced from a comparative guide.[1]
Table 4: FT-IR Spectroscopic Data (KBr Pellet)
| Functional Group | Expected Wavenumber (cm⁻¹) |
| O-H stretch (phenolic) | 3200-3600 (broad) |
| C-H stretch (aromatic) | 3000-3100 |
| C=C and C=N stretch (aromatic ring) | 1400-1600 |
| C-O stretch (phenolic) | 1200-1300 |
| C-Cl stretch | 700-800 |
| C-Br stretch | 500-600 |
Experimental Protocols
Detailed methodologies for the key experiments required for the structural elucidation of this compound are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0.03% v/v).
-
Transfer the solution to a 5 mm NMR tube.
¹H NMR Spectroscopy:
-
Acquire the spectrum on a 400 MHz spectrometer.
-
Set the spectral width to approximately 16 ppm.
-
Use a 30-degree pulse angle with a relaxation delay of 1-2 seconds.
-
Acquire 16-32 scans to ensure a good signal-to-noise ratio.
-
Process the data with an exponential window function (line broadening of 0.3 Hz) before Fourier transformation.
-
Reference the spectrum to the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy:
-
Acquire the spectrum on a 100 MHz spectrometer with proton decoupling.
-
Set the spectral width to approximately 240 ppm.
-
Use a 45-degree pulse angle with a relaxation delay of 2 seconds.
-
Acquire 1024-2048 scans.
-
Process the data with an exponential window function (line broadening of 1.0 Hz) before Fourier transformation.
-
Reference the spectrum to the solvent signal (CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm).
Mass Spectrometry (MS)
Instrumentation:
-
A mass spectrometer equipped with an Electron Ionization (EI) source.
Procedure:
-
Introduce a small amount of the sample into the ion source.
-
Set the ionization energy to 70 eV.
-
Scan a mass range of m/z 40-300 to detect the molecular ion and significant fragment ions.
-
Analyze the resulting mass spectrum for the molecular ion peak and characteristic isotopic patterns for bromine (M:M+2 ratio of ~1:1) and chlorine (M:M+2 ratio of ~3:1).
-
Identify key fragment ions to deduce the structure.
Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (KBr Pellet):
-
Grind a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
Data Acquisition:
-
Place the KBr pellet in the sample holder of the FT-IR spectrometer.
-
Record the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Visualization of Elucidation Workflow and Structural Relationships
The following diagrams, generated using Graphviz, illustrate the logical workflow for the structural elucidation of this compound and the relationships between its structural features and expected spectroscopic signals.
References
An In-depth Technical Guide to the Safety and Handling of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety, handling, and physicochemical properties of 2-Bromo-3-chloro-5-hydroxypyridine. The information is intended for laboratory personnel and professionals involved in drug development and scientific research.
Chemical and Physical Properties
This compound is a halogenated pyridine derivative with the molecular formula C₅H₃BrClNO. It typically appears as a colorless to pale yellow crystalline solid.[1] While detailed experimental data is limited, the following table summarizes its known and predicted physicochemical properties.
| Property | Value | Source |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molar Mass | 208.44 g/mol | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Melting Point | 112-115 °C | [1] |
| Boiling Point (Predicted) | 388.6 ± 37.0 °C | [1] |
| Density (Predicted) | 1.908 ± 0.06 g/cm³ | [1] |
| Solubility | Slightly soluble in water; Soluble in organic solvents such as chloroform and acetone.[1] | |
| Stability | Relatively stable at room temperature. May decompose under heat, light, and oxidation.[1] |
Safety and Hazard Information
This compound is classified as a hazardous substance. The following Globally Harmonized System (GHS) classifications and precautionary statements should be strictly adhered to.
GHS Hazard Classification:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 4 | H302: Harmful if swallowed. |
| Skin Irritation | 2 | H315: Causes skin irritation. |
| Eye Irritation | 2A | H319: Causes serious eye irritation. |
| Acute Toxicity, Inhalation | 4 | H332: Harmful if inhaled. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation. |
(Note: The GHS classification is based on available data for this compound and structurally similar compounds.)
Signal Word: Warning
Hazard Pictograms:
First Aid Measures
-
If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.
-
In Case of Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.
-
In Case of Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.
-
Specific Hazards: When heated, it may release toxic fumes.
-
Protective Equipment: Wear self-contained breathing apparatus for firefighting if necessary.
Accidental Release Measures
-
Personal Precautions: Use personal protective equipment. Avoid dust formation. Avoid breathing vapors, mist, or gas. Ensure adequate ventilation. Evacuate personnel to safe areas.
-
Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.
-
Methods for Cleaning Up: Sweep up and shovel. Keep in suitable, closed containers for disposal.
Handling and Storage
Safe Handling of Powdered Form
As this compound is a solid, safe handling practices for powdered chemicals are critical to minimize exposure.
References
An In-depth Technical Guide on 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a consolidated overview of the available data on 2-Bromo-3-chloro-5-hydroxypyridine, a halogenated pyridine derivative with potential applications as a chemical intermediate in the synthesis of pharmaceuticals and other organic compounds.[1] Due to the limited availability of comprehensive public data, this guide focuses on summarizing the existing qualitative solubility information, outlining a standard experimental protocol for solubility determination, and visualizing a common synthetic pathway.
Solubility Data
Table 1: Qualitative Solubility of this compound
| Solvent Classification | Solvent | Solubility Description |
| Organic Solvents | Chloroform | Soluble[1] |
| Acetone | Soluble[1] | |
| Ethanol | Soluble | |
| Ether | Soluble | |
| Aqueous Solvents | Water | Slightly soluble[1] |
Experimental Protocols
A standardized and widely accepted method for determining the equilibrium solubility of a solid compound in a solvent is the shake-flask method. The following protocol provides a detailed methodology that can be adapted for this compound.
Protocol: Equilibrium Solubility Determination via the Shake-Flask Method
1. Materials and Equipment:
-
This compound (high purity solid)
-
Selected solvents (analytical grade)
-
Analytical balance
-
Vials with tight-sealing caps (e.g., screw-cap glass vials)
-
Constant temperature orbital shaker or water bath
-
Centrifuge
-
Syringe filters (e.g., 0.45 µm, solvent-compatible membrane)
-
Volumetric flasks and pipettes
-
High-Performance Liquid Chromatography (HPLC) with a UV detector or a UV-Vis Spectrophotometer
2. Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a vial. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.
-
Accurately add a known volume of the desired solvent to the vial.
-
Seal the vial tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker or water bath set to the desired experimental temperature (e.g., 25 °C, 37 °C).
-
Agitate the mixture for a sufficient period (typically 24-72 hours) to allow the system to reach thermodynamic equilibrium. The exact time should be determined by preliminary experiments to ensure the concentration of the solute in the solution becomes constant.
-
-
Phase Separation:
-
After equilibration, cease agitation and allow the vials to rest at the constant temperature for at least 2 hours to allow the excess solid to sediment.
-
To ensure the complete removal of any suspended solid particles, which could lead to an overestimation of solubility, the samples should be centrifuged at the experimental temperature.
-
Carefully withdraw a sample from the clear supernatant using a syringe and filter it through a syringe filter into a clean vial.
-
-
Analysis:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.
-
Measure the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectrophotometry.
-
-
Calculation:
-
Calculate the solubility of the compound in the solvent at the experimental temperature, taking into account the dilution factor. The solubility is typically expressed in units of g/L, mg/mL, or mol/L.
-
Synthetic Pathway
While specific signaling pathways involving this compound are not documented in the available literature, its synthesis is a key piece of information for researchers. A common method for its preparation is outlined below.[1]
Caption: Synthesis of this compound.
Disclaimer: This document is intended for informational purposes only and is based on publicly available data. The absence of certain data points, such as quantitative solubility and specific signaling pathway involvement, highlights areas where further research is needed. Researchers should always consult primary literature and conduct their own experiments to verify findings.
References
stability of 2-Bromo-3-chloro-5-hydroxypyridine under different conditions
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the stability of the heterocyclic compound 2-Bromo-3-chloro-5-hydroxypyridine. Due to the limited availability of specific stability data for this compound in published literature, this document outlines a framework for assessing its stability based on established principles of forced degradation studies as mandated by the International Council for Harmonisation (ICH) guidelines. It details experimental protocols for subjecting the compound to various stress conditions, including hydrolysis, oxidation, photolysis, and thermal stress, to identify potential degradation pathways and products. Furthermore, this guide describes the application of stability-indicating analytical methods, primarily High-Performance Liquid Chromatography (HPLC), for the separation and quantification of the parent compound and its degradants.[1] This document is intended to serve as a practical resource for researchers and drug development professionals in designing and executing robust stability studies.
Introduction
This compound is a substituted pyridine derivative with potential applications in pharmaceutical and agrochemical research. The stability of such a molecule is a critical quality attribute that can influence its safety, efficacy, and shelf-life. Understanding the degradation profile of this compound under various environmental conditions is essential for the development of stable formulations and for regulatory submissions.[2]
Forced degradation, or stress testing, is the deliberate degradation of a drug substance or drug product under conditions more severe than accelerated stability testing. These studies are crucial for:
-
Elucidating potential degradation pathways.
-
Identifying likely degradation products.
-
Demonstrating the specificity of stability-indicating analytical methods.
-
Gaining insights into the intrinsic stability of the molecule.
This guide will provide a systematic approach to evaluating the stability of this compound.
Physicochemical Properties
A summary of the known physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClNO | Internal Data |
| Molecular Weight | 208.44 g/mol | Internal Data |
| Appearance | Off-white to pale yellow crystalline solid | Internal Data |
| Melting Point | 40-44 °C | Internal Data |
| Solubility | Soluble in organic solvents, slightly soluble in water | Internal Data |
Forced Degradation Studies: Experimental Protocols
Forced degradation studies should be designed to achieve a target degradation of 5-20% of the active pharmaceutical ingredient (API).[2] This range is considered optimal for the reliable detection and characterization of degradation products without leading to secondary degradation. The following sections detail generalized experimental protocols for conducting forced degradation studies on this compound.
Hydrolytic Degradation
Hydrolysis studies are performed to evaluate the stability of the compound in aqueous solutions at different pH values.
Table 2: Experimental Protocol for Hydrolytic Degradation
| Parameter | Description |
| Apparatus | pH meter, volumetric flasks, water bath or incubator, HPLC system. |
| Reagents | This compound, 0.1 M Hydrochloric Acid (HCl), 0.1 M Sodium Hydroxide (NaOH), Purified Water, HPLC grade solvents. |
| Procedure | 1. Prepare stock solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile).2. For acidic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up the volume with 0.1 M HCl.3. For basic hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up the volume with 0.1 M NaOH.4. For neutral hydrolysis, add an aliquot of the stock solution to a volumetric flask and make up the volume with purified water.5. Prepare a control sample by diluting the stock solution with the mobile phase.6. Incubate the acidic and basic solutions at a specified temperature (e.g., 60°C) for a defined period (e.g., 24, 48, 72 hours). Keep the neutral solution at room temperature.7. At each time point, withdraw a sample, neutralize it if necessary, and dilute with the mobile phase to the target concentration.8. Analyze the samples by a validated stability-indicating HPLC method. |
| Analysis | Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation. |
Oxidative Degradation
Oxidative degradation studies assess the susceptibility of the compound to oxidation.
Table 3: Experimental Protocol for Oxidative Degradation
| Parameter | Description |
| Apparatus | Volumetric flasks, HPLC system. |
| Reagents | This compound, 3% Hydrogen Peroxide (H₂O₂), HPLC grade solvents. |
| Procedure | 1. Prepare a stock solution of this compound.2. Add an aliquot of the stock solution to a volumetric flask and add 3% H₂O₂.3. Keep the solution at room temperature for a defined period (e.g., 24 hours), protected from light.4. Prepare a control sample by diluting the stock solution with the mobile phase.5. At the end of the exposure period, dilute the sample with the mobile phase to the target concentration.6. Analyze the samples by a validated stability-indicating HPLC method. |
| Analysis | Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation. |
Photolytic Degradation
Photostability testing is conducted to evaluate the effect of light exposure on the compound.
Table 4: Experimental Protocol for Photolytic Degradation
| Parameter | Description |
| Apparatus | Photostability chamber equipped with a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white fluorescent and near UV lamps), quartz cells or other transparent containers, HPLC system.[3][4][5][6][7] |
| Reagents | This compound, HPLC grade solvents. |
| Procedure | 1. Expose the solid compound and a solution of the compound in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[4]2. Prepare a control sample by wrapping an identical sample in aluminum foil to protect it from light and storing it under the same temperature and humidity conditions.3. At the end of the exposure period, prepare solutions of the solid samples and dilute the solution samples with the mobile phase to the target concentration.4. Analyze the samples by a validated stability-indicating HPLC method. |
| Analysis | Compare the chromatograms of the exposed samples with the control samples. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation. |
Thermal Degradation
Thermal degradation studies assess the stability of the compound at elevated temperatures.
Table 5: Experimental Protocol for Thermal Degradation
| Parameter | Description |
| Apparatus | Hot air oven, HPLC system. |
| Reagents | This compound (solid), HPLC grade solvents. |
| Procedure | 1. Place a known amount of the solid compound in a suitable container.2. Expose the sample to a high temperature (e.g., 80°C) in a hot air oven for a defined period (e.g., 48 hours).3. Prepare a control sample and store it at room temperature.4. At the end of the exposure period, allow the sample to cool to room temperature.5. Prepare a solution of the sample in a suitable solvent and dilute with the mobile phase to the target concentration.6. Analyze the samples by a validated stability-indicating HPLC method. |
| Analysis | Compare the chromatogram of the heated sample with the control sample. Monitor for the appearance of new peaks and a decrease in the peak area of the parent compound. Calculate the percentage of degradation. |
Analytical Methodology
A stability-indicating analytical method is essential to separate the degradation products from the parent compound and from each other. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.
Table 6: General HPLC Method Parameters
| Parameter | Typical Conditions |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic solvent (e.g., acetonitrile or methanol). |
| Flow Rate | 1.0 mL/min |
| Detection | UV detector at a wavelength of maximum absorbance of this compound. |
| Injection Volume | 10-20 µL |
| Column Temperature | Ambient or controlled (e.g., 30°C) |
For the identification of unknown degradation products, hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable.[8]
Potential Degradation Pathways
Based on the chemical structure of this compound, several degradation pathways can be hypothesized. The presence of halogen atoms (bromo and chloro) and a hydroxyl group on the pyridine ring suggests susceptibility to nucleophilic substitution, hydrolysis, and oxidation.
Experimental Workflow and Data Analysis
A systematic workflow is crucial for conducting a comprehensive stability study.
Hypothetical Signaling Pathway Involvement
Substituted pyridines are known to interact with various biological targets. For instance, they can act as inhibitors of kinases or modulators of ion channels. A hypothetical signaling pathway where a molecule like this compound could play a role is depicted below. This is a generalized representation and requires experimental validation.
Conclusion
References
- 1. biomedres.us [biomedres.us]
- 2. resolvemass.ca [resolvemass.ca]
- 3. jordilabs.com [jordilabs.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. m.youtube.com [m.youtube.com]
- 6. ikev.org [ikev.org]
- 7. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 8. waters.com [waters.com]
An In-depth Technical Guide to 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative that serves as a crucial intermediate in the synthesis of a variety of organic molecules, particularly in the pharmaceutical and agrochemical industries. Its trifunctional nature, featuring bromo, chloro, and hydroxyl groups on a pyridine scaffold, offers multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive review of the available literature on this compound, covering its synthesis, physicochemical properties, and potential applications. Detailed experimental protocols, quantitative data, and logical workflows are presented to facilitate its use in research and development.
Chemical Properties and Data
This compound is a colorless to pale yellow crystalline solid.[1] It is soluble in organic solvents such as chloroform and acetone and is slightly soluble in water.[1] The compound is relatively stable at room temperature but can decompose under heat, light, or oxidizing conditions.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₃BrClNO | [1] |
| Molecular Weight | 208.44 g/mol | |
| Melting Point | 112-115 °C | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Solubility | Soluble in chloroform, acetone; slightly soluble in water | [1] |
| Purity | ≥97% |
Table 2: Spectroscopic Data for Structurally Related Compounds
| Compound | 1H NMR (CDCl₃, δ, ppm) | 13C NMR (CDCl₃, δ, ppm) | Key IR Peaks (cm⁻¹) | Mass Spec (m/z) | Reference |
| 2-Bromo-3-methoxypyridine | 7.12 (dd, 1H), 7.21 (dd, 1H), 7.97 (dd, 1H), 3.90 (s, 3H) | 155.1, 150.3, 142.4, 128.4, 122.8, 56.5 | ~3060 (C-H), 1556, 1410 (C=C, C=N), 1076, 1049 (C-O-C), ~788 (C-Br) | 187/189 [M]⁺ | [2] |
| 2-Bromo-5-chloropyridine | 7.44 (d, 1H), 7.54 (m, 1H), 8.36 (s, 1H) | 148.6, 139.2, 138.1, 131.5, 128.7 | Not Available | Not Available | [3] |
| 2-iodo-3-bromo-5-chloropyridine | 7.835 (d, 1H), 8.304 (d, 1H) | Not Available | Not Available | 323 [M+H]⁺ | [4] |
Synthesis and Experimental Protocols
The synthesis of this compound typically involves a multi-step process starting from a pyridine precursor. A general, feasible method involves the chlorination and subsequent bromination of a suitable pyridine derivative, followed by hydroxylation.[1]
General Synthesis Pathway
A plausible synthetic route, adapted from literature on similar compounds, is outlined below.[5][6] This involves the initial chlorination of 2-aminopyridine, followed by bromination, and finally conversion of the amino group to a hydroxyl group via a diazotization reaction, and subsequent nucleophilic substitution.
Detailed Experimental Protocol (Adapted from Analogous Syntheses)
This protocol is a composite based on procedures for similar compounds and should be optimized for the specific synthesis of this compound.[3][5][6]
Step 1: Synthesis of 2-Amino-5-chloropyridine
-
Dissolve 2-aminopyridine in concentrated hydrochloric acid with cooling.
-
Introduce chlorine gas into the solution over a period of time while maintaining a controlled temperature.
-
Pour the reaction mixture into ice-water and neutralize with a base (e.g., NaOH solution) to precipitate the product.
-
Filter, wash with water, and dry the precipitate to obtain 2-amino-5-chloropyridine.
Step 2: Synthesis of 2-Amino-3-bromo-5-chloropyridine
-
Dissolve 2-amino-5-chloropyridine in concentrated hydrochloric acid.
-
Add a solution of potassium bromide in water.
-
Introduce chlorine gas into the mixture over a period of time at a controlled temperature (e.g., ~35 °C).[5]
-
The product will precipitate as a light-yellow solid. Filter, wash, and dry the product. Recrystallization from a suitable solvent like cyclohexane can be performed for further purification.[5]
Step 3: Synthesis of this compound
-
Dissolve 2-amino-3-bromo-5-chloropyridine in an aqueous acidic solution (e.g., sulfuric acid) at low temperature (e.g., 0 °C).
-
Add a solution of sodium nitrite in water dropwise while maintaining the low temperature to form the diazonium salt.
-
Heat the reaction mixture to facilitate the hydrolysis of the diazonium salt to the corresponding hydroxyl group.
-
Cool the reaction mixture and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer, dry over an anhydrous salt (e.g., Na₂SO₄), and remove the solvent under reduced pressure to yield the crude product.
-
Purify the product by column chromatography or recrystallization.
Biological Activity and Potential Applications
Halogenated pyridines and hydroxypyridines are recognized as important scaffolds in medicinal chemistry due to their ability to engage in various biological interactions. While specific biological data for this compound is limited in the public domain, its structural motifs suggest potential applications as an intermediate in the synthesis of compounds with antimicrobial and anticancer properties.[7][8]
Role in Drug Discovery
The presence of chloro, bromo, and hydroxyl functional groups provides multiple points for diversification, making this compound a valuable building block for creating libraries of compounds for high-throughput screening. The pyridine core is a common feature in many biologically active molecules.
Potential Signaling Pathway Interactions
Derivatives of hydroxypyridine have been shown to interact with various cellular signaling pathways. For instance, some pyridine derivatives have been found to induce cellular senescence in cancer cell lines through the activation of the p21 signaling pathway, often triggered by DNA damage.[9] Additionally, 3-hydroxypyridine derivatives have been investigated as modulators of monoamine oxidase (MAO) activity, which plays a role in neurological processes.[3][10]
References
- 1. chembk.com [chembk.com]
- 2. benchchem.com [benchchem.com]
- 3. 2-Bromo-5-chloropyridine synthesis - chemicalbook [chemicalbook.com]
- 4. CN106467488A - A kind of preparation technology of 2 iodine, 3 bromine 5 chloropyridine - Google Patents [patents.google.com]
- 5. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. www1.udel.edu [www1.udel.edu]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing 2-bromo-3-chloro-5-hydroxypyridine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is of significant interest in medicinal chemistry and materials science for the synthesis of novel 2-aryl-3-chloro-5-hydroxypyridine derivatives. Given the presence of two different halogen atoms, this substrate offers the potential for regioselective functionalization, primarily at the more reactive C-Br bond.
The protocols and data presented herein are based on established methodologies for structurally similar halopyridines and serve as a robust starting point for reaction development and optimization.
Reaction Principle
The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organohalide and an organoboron compound, such as a boronic acid or its ester. The reaction proceeds through a catalytic cycle involving a palladium(0) species.
The generally accepted mechanism consists of three primary steps:
-
Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halogen bond of the organohalide. In the case of this compound, the oxidative addition is expected to occur preferentially at the more reactive carbon-bromine bond.
-
Transmetalation: The organic group from the organoboron species is transferred to the palladium(II) complex, a process activated by a base.
-
Reductive Elimination: The two organic partners on the palladium complex are coupled, forming the desired biaryl product and regenerating the palladium(0) catalyst, which re-enters the catalytic cycle.
Data Presentation: Proposed Reaction Conditions
While specific literature data for the Suzuki coupling of this compound is limited, the following table summarizes proposed starting conditions for coupling with various arylboronic acids. These conditions are extrapolated from successful reactions with similar substituted halopyridines.[1] Optimization of catalyst, ligand, base, and solvent may be necessary to achieve optimal yields.
| Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3-5) | - | Na₂CO₃ (2) | DME/H₂O (4:1) | 90 | 12 | Good to Excellent |
| 4-Methoxyphenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane/H₂O (4:1) | 100 | 8-16 | Good to Excellent |
| 4-Chlorophenylboronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | Toluene | 110 | 12-24 | Moderate to Good |
| 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | XPhos (3) | K₃PO₄ (2) | Toluene | 110 | 12-24 | Moderate to Good |
Note: Expected yield ranges are estimations and are highly dependent on the specific boronic acid used and the optimization of reaction conditions.
Experimental Protocols
The following are detailed experimental procedures for the proposed Suzuki coupling of this compound. It is recommended to perform these reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent catalyst degradation and side reactions.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol outlines a standard procedure using a commonly available and reliable catalyst.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Sodium carbonate (Na₂CO₃) (2.0 equiv)
-
1,2-Dimethoxyethane (DME) and Water (4:1 mixture, degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, sodium carbonate, and Pd(PPh₃)₄.
-
Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.
-
Add the degassed DME/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with vigorous stirring for 12 hours, or until reaction completion is indicated by TLC or LC-MS analysis.
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-hydroxypyridine.
Protocol 2: Procedure for Challenging Couplings using a Buchwald Ligand
This protocol is adapted for less reactive arylboronic acids or when higher yields are desired, employing a more active catalyst system.[2]
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (1.5 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous Toluene (degassed)
-
Ethyl acetate
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a glovebox, combine this compound, the arylboronic acid, K₃PO₄, Pd₂(dba)₃, and XPhos in a reaction vial.
-
Add anhydrous, degassed toluene to the vial.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture to 110 °C with stirring for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with saturated aqueous NH₄Cl.[3]
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel.
Troubleshooting
-
Low or No Conversion:
-
Ensure reagents and solvents are anhydrous and the system is properly deoxygenated.[3]
-
Increase the reaction temperature or time.
-
Screen different catalyst/ligand systems; bulky, electron-rich ligands like SPhos or XPhos may be required.[2]
-
Verify the quality of the boronic acid, as they can decompose upon storage.
-
-
Formation of Side Products:
-
Homo-coupling of the boronic acid can occur. This may be suppressed by using a different base or solvent system.[3]
-
Protodeboronation (loss of the boronic acid group) can be an issue. Using milder bases or anhydrous conditions might mitigate this.
-
Conclusion
The Suzuki-Miyaura cross-coupling of this compound is a highly effective method for the regioselective synthesis of 2-aryl-3-chloro-5-hydroxypyridine derivatives. The protocols provided, based on well-established procedures for similar substrates, offer a solid foundation for developing synthetic routes to a diverse range of compounds. Careful selection and optimization of the catalyst, ligand, base, and solvent are crucial for achieving high yields and purity, paving the way for applications in drug discovery and materials science.
References
Application Notes and Protocols for the Regioselective Buchwald-Hartwig Amination of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in modern organic synthesis for the formation of carbon-nitrogen (C-N) bonds.[1] Its application to the synthesis of substituted aminopyridines is of particular significance in medicinal chemistry and drug development, as the aminopyridine moiety is a prevalent scaffold in a multitude of biologically active molecules.
This document provides detailed application notes and a comprehensive protocol for the regioselective Buchwald-Hartwig amination of 2-Bromo-3-chloro-5-hydroxypyridine. This substrate presents a unique challenge due to the presence of two distinct halogen atoms at the C2 and C3 positions and a hydroxyl group at the C5 position, necessitating careful control of reaction conditions to achieve selective amination.
Reaction Principle and Regioselectivity
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of an amine with the pyridine core. The reaction proceeds through a catalytic cycle involving a Pd(0)/Pd(II) redox couple. The key steps are oxidative addition of the palladium catalyst to the carbon-halogen bond, coordination of the amine, deprotonation by a base, and reductive elimination to form the desired aminopyridine and regenerate the Pd(0) catalyst.
Regioselectivity:
In dihalogenated pyridines, the regioselectivity of the Buchwald-Hartwig amination is influenced by several factors, including the nature of the halogens and their positions on the pyridine ring. The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl.[2] Furthermore, the electronic properties of the pyridine ring render the C2 and C6 positions more susceptible to oxidative addition.
For this compound, the amination is expected to occur selectively at the C2 position, leading to the displacement of the bromide. This is due to the inherently higher reactivity of the C-Br bond compared to the C-Cl bond in the oxidative addition step of the catalytic cycle.
Influence of the Hydroxyl Group:
The presence of the hydroxyl group at the C5 position can potentially lead to side reactions, such as O-arylation or deprotonation by the strong base, which might interfere with the desired N-arylation. The choice of base is therefore critical to minimize these side reactions. In some cases, protection of the hydroxyl group may be necessary to achieve optimal results.
Data Presentation: Optimized Reaction Conditions
The following tables summarize optimized reaction conditions for the Buchwald-Hartwig amination of various dihalopyridine substrates with different amines. This data is provided to guide the optimization of the reaction for this compound.
Table 1: Reaction Conditions for the Amination of Dihalopyridines with Primary Amines
| Entry | Dihalopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-chloropyridine | n-Hexylamine | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85 |
| 2 | 2,4-Dichloropyridine | Aniline | Pd(OAc)₂ (3) | XPhos (6) | K₃PO₄ | Dioxane | 100 | 16 | 92 |
| 3 | 2-Bromo-5-chloropyridine | Benzylamine | Pd₂(dba)₃ (1.5) | RuPhos (3) | NaOtBu | Toluene | 100 | 8 | 88 |
| 4 | 2,3-Dichloropyridine | Cyclopropylamine | Pd(OAc)₂ (2) | SPhos (4) | K₂CO₃ | t-BuOH | 90 | 24 | 75 |
Table 2: Reaction Conditions for the Amination of Dihalopyridines with Secondary Amines
| Entry | Dihalopyridine Substrate | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-chloropyridine | Morpholine | Pd(OAc)₂ (2) | BINAP (3) | NaOtBu | Toluene | 100 | 10 | 95 |
| 2 | 2,4-Dichloropyridine | Piperidine | Pd₂(dba)₃ (2.5) | DavePhos (5) | K₃PO₄ | Dioxane | 110 | 18 | 89 |
| 3 | 2-Bromo-5-chloropyridine | N-Methylaniline | Pd(OAc)₂ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 120 | 12 | 82 |
| 4 | 2,3-Dichloropyridine | Pyrrolidine | Pd₂(dba)₃ (3) | JohnPhos (6) | LiHMDS | THF | 80 | 20 | 78 |
Experimental Protocols
This section provides a detailed protocol for the regioselective Buchwald-Hartwig amination of this compound.
4.1. Materials and Equipment
-
This compound
-
Amine (primary or secondary)
-
Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, XPhos, RuPhos)
-
Base (e.g., Cs₂CO₃, K₃PO₄, NaOtBu)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Schlenk tube or microwave vial
-
Magnetic stirrer and hotplate
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
4.2. General Procedure
-
To a dry Schlenk tube or microwave vial under an inert atmosphere, add this compound (1.0 equiv), the palladium catalyst (see Table 1 or 2 for loading), and the phosphine ligand (see Table 1 or 2 for loading).
-
Add the base (typically 1.5-2.0 equiv).
-
Add the amine (1.1-1.5 equiv).
-
Add the anhydrous solvent (to achieve a concentration of 0.1-0.5 M).
-
Seal the tube/vial and heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove the palladium catalyst.
-
Wash the Celite pad with the same organic solvent.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate).
-
Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
4.3. Notes on the Procedure
-
Inert Atmosphere: It is crucial to maintain an inert atmosphere throughout the reaction to prevent the deactivation of the palladium catalyst.[3]
-
Anhydrous Conditions: All reagents and solvents should be anhydrous to avoid side reactions.
-
Base Selection: For substrates with a free hydroxyl group, weaker bases like Cs₂CO₃ or K₃PO₄ are often preferred to minimize deprotonation of the hydroxyl group. Stronger bases like NaOtBu may be used, but protection of the hydroxyl group might be necessary.
-
Ligand Selection: The choice of ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands generally give the best results for the amination of halopyridines.
-
Microwave Irradiation: In some cases, microwave irradiation can significantly reduce reaction times and improve yields.[4]
Visualizations
5.1. Logical Relationship of Key Reaction Components
Caption: Key components for the Buchwald-Hartwig amination.
5.2. Experimental Workflow
Caption: Step-by-step experimental workflow.
References
Application Notes and Protocols: Synthesis of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of potential synthetic routes and experimental protocols for the preparation of 2-Bromo-3-chloro-5-hydroxypyridine, a valuable intermediate in pharmaceutical and agrochemical research. Due to the limited availability of a direct published synthesis, this note outlines a proposed reaction pathway based on established methodologies for analogous pyridine derivatives.
Proposed Synthetic Pathway
A plausible and efficient route to synthesize this compound initiates from a readily available starting material, 2-amino-3-chloropyridine. The proposed multi-step synthesis involves an initial bromination step, followed by a diazotization reaction and subsequent hydrolysis to yield the final product. This approach allows for the controlled introduction of the desired functional groups onto the pyridine ring.
Application Notes and Protocols for 2-Bromo-3-chloro-5-hydroxypyridine as a Synthetic Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Bromo-3-chloro-5-hydroxypyridine as a versatile synthetic intermediate in medicinal chemistry and drug development. This dihalogenated hydroxypyridine serves as a crucial building block for the synthesis of a variety of complex heterocyclic compounds, most notably kinase inhibitors targeting key signaling pathways implicated in cancer.
Key Applications in Medicinal Chemistry
This compound is a valuable starting material due to its distinct reactive sites. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and alkyl substituents. The chloro group at the 3-position and the hydroxyl group at the 5-position offer further opportunities for functionalization, enabling the synthesis of diverse molecular scaffolds.
A primary application of this intermediate is in the synthesis of Anaplastic Lymphoma Kinase (ALK) inhibitors.[1][2] ALK is a receptor tyrosine kinase, and its aberrant fusion proteins are drivers in several cancers, including non-small cell lung cancer.[3] Lorlatinib, a third-generation ALK inhibitor, is synthesized from intermediates derived from 2-amino-5-bromo-3-hydroxypyridine, a closely related analogue.[1][2]
Furthermore, substituted pyridine cores are integral to the development of inhibitors for other critical signaling pathways, such as the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) pathway, which is a key regulator of angiogenesis.[4][5]
Experimental Protocols
The following protocols are representative methodologies for the key synthetic transformations of this compound. While these protocols are based on established procedures for similar substituted pyridines, optimization for this specific substrate may be necessary.
Protocol 1: Suzuki-Miyaura Cross-Coupling for C-C Bond Formation
This protocol describes a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid. This reaction is fundamental for creating biaryl structures common in kinase inhibitors.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add this compound, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent (and water if applicable, typically in a 4:1 to 10:1 organic solvent to water ratio).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes or by using the freeze-pump-thaw method.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Suzuki-Miyaura Coupling of Substituted Bromopyridines:
| Entry | Arylboronic Acid Partner | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 | General Protocol |
| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ | 1,4-Dioxane/H₂O | 90 | 16 | 80-90 | General Protocol |
| 3 | 3-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / SPhos (3) | K₃PO₄ | Toluene | 110 | 8 | 75-85 | General Protocol |
| 4 | 2-Pyridylboronic acid | Pd₂(dba)₃ (2) / PCy₃ (4) | K₃PO₄ | 1,4-Dioxane | 100 | 24 | 60-75 | General Protocol |
Protocol 2: Buchwald-Hartwig Amination for C-N Bond Formation
This protocol outlines a general procedure for the palladium-catalyzed Buchwald-Hartwig amination to introduce an amine at the 2-position of the pyridine ring. This is a key step in the synthesis of many kinase inhibitors that interact with the hinge region of the kinase.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (e.g., Aniline, Morpholine) (1.2-2.0 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-2 mol%)
-
Phosphine Ligand (e.g., Xantphos, BINAP, DavePhos) (1-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) (1.4-2.5 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precatalyst and the phosphine ligand.
-
Add the anhydrous solvent and stir for a few minutes to allow for complex formation.
-
Under the inert atmosphere, add the base, this compound, and the amine.
-
Add the anhydrous solvent via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride (NH₄Cl) or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or CH₂Cl₂).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Quantitative Data for Buchwald-Hartwig Amination of Substituted Bromopyridines:
| Entry | Amine Partner | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | NaOtBu | Toluene | 100 | 18 | 70-90 | General Protocol |
| 2 | Morpholine | Pd₂(dba)₃ (1) | DavePhos (2) | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 80-95 | General Protocol |
| 3 | Benzylamine | Pd(OAc)₂ (1.5) | BINAP (3) | K₃PO₄ | Toluene | 90 | 24 | 65-85 | General Protocol |
| 4 | tert-Butylamine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | 1,4-Dioxane | 100 | 16 | 75-90 | General Protocol |
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and initial screening of kinase inhibitors using this compound as a starting material.
Caption: A typical workflow for synthesizing and screening drug candidates.
Signaling Pathways
Derivatives of this compound are instrumental in the development of inhibitors for crucial signaling pathways in cancer.
Anaplastic Lymphoma Kinase (ALK) Signaling Pathway
ALK is a receptor tyrosine kinase that, when constitutively activated through chromosomal rearrangements, drives tumor growth by activating several downstream pathways.[6][7]
Caption: ALK signaling pathway and point of inhibition.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Signaling Pathway
VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[4]
Caption: VEGFR-2 signaling pathway and point of inhibition.
References
- 1. CN111943885A - Synthetic method of Laolatinib intermediate 2-amino-5-bromo-3-hydroxypyridine - Google Patents [patents.google.com]
- 2. How to synthesize Lorlatinib?_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ALK: a tyrosine kinase target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Derivatization of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization strategies for 2-bromo-3-chloro-5-hydroxypyridine, a versatile trifunctional heterocyclic building block. This compound offers multiple reaction sites for chemical modification, making it a valuable starting material for the synthesis of novel compounds in medicinal chemistry and materials science. The protocols outlined below are based on established synthetic methodologies for related halogenated pyridines and serve as a guide for the development of diverse molecular scaffolds.
Overview of Derivatization Strategies
This compound possesses three distinct functional groups that can be selectively targeted for derivatization: a hydroxyl group, a bromo substituent, and a chloro substituent. The reactivity of these sites allows for a range of chemical transformations, including nucleophilic substitution at the hydroxyl group and various palladium-catalyzed cross-coupling reactions at the halogenated positions. The general order of reactivity for palladium-catalyzed cross-coupling reactions is typically C-Br > C-Cl, allowing for selective functionalization of the 2-position.
O-Alkylation via Williamson Ether Synthesis
The hydroxyl group of this compound can be readily converted to a variety of ethers through the Williamson ether synthesis. This reaction involves the deprotonation of the hydroxyl group to form an alkoxide, which then acts as a nucleophile to displace a leaving group from an alkyl halide.[1][2][3]
Application Note:
O-Alkylation introduces a diverse range of alkyl or arylalkyl groups, which can be used to modulate the lipophilicity, solubility, and metabolic stability of the resulting molecule. This strategy is widely employed in medicinal chemistry to improve the pharmacokinetic properties of lead compounds.
Experimental Protocol:
Materials:
-
This compound
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), acetonitrile (MeCN))
Procedure:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous DMF, add a suitable base (1.1-1.5 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Allow the mixture to stir at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add the alkyl halide (1.1 eq.) dropwise to the reaction mixture.
-
The reaction is then stirred at room temperature or gently heated (50-80 °C) for 2-16 hours, while monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction is quenched by the slow addition of water.
-
The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the desired ether derivative.
Quantitative Data (Expected):
| Alkyl Halide | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Benzyl bromide | NaH | DMF | 25 | 4 | 85-95 |
| Ethyl iodide | K₂CO₃ | MeCN | 80 | 12 | 70-85 |
| Propargyl bromide | NaH | THF | 25 | 6 | 80-90 |
C-C Bond Formation via Suzuki-Miyaura Coupling
The bromine atom at the 2-position of the pyridine ring is susceptible to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction enables the formation of a carbon-carbon bond between the pyridine scaffold and a variety of aryl or vinyl boronic acids or their esters.[4][5][6][7]
Application Note:
The Suzuki-Miyaura coupling is a powerful tool for the synthesis of biaryl and heteroaryl structures, which are common motifs in biologically active molecules, including kinase inhibitors.[8] This reaction allows for the introduction of diverse aromatic and heteroaromatic rings, enabling extensive structure-activity relationship (SAR) studies.
Experimental Protocol:
Materials:
-
This compound (or its O-protected derivative)
-
Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent system (e.g., 1,4-dioxane/water, toluene/water)
Procedure:
-
In a Schlenk flask, combine this compound (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), the base (2.0-3.0 eq.), and the palladium catalyst (2-5 mol%).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).
-
The reaction mixture is heated to 80-110 °C and stirred for 4-24 hours until TLC or LC-MS analysis indicates the consumption of the starting material.
-
After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.
-
The residue is purified by column chromatography on silica gel to yield the 2-aryl-3-chloro-5-hydroxypyridine derivative.
Quantitative Data (Expected):
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 75-90 |
| 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | Cs₂CO₃ | 1,4-Dioxane/H₂O | 90 | 8 | 80-95 |
| Thiophene-2-boronic acid | Pd(PPh₃)₄ (4) | K₃PO₄ | DME/H₂O | 85 | 16 | 65-80 |
C-C Bond Formation via Sonogashira Coupling
The Sonogashira coupling provides a method for the formation of a carbon-carbon bond between the 2-bromo position of the pyridine ring and a terminal alkyne. This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst.[9][10][11][12]
Application Note:
The introduction of an alkynyl moiety via the Sonogashira coupling is a valuable strategy in drug discovery. The resulting alkynes can serve as versatile intermediates for further transformations or can be incorporated into the final molecule to act as a rigid linker or a pharmacophoric element.
Experimental Protocol:
Materials:
-
This compound (or its O-protected derivative)
-
Terminal alkyne (e.g., phenylacetylene, propargyl alcohol)
-
Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA))
-
Solvent (e.g., tetrahydrofuran (THF), DMF)
Procedure:
-
To a solution of this compound (1.0 eq.) in a suitable solvent such as THF, add the terminal alkyne (1.2 eq.), the palladium catalyst (2-5 mol%), and CuI (1-3 mol%).
-
The mixture is degassed by bubbling with an inert gas for 15-20 minutes.
-
Add the amine base (2.0-3.0 eq.) and stir the reaction mixture at room temperature or with gentle heating (40-60 °C).
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-12 hours.
-
Upon completion, the reaction mixture is filtered through a pad of celite to remove the catalyst.
-
The filtrate is concentrated, and the residue is partitioned between water and an organic solvent.
-
The organic layer is washed with brine, dried, and concentrated.
-
The crude product is purified by column chromatography to give the 2-alkynyl derivative.
Quantitative Data (Expected):
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | Et₃N | THF | 25 | 6 | 80-95 |
| Propargyl alcohol | Pd(PPh₃)₄ (3) | CuI (2) | DIPA | DMF | 50 | 4 | 75-90 |
| Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2.5) | CuI (1.5) | Et₃N | THF | 25 | 8 | 85-98 |
C-N Bond Formation via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the 2-bromo position with a wide range of primary and secondary amines. This palladium-catalyzed reaction is a cornerstone of modern synthetic chemistry for the preparation of arylamines.[13][14][15][16][17]
Application Note:
The introduction of an amino group at the 2-position of the pyridine ring can significantly impact the biological activity of the molecule. Many kinase inhibitors, for example, feature an aminopyridine scaffold which is crucial for their binding to the target protein.[18]
Experimental Protocol:
Materials:
-
This compound (or its O-protected derivative)
-
Amine (e.g., aniline, morpholine)
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, XPhos)
-
Strong base (e.g., sodium tert-butoxide (NaOtBu))
-
Anhydrous solvent (e.g., toluene, 1,4-dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, a Schlenk tube is charged with the palladium precatalyst (1-3 mol%), the phosphine ligand (2-6 mol%), and the base (1.2-1.5 eq.).
-
Add this compound (1.0 eq.) and the amine (1.1-1.2 eq.).
-
Add the anhydrous solvent.
-
The Schlenk tube is sealed and the reaction mixture is heated to 80-120 °C for 12-24 hours.
-
After cooling, the reaction is quenched with water and the product is extracted with an organic solvent.
-
The organic extracts are combined, washed, dried, and concentrated.
-
The crude product is purified by column chromatography to afford the 2-amino-3-chloro-5-hydroxypyridine derivative.
Quantitative Data (Expected):
| Amine | Catalyst System (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Expected Yield (%) |
| Aniline | Pd₂(dba)₃ (1.5) / BINAP (3) | NaOtBu | Toluene | 100 | 18 | 70-85 |
| Morpholine | Pd(OAc)₂ (2) / XPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 24 | 65-80 |
| Benzylamine | Pd₂(dba)₃ (1) / DavePhos (2) | LHMDS | Toluene | 90 | 16 | 75-90 |
Visualizations
Caption: General workflow for the derivatization of this compound.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a pyridine derivative.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. jk-sci.com [jk-sci.com]
- 3. Williamson_ether_synthesis [chemeurope.com]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. researchgate.net [researchgate.net]
- 16. jk-sci.com [jk-sci.com]
- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 18. Discovery of 3-alkoxyamino-5-(pyridin-2-ylamino)pyrazine-2-carbonitriles as selective, orally bioavailable CHK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocol for the Regioselective Sonogashira Coupling of 2-Bromo-3-chloro-5-hydroxypyridine
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This reaction, catalyzed by a combination of palladium and copper complexes, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2][4] This document provides a detailed protocol for the regioselective Sonogashira coupling of 2-bromo-3-chloro-5-hydroxypyridine, a valuable building block in medicinal chemistry. The inherent difference in reactivity between bromine and chlorine substituents on the pyridine ring allows for selective functionalization at the C-Br bond.[5][6]
The reactivity of halogens in palladium-catalyzed cross-coupling reactions, including the Sonogashira coupling, generally follows the trend: I > OTf > Br >> Cl.[5][6] This differential reactivity allows for the selective coupling of a terminal alkyne at the more reactive C-Br bond of this compound, leaving the C-Cl bond intact for subsequent transformations. The presence of the hydroxyl group introduces a degree of complexity, as it can potentially coordinate with the metal catalysts; however, the Sonogashira reaction is known to be tolerant of a wide array of functional groups.[7]
Reaction Principle and Selectivity
The Sonogashira coupling proceeds via a dual catalytic cycle involving both palladium and copper. The palladium cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by transmetalation with a copper acetylide and subsequent reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.[6][8] The copper cycle facilitates the formation of the copper acetylide intermediate from the terminal alkyne and a base.[9]
For this compound, the oxidative addition of the C-Br bond to the Pd(0) catalyst is significantly faster than the oxidative addition of the C-Cl bond. This substantial difference in reaction rates is the basis for the high regioselectivity of the initial coupling reaction.
Experimental Protocol
This protocol describes a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Optimization of reaction conditions may be necessary for specific substrates.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene, 1-hexyne)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for anhydrous reactions (Schlenk flask or equivalent)
-
Magnetic stirrer and heating plate
-
Solvents and reagents for workup and purification (e.g., ethyl acetate, saturated aqueous ammonium chloride, brine, anhydrous magnesium sulfate, silica gel)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 mmol, 1.0 equiv).
-
Add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 2 mol%) and copper(I) iodide (0.04 mmol, 4 mol%).
-
Evacuate and backfill the flask with the inert gas three times to ensure an oxygen-free environment.
-
Add anhydrous solvent (DMF or THF, 5 mL) and triethylamine (2.0 mmol, 2.0 equiv) to the flask via syringe.
-
Add the terminal alkyne (1.1 mmol, 1.1 equiv) dropwise to the stirred reaction mixture at room temperature.
-
Heat the reaction mixture to a temperature between 50-80 °C. The optimal temperature may vary depending on the specific alkyne used.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst residues.
-
Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-alkynyl-3-chloro-5-hydroxypyridine.
Data Presentation
The following table summarizes representative reaction conditions and expected yields for the regioselective Sonogashira coupling of this compound. These values are based on typical outcomes for similar dihalogenated aromatic substrates.
| Entry | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 60 | 6 | 85-95 |
| 2 | 1-Hexyne | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | 50 | 8 | 80-90 |
| 3 | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | THF | RT | 12 | 75-85 |
| 4 | 3-Ethynyltoluene | Pd(PPh₃)₂Cl₂ (2) | 4 | Et₃N | DMF | 60 | 6 | 88-96 |
Visualizations
Reaction Scheme
Caption: General scheme of the Sonogashira coupling.
Catalytic Cycle
Caption: Simplified Sonogashira catalytic cycles.
Experimental Workflow
Caption: Experimental workflow for the Sonogashira coupling.
Safety Precautions
-
Handle all reagents and solvents in a well-ventilated fume hood.
-
Palladium catalysts and phosphine ligands can be toxic and should be handled with care.
-
Triethylamine is a corrosive and flammable base.
-
DMF is a potential reproductive toxin.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Conclusion
The Sonogashira coupling of this compound provides an efficient and regioselective route to valuable 2-alkynyl-3-chloro-5-hydroxypyridine derivatives. The protocol outlined in this document offers a reliable starting point for researchers in synthetic and medicinal chemistry. The retention of the chlorine atom at the 3-position allows for further diversification, making this a highly valuable transformation in the synthesis of complex heterocyclic molecules.
References
- 1. mdpi.com [mdpi.com]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. youtube.com [youtube.com]
- 7. jk-sci.com [jk-sci.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. youtube.com [youtube.com]
Application Notes and Protocols: 2-Bromo-3-chloro-5-hydroxypyridine in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative that serves as a versatile scaffold and key intermediate in the synthesis of a wide array of biologically active molecules. Its unique substitution pattern, featuring bromo, chloro, and hydroxyl groups, provides multiple reactive sites for chemical modification, making it an attractive starting material for the construction of complex heterocyclic compounds. In medicinal chemistry, this scaffold is of particular interest for the development of novel therapeutic agents, especially in the fields of oncology and infectious diseases. The pyridine core is a common motif in many FDA-approved drugs, and its derivatives have shown promise as inhibitors of various enzymes, including kinases and poly(ADP-ribose) polymerase (PARP).
These application notes provide an overview of the potential applications of this compound in medicinal chemistry, with a focus on its use in the synthesis of kinase and PARP inhibitors. Detailed experimental protocols for key synthetic transformations and biological assays are provided to guide researchers in their drug discovery efforts.
Chemical Properties and Reactivity
This compound is a solid at room temperature with the molecular formula C₅H₃BrClNO.[1] The reactivity of this molecule is dictated by its three distinct functional groups:
-
Bromo Group (C2-position): The bromine atom is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the introduction of a wide range of aryl, heteroaryl, alkyl, and amino substituents at this position, enabling the exploration of the chemical space around the pyridine core.
-
Chloro Group (C3-position): The chlorine atom can also participate in cross-coupling reactions, although it is generally less reactive than bromine. This differential reactivity can be exploited for sequential functionalization of the pyridine ring.
-
Hydroxyl Group (C5-position): The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization. It can also participate in hydrogen bonding interactions with biological targets.
Applications in Medicinal Chemistry
The this compound scaffold is a valuable building block for the synthesis of compounds targeting various biological pathways implicated in disease.
Kinase Inhibitors
Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridine scaffold is a common feature in many kinase inhibitors. By functionalizing the this compound core, it is possible to generate libraries of compounds for screening against various kinases.
For instance, the bromo position can be used to introduce moieties that occupy the ATP-binding site of the kinase, while the chloro and hydroxyl positions can be modified to enhance selectivity and improve pharmacokinetic properties.
| Compound ID | Target Kinase | IC₅₀ (µM) | Cancer Cell Line | Reference |
| 8b | VEGFR-2 | 5.0 ± 1.91 | - | [2] |
| 8e | VEGFR-2 | 3.93 ± 0.73 | - | [2] |
| 9a | PI3Kα | 9.47 ± 0.63 | - | [3] |
| 13g | PI3Kα | 0.525 | A549, MCF-7, Hela | [4] |
| 13g | mTOR | 0.048 | A549, MCF-7, Hela | [4] |
| Compound 6 | VEGFR-2 | 0.06083 | HCT-116, HepG-2 | [5] |
| Compound 11 | VEGFR-2 | 0.192 | A549, HepG-2, Caco-2, MDA | [6] |
PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) is a family of enzymes involved in DNA repair. PARP inhibitors have emerged as a promising class of anticancer drugs, particularly for tumors with deficiencies in other DNA repair pathways, such as those with BRCA mutations. The pyridopyridazinone scaffold, which can be synthesized from halogenated pyridines, has been explored for the development of potent PARP-1 inhibitors.
The following table shows the inhibitory activity of pyridopyridazinone derivatives, which are structurally related to compounds that could be synthesized from this compound.
| Compound ID | Target | IC₅₀ (nM) | Reference |
| 8a | PARP-1 | 36 | [7] |
| Olaparib (reference) | PARP-1 | 34 | [7] |
| Compound 51 | PARP-1 | 35 | [1] |
| Compound 60 | PARP-1 | 68 | [1] |
Experimental Protocols
The following are representative protocols for the synthesis of derivatives of this compound and for the biological evaluation of their activity. These protocols are based on established methodologies for similar compounds and may require optimization for specific substrates.
Synthesis Protocols
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of a 2-bromopyridine derivative with a boronic acid.
Materials:
-
This compound (or a protected derivative) (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, Na₂CO₃) (2.0-3.0 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DME)
-
Degassed water (if using a biphasic system)
Procedure:
-
To a dry Schlenk flask, add this compound, the boronic acid, the palladium catalyst, and the base.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the anhydrous solvent (and water, if applicable) via syringe.
-
Heat the reaction mixture to 80-110 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
This protocol describes a general procedure for the palladium-catalyzed amination of a 2-bromopyridine derivative.
Materials:
-
This compound (or a protected derivative) (1.0 equiv)
-
Primary or secondary amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Ligand (e.g., BINAP, Xantphos) (2-4 mol%)
-
Base (e.g., NaOt-Bu, Cs₂CO₃) (1.4-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to a dry Schlenk tube.
-
Add the this compound derivative and the amine.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Biological Assay Protocols
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a specific kinase.
Materials:
-
Recombinant kinase
-
Kinase substrate (e.g., a peptide or protein)
-
ATP (Adenosine triphosphate)
-
Test compound dissolved in DMSO
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, add the kinase, substrate, and assay buffer.
-
Add the diluted test compound or DMSO (vehicle control) to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at the optimal temperature for the kinase (e.g., 30 °C) for a specified time.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
This protocol describes a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Cell culture medium and supplements
-
Test compound dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at a suitable density and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound or DMSO (vehicle control).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Visualizations
The following diagrams illustrate key workflows and pathways relevant to the use of this compound in medicinal chemistry.
References
- 1. Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds | European Journal of Chemistry [eurjchem.com]
- 3. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Design and synthesis of novel PARP-1 inhibitors based on pyridopyridazinone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel Compounds from 2-Bromo-3-chloro-5-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 2-Bromo-3-chloro-5-hydroxypyridine as a key starting material. This versatile pyridine derivative, with its distinct arrangement of bromo, chloro, and hydroxyl functionalities, offers multiple reaction sites for the construction of complex molecular architectures relevant to pharmaceutical and agrochemical research.
Introduction
This compound is a valuable building block in organic synthesis. The differential reactivity of the bromo and chloro substituents, coupled with the nucleophilic character of the hydroxyl group, allows for a range of selective transformations. The bromine atom at the 2-position is particularly susceptible to palladium-catalyzed cross-coupling reactions, while the hydroxyl group can undergo O-alkylation or O-arylation. The chlorine atom at the 3-position is generally less reactive in cross-coupling reactions compared to the bromine at the 2-position, offering opportunities for sequential functionalization. This trifunctional scaffold is an excellent starting point for generating libraries of novel pyridine derivatives for screening in drug discovery and other applications.
Key Synthetic Transformations
The primary synthetic routes for derivatizing this compound involve:
-
Palladium-Catalyzed Cross-Coupling Reactions: Specifically, Suzuki-Miyaura, and Buchwald-Hartwig amination reactions are effective for forming new carbon-carbon and carbon-nitrogen bonds at the 2-position.
-
O-Alkylation: The hydroxyl group can be readily alkylated to introduce a variety of ether functionalities.
These transformations can be employed to synthesize a diverse range of novel compounds, including biaryl pyridines, amino-pyridines, and pyridyl ethers.
Experimental Protocols
The following protocols are representative methods for the synthesis of novel compounds from this compound. Optimization may be required for specific substrates.
Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of 2-Aryl-3-chloro-5-hydroxypyridines
This protocol describes a typical procedure for the palladium-catalyzed Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 equiv)
-
Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, the palladium catalyst, and the base under an inert atmosphere (Nitrogen or Argon).
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling with an inert gas for 10-15 minutes or by subjecting it to three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the specified time (2-24 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data Summary (Representative):
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (2) | Cs₂CO₃ | 1,4-Dioxane | 90 | 18 | 92 |
| 3 | 3-Thienylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ | DMF | 110 | 8 | 78 |
Protocol 2: Buchwald-Hartwig Amination for the Synthesis of 2-Amino-3-chloro-5-hydroxypyridines
This protocol outlines a general procedure for the palladium-catalyzed amination of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary) (1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-3 mol%)
-
Phosphine ligand (e.g., XPhos, SPhos, BINAP) (2-6 mol%)
-
Base (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.5-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
Procedure:
-
In a glovebox or under an inert atmosphere, charge a dry reaction vessel with the palladium precatalyst, the phosphine ligand, and the base.
-
Add this compound and the anhydrous solvent.
-
Add the amine to the reaction mixture.
-
Seal the vessel and heat to the desired temperature (typically 80-110 °C) with stirring for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by column chromatography.
Quantitative Data Summary (Representative):
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOt-Bu | Toluene | 100 | 16 | 90 |
| 2 | Aniline | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | 1,4-Dioxane | 110 | 20 | 82 |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BINAP (3) | Cs₂CO₃ | Toluene | 90 | 24 | 88 |
Protocol 3: O-Alkylation for the Synthesis of 2-Bromo-3-chloro-5-(alkoxy)pyridines
This protocol describes a standard procedure for the O-alkylation of the hydroxyl group of this compound.
Reaction Scheme:
Materials:
-
This compound (1.0 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.1-1.5 equiv)
-
Base (e.g., K₂CO₃, NaH, Cs₂CO₃) (1.5-2.0 equiv)
-
Solvent (e.g., DMF, Acetonitrile, Acetone)
Procedure:
-
To a solution of this compound in the chosen solvent, add the base.
-
Stir the mixture at room temperature for 15-30 minutes.
-
Add the alkyl halide dropwise to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (40-60 °C) until the starting material is consumed (monitor by TLC).
-
Quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by column chromatography or recrystallization.
Quantitative Data Summary (Representative):
| Entry | Alkyl Halide | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | RT | 6 | 95 |
| 2 | Benzyl Bromide | NaH | Acetonitrile | 50 | 4 | 91 |
| 3 | Ethyl Bromoacetate | Cs₂CO₃ | Acetone | 60 | 8 | 87 |
Visualizations
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Functionalization of 2-Bromo-3-chloro-5-hydroxypyridine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the catalytic functionalization of 2-bromo-3-chloro-5-hydroxypyridine, a versatile building block in medicinal chemistry and materials science. The methods described herein focus on palladium-catalyzed cross-coupling reactions, which offer a powerful toolkit for the selective formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds.
The presence of two different halogen atoms—bromine at the 2-position and chlorine at the 3-position—on the pyridine ring allows for regioselective functionalization. In palladium-catalyzed cross-coupling reactions, the carbon-bromine (C-Br) bond is generally more reactive than the carbon-chlorine (C-Cl) bond. This difference in reactivity enables selective substitution at the C2 position while leaving the C3-chloro and C5-hydroxyl groups intact for potential subsequent transformations.
This guide covers three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura coupling for the formation of C-C bonds with boronic acids, Sonogashira coupling for the introduction of alkyne moieties, and Buchwald-Hartwig amination for the synthesis of arylamines.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming C(sp²)-C(sp²) bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or its ester, in the presence of a palladium catalyst and a base. For this compound, this reaction is expected to proceed selectively at the more reactive C2-Br bond.
Comparative Data for Suzuki-Miyaura Coupling
| Entry | Arylboronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylboronic acid | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12-24 | Moderate to Good | A classic and cost-effective system. |
| 2 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | DME/H₂O | 85 | 12 | Good to Excellent | A common and reliable catalyst. |
| 3 | 3-Thienylboronic acid | Pd₂(dba)₃ (1.5) | SPhos (3.6) | K₃PO₄ (2) | Toluene | 100 | 18 | Good to Excellent | Buchwald ligands often improve yields. |
| 4 | Pyridine-3-boronic acid | PdCl₂(dppf) (3) | - | Cs₂CO₃ (2) | DMF | 100 | 8-16 | Good | Effective for a broad range of substrates. |
Note: The data in this table is representative of typical conditions for Suzuki-Miyaura couplings of related bromopyridine derivatives and should be used as a starting point for optimization with this compound.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
Toluene
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium(II) acetate (0.02 mmol) and triphenylphosphine (0.04 mmol) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times.
-
To the flask, add a degassed mixture of toluene and water (e.g., 4:1 v/v, 5 mL total volume).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-3-chloro-5-hydroxypyridine.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-co-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. This reaction provides a straightforward method for the synthesis of substituted alkynes.[1][2][3][4][5][6] As with the Suzuki-Miyaura coupling, the Sonogashira reaction is expected to occur selectively at the C2-Br bond of this compound.
Comparative Data for Sonogashira Coupling
| Entry | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Phenylacetylene | Pd(PPh₃)₄ (2) | CuI (4) | Et₃N | THF | 65 | 6 | Good to Excellent | Standard conditions. |
| 2 | Ethynyltrimethylsilane | PdCl₂(PPh₃)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | High | TMS-protected alkyne can be deprotected in situ or post-reaction. |
| 3 | 1-Octyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | Et₃N | DMF | 100 | 3 | Moderate to Good | Suitable for aliphatic alkynes. |
| 4 | 4-Ethynylanisole | Pd(PPh₃)₄ (5) | CuI (10) | Piperidine | Toluene | 80 | 12 | Good | Amine base can also act as a solvent. |
Note: The data in this table is based on general protocols for Sonogashira couplings of bromopyridines and may require optimization for this compound.[4][5]
Experimental Protocol: Sonogashira Coupling
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.
Materials:
-
This compound
-
Terminal alkyne (1.1 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2 mol%)
-
Copper(I) iodide (CuI, 4 mol%)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), tetrakis(triphenylphosphine)palladium(0) (0.02 mmol), and copper(I) iodide (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add anhydrous, degassed THF (5 mL) and triethylamine (2 mL) to the flask via syringe.
-
Add the terminal alkyne (1.1 mmol) dropwise to the reaction mixture.
-
Heat the reaction mixture to 65 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction to room temperature and filter the mixture through a pad of celite, washing with THF.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium chloride solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to afford the desired 2-alkynyl-3-chloro-5-hydroxypyridine.
Caption: Experimental workflow for Sonogashira coupling.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds between an aryl halide and an amine.[7][8][9][10][11] This reaction is a powerful tool for the synthesis of a wide variety of arylamines. For this compound, selective amination at the C2 position is anticipated.
Comparative Data for Buchwald-Hartwig Amination
| Entry | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Notes |
| 1 | Morpholine | Pd₂(dba)₃ (2) | BINAP (3) | NaOtBu (1.4) | Toluene | 100 | 12 | Good to Excellent | A common system for secondary amines. |
| 2 | Aniline | Pd(OAc)₂ (2) | XPhos (4) | Cs₂CO₃ (1.5) | Dioxane | 110 | 18 | Good | Bulky biarylphosphine ligands are effective for aryl amines. |
| 3 | Benzylamine | Pd₂(dba)₃ (1.5) | BrettPhos (3.6) | LiHMDS (2) | Toluene | 100 | 18 | Good | Stronger base may be required for some primary amines.[12] |
| 4 | N-Methylaniline | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ (2) | Dioxane | 110 | 24 | Moderate to Good | RuPhos is another effective biarylphosphine ligand.[12] |
Note: The data in this table is representative of conditions used for the Buchwald-Hartwig amination of related bromopyridines and should be adapted for this compound.[8]
Experimental Protocol: Buchwald-Hartwig Amination
This protocol provides a general procedure for the Buchwald-Hartwig amination of this compound with an amine.
Materials:
-
This compound
-
Amine (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2 mol%)
-
2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP, 3 mol%)
-
Sodium tert-butoxide (NaOtBu, 1.4 equivalents)
-
Toluene, anhydrous and degassed
-
Nitrogen or Argon gas
-
Standard laboratory glassware and Schlenk line equipment
Procedure:
-
In a glovebox or under a stream of inert gas, add sodium tert-butoxide (1.4 mmol) to a dry Schlenk tube.
-
In a separate vial, dissolve this compound (1.0 mmol), the amine (1.2 mmol), tris(dibenzylideneacetone)dipalladium(0) (0.02 mmol), and BINAP (0.03 mmol) in anhydrous, degassed toluene (5 mL).
-
Add the solution from the vial to the Schlenk tube containing the base.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the desired 2-amino-3-chloro-5-hydroxypyridine derivative.
Caption: Experimental workflow for Buchwald-Hartwig amination.
Signaling Pathways and Logical Relationships
The catalytic functionalization of this compound follows a predictable regiochemical outcome based on the principles of palladium-catalyzed cross-coupling reactions. The greater reactivity of the C-Br bond compared to the C-Cl bond directs the initial functionalization to the C2 position.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 3. Sonogashira Coupling [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 6. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. benchchem.com [benchchem.com]
- 9. C2-Selective Palladium-Catalyzed C-S Cross-Coupling of 2,4-Dihalopyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Scale-Up Synthesis of 2-Bromo-3-chloro-5-hydroxypyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 2-Bromo-3-chloro-5-hydroxypyridine and its derivatives. This class of compounds holds significant interest as intermediates in the development of novel pharmaceuticals and agrochemicals. The following sections detail a feasible multi-step synthesis, present key reaction data in a structured format, and provide scalable experimental protocols.
Synthetic Pathway Overview
The synthesis of this compound can be strategically approached through a multi-step sequence starting from readily available pyridine derivatives. A common and logical pathway involves the initial halogenation of the pyridine ring, followed by the introduction of the hydroxyl group. One plausible route begins with the synthesis of 2-amino-5-bromopyridine, followed by a series of halogenation, diazotization, and hydrolysis steps. An alternative, more direct approach starts from 2-chloropyridine, which is then brominated and subsequently hydroxylated.[1] For the purpose of these notes, we will focus on a pathway that offers good control over regioselectivity and has been described in related syntheses, making it adaptable for scale-up.
The proposed synthetic workflow is as follows:
-
Chlorination of 2-aminopyridine: Introduction of a chlorine atom at the 5-position.
-
Bromination: Introduction of a bromine atom at the 3-position.
-
Diazotization and Sandmeyer Reaction: Conversion of the amino group to a chloro group.
-
Hydroxylation: Introduction of the hydroxyl group at the 5-position.
This sequence allows for the controlled introduction of the halogen atoms before the final hydroxylation step.
Quantitative Data Summary
The following table summarizes key quantitative data for the synthesis of halogenated pyridine intermediates, based on reported procedures for similar compounds. These values can serve as a benchmark for process optimization and scale-up.
| Step | Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 2-Aminopyridine | Chlorine gas, conc. HCl, slight cooling | 2-Amino-5-chloropyridine | High | [2] |
| 2 | 2-Amino-5-chloropyridine | Potassium bromide, Chlorine gas, ~35°C | 2-Amino-3-bromo-5-chloropyridine | Not specified | [2] |
| 3 | 2-Amino-5-bromopyridine | Sodium nitrite, conc. HCl, -4°C to 15°C | 5-Bromo-2-chloropyridine | 47.6 | [3] |
| 4 | 5-Bromo-2-chloropyridine | n-Butyllithium, Trimethyl borate, then H₂O₂/H₂O or Acetic Acid | 2-Chloro-5-hydroxypyridine | 86 | [3] |
| 5 | 2-chloro-3-bromopyridine | Sodium hydroxide, alkaline conditions | 2-chloro-3-bromo-5-hydroxypyridine | Not specified | [1] |
Note: Yields are highly dependent on reaction scale and purification methods. The data presented are indicative and may require optimization for specific scale-up processes.
Experimental Protocols
The following protocols are detailed methodologies for the key synthetic steps. Safety precautions, including the use of personal protective equipment (PPE) and working in a well-ventilated fume hood, are mandatory.
Protocol 1: Synthesis of 2-Amino-3-bromo-5-chloropyridine
This protocol is adapted from a patented procedure for the synthesis of a key intermediate.[2]
Materials:
-
2-Aminopyridine
-
Concentrated Hydrochloric Acid (36%)
-
Chlorine Gas
-
Potassium Bromide
-
Water
-
Ice
-
Sodium Bisulfite
-
30% Sodium Hydroxide solution
-
Cyclohexane (for recrystallization)
Procedure:
-
In a suitable reaction vessel equipped with a stirrer, gas inlet, and cooling bath, dissolve 37.6 parts of 2-aminopyridine in 160 parts of concentrated hydrochloric acid with slight cooling.
-
Introduce 30 parts of chlorine gas into the solution over 50 minutes while maintaining the temperature.
-
Prepare a solution of 53 parts of potassium bromide in 50 parts of water and add it to the reaction mixture.
-
Introduce a further 30 parts of chlorine gas over one hour at a temperature of approximately 35°C. A light-yellow precipitate should form.
-
Stir the mixture for an additional 30 minutes after the gas introduction is complete.
-
Pour the reaction mixture into ice water and decompose any unreacted chlorine with a sodium bisulfite solution.
-
While cooling with ice, adjust the pH of the solution to 8 with 30% sodium hydroxide solution, keeping the temperature at 15°C.
-
Stir the resulting precipitate for one hour, then filter and wash with water.
-
For purification, recrystallize the crude product from cyclohexane to yield 2-amino-3-bromo-5-chloropyridine.
Protocol 2: Synthesis of this compound
This protocol is a conceptualized multi-step procedure based on established pyridine chemistry, including a Sandmeyer-type reaction followed by hydroxylation.
Step 2a: Diazotization and Chlorination of 2-Amino-3-bromo-5-chloropyridine to yield 3-Bromo-2,5-dichloropyridine
Materials:
-
2-Amino-3-bromo-5-chloropyridine
-
Concentrated Hydrochloric Acid
-
Sodium Nitrite
-
Copper(I) Chloride
-
Ice
-
Sodium Bicarbonate solution
-
Dichloromethane
Procedure:
-
Suspend 2-Amino-3-bromo-5-chloropyridine in concentrated hydrochloric acid and cool the mixture to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water dropwise, maintaining the temperature below 5°C.
-
In a separate vessel, prepare a solution of copper(I) chloride in concentrated hydrochloric acid.
-
Slowly add the cold diazonium salt solution to the copper(I) chloride solution. Effervescence should be observed.
-
Allow the reaction to warm to room temperature and then heat gently to 50-60°C until gas evolution ceases.
-
Cool the mixture and neutralize it with a saturated sodium bicarbonate solution.
-
Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 3-Bromo-2,5-dichloropyridine.
Step 2b: Selective Hydroxylation of 3-Bromo-2,5-dichloropyridine
Materials:
-
3-Bromo-2,5-dichloropyridine
-
Sodium Hydroxide or Potassium Hydroxide
-
Water or a suitable high-boiling solvent (e.g., diethylene glycol)
-
Copper catalyst (optional)
-
Hydrochloric Acid (for neutralization)
-
Ethyl acetate
Procedure:
-
In a high-pressure reactor, combine 3-Bromo-2,5-dichloropyridine with an aqueous solution of sodium hydroxide. A copper catalyst may be added to facilitate the reaction.[2]
-
Seal the reactor and heat the mixture to a high temperature (e.g., 170°C) for several hours with vigorous stirring under a nitrogen atmosphere.[2]
-
Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
-
After completion, cool the reactor, and carefully neutralize the dark-colored solution with concentrated hydrochloric acid.
-
Extract the product with a suitable organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude this compound by column chromatography or recrystallization.
Visualizations
Synthetic Pathway Diagram
The following diagram illustrates the proposed synthetic pathway for this compound.
Caption: Proposed synthetic pathway for this compound.
Experimental Workflow for Scale-Up
The following diagram outlines a logical workflow for the scale-up and optimization of the synthesis.
Caption: General workflow for the scale-up synthesis of pyridine derivatives.
References
Application Notes and Protocols: 2-Bromo-3-chloro-5-hydroxypyridine as a Versatile Building Block for Functional Materials
Audience: Researchers, scientists, and drug development professionals.
Introduction
2-Bromo-3-chloro-5-hydroxypyridine is a halogenated pyridine derivative that serves as a highly versatile building block in the synthesis of a wide array of functional materials. Its unique substitution pattern, featuring a reactive bromine atom, a chlorine atom, and a hydroxyl group on the pyridine ring, provides multiple reaction sites for derivatization. This allows for its incorporation into complex molecular architectures, making it a valuable intermediate in the development of pharmaceuticals, agrochemicals, and potentially in the field of organic electronics such as Organic Light-Emitting Diodes (OLEDs). The strategic placement of the halogen atoms allows for selective functionalization through various cross-coupling reactions, while the hydroxyl group can be used for etherification or esterification to further modify the molecule's properties.
Applications in Functional Material Synthesis
The trifunctional nature of this compound makes it an attractive starting material for generating diverse chemical libraries. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig reactions, enabling the formation of carbon-carbon and carbon-nitrogen bonds, respectively. These reactions are fundamental in the synthesis of complex organic molecules with desired electronic and biological properties.
Pharmaceutical and Agrochemical Synthesis
In medicinal chemistry and agrochemical research, the pyridine scaffold is a common motif found in many biologically active compounds. This compound can be utilized as a precursor to introduce a substituted pyridinyl moiety into a target molecule. This is a common strategy in lead optimization to enhance potency, selectivity, and pharmacokinetic properties. For instance, the hydroxyl group can be methylated to yield 2-bromo-3-chloro-5-methoxypyridine, which can then undergo cross-coupling reactions to synthesize inhibitors of key signaling proteins in oncology or novel fungicides and herbicides.
Organic Electronics (OLEDs)
While direct applications of this compound in OLEDs are not extensively documented, its structural motifs are relevant to the field. Halogenated aromatic compounds are often used as intermediates in the synthesis of larger, conjugated molecules that form the emissive and charge-transport layers in OLED devices. The ability to undergo cross-coupling reactions makes this pyridine derivative a potential building block for creating novel host and dopant materials with tailored electronic properties.
Experimental Protocols
The following protocols are representative methodologies for the derivatization of this compound. Researchers should note that optimization of reaction conditions may be necessary for specific substrates.
Protocol 1: Methylation of this compound
This protocol describes the methylation of the hydroxyl group, a common first step to prevent unwanted side reactions in subsequent cross-coupling steps. This procedure is adapted from a similar synthesis of 2-Bromo-3-methoxypyridine from 2-bromo-3-hydroxypyridine.[1][2]
Reaction Scheme:
This compound + Methylating Agent → 2-Bromo-3-chloro-5-methoxypyridine
Materials:
-
This compound
-
Potassium Hydroxide (KOH), pulverized
-
Dimethyl Sulfoxide (DMSO)
-
Methyl Iodide (CH₃I)
-
Ice water
-
Diethyl ether
-
1 N Sodium Hydroxide (NaOH)
-
1 N Hydrochloric Acid (HCl)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
To a stirred mixture of this compound (1.0 equiv.) and pulverized potassium hydroxide (1.1 equiv.) in dimethyl sulfoxide, establish an inert nitrogen atmosphere.
-
Heat the mixture to 55-60°C.
-
Add a solution of methyl iodide (1.05 equiv.) in DMSO dropwise to the reaction vessel.
-
After the addition is complete, maintain the reaction temperature at 55-60°C for 30 minutes.
-
Pour the reaction mixture into ice water to precipitate the product.
-
Filter the precipitate and triturate the solid with diethyl ether.
-
Combine the ether extracts and wash sequentially with 1 N NaOH, water, 1 N HCl, and saturated NaCl solution.
-
Dry the organic phase with anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield 2-Bromo-3-chloro-5-methoxypyridine.
Quantitative Data Summary for a Similar Synthesis (Methylation of 2-bromo-3-hydroxypyridine):
| Starting Material | Methylating Agent | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-hydroxypyridine | Iodomethane | KOH | DMSO | 55-60 | 0.5 | 68 | [1] |
Protocol 2: Suzuki-Miyaura Coupling for C-C Bond Formation
This protocol provides a general procedure for the palladium-catalyzed Suzuki-Miyaura coupling of the methylated product, 2-Bromo-3-chloro-5-methoxypyridine, with an arylboronic acid. This reaction is a powerful tool for creating biaryl structures, which are common in pharmaceuticals and organic electronic materials.
Reaction Scheme:
2-Bromo-3-chloro-5-methoxypyridine + Arylboronic acid → 2-Aryl-3-chloro-5-methoxypyridine
Materials:
-
2-Bromo-3-chloro-5-methoxypyridine (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Base (e.g., K₂CO₃, 2.0-3.0 equiv)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)
-
Water (if using a biphasic system)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add 2-Bromo-3-chloro-5-methoxypyridine, the arylboronic acid, the palladium catalyst, and the base.
-
Add the anhydrous solvent (and water if applicable).
-
Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Representative Quantitative Data for Suzuki-Miyaura Coupling of 2-Bromopyridines:
| 2-Bromopyridine Derivative | Arylboronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Bromo-3-methoxypyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85-95 (estimated) |
| 2-Bromo-3-methoxypyridine | Pyrazole-4-boronic acid | Pd(OAc)₂/PPh₃ | Na₂CO₃ | 1,4-Dioxane/H₂O | 90-100 | 12-24 | >80 (typical) |
Visualizations
Synthesis Workflow for a Functional Material
The following diagram illustrates a general synthetic workflow starting from this compound to a more complex functional molecule.
Caption: Synthetic pathways from this compound.
Catalytic Cycle of Suzuki-Miyaura Coupling
This diagram illustrates the key steps in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: Mechanism of the Suzuki-Miyaura cross-coupling reaction.
References
Troubleshooting & Optimization
Technical Support Center: Improving Yield in 2-Bromo-3-chloro-5-hydroxypyridine Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to help improve yields in reactions involving 2-Bromo-3-chloro-5-hydroxypyridine.
Troubleshooting Guides
This section addresses common issues encountered during cross-coupling reactions with this compound, focusing on Suzuki-Myaura and Buchwald-Hartwig amination reactions.
Issue 1: Low or No Conversion in Suzuki-Miyaura Coupling
Problem: You are experiencing low to no yield of your desired biaryl product when coupling this compound with an arylboronic acid.
Possible Causes & Solutions:
-
Catalyst Inactivity: The palladium catalyst may not be active enough for this specific substrate. The electron-withdrawing nature of the chloro and hydroxyl groups, along with the pyridine nitrogen, can affect the catalytic cycle.
-
Inappropriate Base: The base is crucial for the activation of the boronic acid. An unsuitable base can lead to a stalled reaction.
-
Sub-optimal Reaction Temperature: The reaction may require higher temperatures to proceed efficiently.
-
Solution: Gradually increase the reaction temperature, for example, from 80°C to 110°C. Monitor for potential decomposition of starting materials or products at higher temperatures.[5]
-
-
Solvent Effects: The solvent can influence the solubility of reagents and the stability of catalytic intermediates.
-
Solution: Aprotic polar solvents like dioxane, THF, or toluene are commonly used. Sometimes, the addition of a small amount of water can be beneficial, though anhydrous conditions are generally preferred to prevent protodeboronation.[5]
-
Issue 2: Low Yield in Buchwald-Hartwig Amination
Problem: Your C-N coupling reaction between this compound and an amine is resulting in a low yield of the desired amino-pyridine derivative.
Possible Causes & Solutions:
-
Ligand Choice: The ligand plays a critical role in the efficiency of the Buchwald-Hartwig amination.
-
Base Incompatibility: Strong bases like NaOtBu or LHMDS are often required but can be incompatible with other functional groups on your substrate.
-
Solution: If your substrate is base-sensitive, consider using weaker inorganic bases like Cs₂CO₃ or K₃PO₄, although this may require higher catalyst loadings or longer reaction times.[6]
-
-
Catalyst Poisoning: The pyridine nitrogen can coordinate to the palladium center and inhibit the catalyst.
-
Solution: Employing bulky ligands can often mitigate this issue by sterically hindering the coordination of the pyridine nitrogen to the palladium.
-
Issue 3: Formation of Significant Side Products
Problem: You are observing significant formation of side products, such as homocoupled boronic acid (in Suzuki reactions) or dehalogenated starting material.
Possible Causes & Solutions:
-
Homocoupling of Boronic Acid (Suzuki): This is often caused by the presence of oxygen in the reaction mixture.
-
Solution: Ensure the reaction is performed under a strictly inert atmosphere (e.g., argon or nitrogen) and that all solvents are thoroughly degassed.[7]
-
-
Protodeboronation (Suzuki): The boronic acid is replaced by a hydrogen atom, a common side reaction with heteroaryl boronic acids, often exacerbated by strong bases and water.
-
Solution: Use anhydrous solvents and consider milder bases. Using boronic esters (e.g., pinacol esters) can also reduce the rate of protodeboronation.[2]
-
-
Dehalogenation: The bromo or chloro substituent is replaced by a hydrogen atom.
-
Solution: This can be caused by certain reaction conditions. Re-optimization of the base, ligand, and solvent may be necessary. Ensure that the reaction is not run for an excessively long time after the starting material has been consumed.
-
Frequently Asked Questions (FAQs)
Q1: Which halogen is more likely to react in Suzuki-Miyaura coupling of this compound?
A1: The Carbon-Bromine bond is weaker than the Carbon-Chlorine bond, making the bromo substituent at the 2-position generally more reactive in palladium-catalyzed cross-coupling reactions.[8] Therefore, you can expect selective coupling at the 2-position under carefully controlled conditions.
Q2: How do I choose the right palladium catalyst and ligand for my reaction?
A2: The choice of catalyst and ligand is highly substrate-dependent. For a challenging substrate like this compound, it is advisable to start with a catalyst system known to be effective for electron-deficient or sterically hindered aryl halides. Modern biaryl phosphine ligands (e.g., Buchwald ligands) are often a good starting point. Screening a small number of different catalyst/ligand combinations is often the most effective approach.
Q3: What is the best way to purify the product of a cross-coupling reaction with this compound?
A3: Column chromatography on silica gel is the most common method for purifying the products of these reactions. A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective. The hydroxyl group on the pyridine ring may cause some streaking on the column; adding a small amount of a polar solvent like methanol or a modifier like triethylamine to the eluent can help to improve the separation.
Q4: Can the hydroxyl group on the pyridine ring interfere with the reaction?
A4: The hydroxyl group can potentially be deprotonated by the base used in the reaction, which could affect the electronic properties of the pyridine ring and its reactivity. In some cases, it may be beneficial to protect the hydroxyl group (e.g., as a methyl or benzyl ether) before the cross-coupling reaction and deprotect it afterward. However, many cross-coupling reactions are tolerant of free hydroxyl groups.
Data Presentation
The following tables provide starting point conditions for Suzuki-Miyaura and Buchwald-Hartwig reactions based on literature for similar substituted pyridines. Optimization for this compound is recommended.
Table 1: Starting Conditions for Suzuki-Miyaura Coupling of this compound
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Palladium Source | Pd(PPh₃)₄ (3-5 mol%) | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (1.5 mol%) |
| Ligand | - | SPhos (4 mol%) | XPhos (3.6 mol%) |
| Base | K₂CO₃ (2 equiv) | K₃PO₄ (2 equiv) | Cs₂CO₃ (2 equiv) |
| Solvent | Dioxane/H₂O (4:1) | Toluene | THF |
| Temperature | 80-100 °C | 100 °C | 80 °C |
| Typical Yield Range | Moderate to Good | Good to Excellent | Good to Excellent |
Table 2: Starting Conditions for Buchwald-Hartwig Amination of this compound
| Parameter | Condition 1 (Primary Amine) | Condition 2 (Secondary Amine) | Condition 3 (Hindered Amine) |
| Palladium Source | Pd(OAc)₂ (2 mol%) | Pd₂(dba)₃ (2 mol%) | Pd(OAc)₂ (2 mol%) |
| Ligand | BINAP (3 mol%) | Xantphos (4 mol%) | RuPhos (4 mol%) |
| Base | NaOtBu (1.4 equiv) | Cs₂CO₃ (1.5 equiv) | LHMDS (1.5 equiv) |
| Solvent | Toluene | Dioxane | THF |
| Temperature | 100 °C | 110 °C | 70-90 °C |
| Typical Yield Range | Good to High | Good to Excellent | Moderate to Good |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), the palladium catalyst (1-5 mol%), the ligand (if required), and the base (2-3 equiv).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
In a glovebox or under an inert atmosphere, add the palladium precursor, ligand, and base to an oven-dried reaction vessel.
-
Add the this compound and the amine.
-
Add the anhydrous, degassed solvent.
-
Seal the vessel and heat to the desired temperature with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling, quench the reaction (e.g., with saturated aqueous NH₄Cl) and extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A typical experimental workflow for a Suzuki-Myaura coupling reaction.
Caption: A decision tree for troubleshooting low yield in cross-coupling reactions.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Yoneda Labs [yonedalabs.com]
- 8. Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes - Chemical Science (RSC Publishing) DOI:10.1039/C6SC02118B [pubs.rsc.org]
Technical Support Center: Purification of 2-Bromo-3-chloro-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 2-Bromo-3-chloro-5-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities encountered during the synthesis of this compound?
A1: Common impurities can arise from unreacted starting materials, side reactions, or degradation. Potential impurities include:
-
Starting Materials: Unreacted 2-amino-3-chloro-5-bromopyridine or its precursors.
-
Isomeric Impurities: Regioisomers formed during halogenation steps, such as 2-chloro-3-bromo-5-hydroxypyridine.
-
Over-halogenated Products: Pyridine rings with additional halogen substituents.
-
Hydrolysis Products: Degradation of the starting materials or product, particularly if exposed to moisture and heat.[1]
-
Residual Solvents: Solvents used in the synthesis and work-up steps.
Q2: What are the key physical and chemical properties of this compound relevant to its purification?
A2: Understanding the properties of this compound is crucial for selecting an appropriate purification strategy.
| Property | Value | Reference |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Molecular Formula | C₅H₃BrClNO | |
| Molecular Weight | 208.44 g/mol | [2] |
| Melting Point | 112-115 °C | [1] |
| Solubility | Soluble in chloroform and acetone; slightly soluble in water. | [1] |
| Stability | Relatively stable at room temperature; sensitive to heat, light, and oxidation. | [1] |
Q3: How can I assess the purity of my this compound sample?
A3: Several analytical techniques can be used to determine the purity of your compound:
-
High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity and identifying impurities. A reverse-phase C18 column with a mobile phase of acetonitrile and water (with a formic acid modifier for MS compatibility) is a good starting point.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR can confirm the structure of the desired product and identify impurities by comparing the spectra to a reference.[3]
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (112-115 °C) is indicative of high purity. A broad melting range suggests the presence of impurities.
Troubleshooting Guides
Recrystallization
Problem: The compound does not dissolve in the hot solvent.
-
Possible Cause: The solvent is not appropriate for the compound, or an insufficient volume of solvent is being used.
-
Solution:
-
Ensure you are using a solvent in which the compound has high solubility at elevated temperatures and low solubility at room temperature.[4] Based on its reported solubility, consider solvents like ethanol, methanol, or toluene.
-
Gradually add more hot solvent until the compound dissolves. Avoid adding a large excess of solvent, as this will reduce the recovery yield.
-
Problem: Oiling out occurs instead of crystallization.
-
Possible Cause: The boiling point of the solvent is higher than the melting point of the compound, or the solution is supersaturated.
-
Solution:
-
Switch to a solvent with a lower boiling point.
-
Add a small amount of a solvent in which the compound is less soluble to the hot solution to induce crystallization.
-
Try scratching the inside of the flask with a glass rod at the meniscus to provide a surface for crystal nucleation.
-
Introduce a seed crystal of pure this compound.
-
Problem: Poor recovery of the purified compound.
-
Possible Cause: Too much solvent was used, or the solution was not cooled sufficiently.
-
Solution:
-
If too much solvent was added, carefully evaporate some of the solvent to concentrate the solution.
-
Ensure the solution is cooled to a low enough temperature (e.g., in an ice bath) to maximize crystal formation.[5]
-
Minimize the amount of cold solvent used for washing the crystals during filtration.
-
Column Chromatography
Problem: Poor separation of the compound from impurities.
-
Possible Cause: The chosen solvent system (mobile phase) does not have the optimal polarity to resolve the components on the stationary phase.
-
Solution:
-
Perform thin-layer chromatography (TLC) with various solvent systems to find the optimal mobile phase. Aim for an Rf value of 0.2-0.3 for the target compound. A good starting point for normal-phase silica gel chromatography would be a mixture of a non-polar solvent (e.g., hexane or cyclohexane) and a more polar solvent (e.g., ethyl acetate or dichloromethane).
-
Consider using a different stationary phase, such as alumina, if silica gel does not provide adequate separation.
-
Problem: The compound is stuck on the column.
-
Possible Cause: The mobile phase is not polar enough to elute the compound, or the compound is interacting too strongly with the stationary phase.
-
Solution:
-
Gradually increase the polarity of the mobile phase. For example, if you are using a hexane/ethyl acetate gradient, increase the percentage of ethyl acetate.
-
If the compound has acidic or basic properties, adding a small amount of a modifier to the mobile phase (e.g., a few drops of acetic acid for acidic compounds or triethylamine for basic compounds) can improve elution.
-
Problem: Tailing of peaks during elution.
-
Possible Cause: The compound is interacting too strongly with the stationary phase, or the column is overloaded.
-
Solution:
-
Add a modifier to the mobile phase as described above.
-
Ensure that the sample is loaded onto the column in a concentrated band using a minimal amount of solvent.
-
Reduce the amount of sample loaded onto the column.
-
Sublimation
Problem: The compound does not sublime.
-
Possible Cause: The temperature is too low, or the vacuum is not sufficient.
-
Solution:
Problem: Low yield of sublimed product.
-
Possible Cause: The sublimation was not allowed to proceed for a sufficient amount of time, or the cold finger is not cold enough.
-
Solution:
-
Allow the sublimation to run for a longer period to ensure all the volatile compound has transferred to the cold finger.
-
Ensure that the coolant circulating through the cold finger is at a sufficiently low temperature to efficiently trap the sublimed compound.
-
Experimental Protocols
Protocol 1: Recrystallization
-
Solvent Selection: Based on solubility data, start with a solvent like ethanol or a mixture of solvents like ethyl acetate/hexane. The ideal solvent will dissolve the compound when hot but not when cold.
-
Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture gently with stirring. Continue adding small portions of the hot solvent until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.
-
Hot Filtration (Optional): If charcoal was used or if there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature.
Protocol 2: Column Chromatography
-
Stationary Phase Selection: Use silica gel as the stationary phase.
-
Mobile Phase Selection: Determine the optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the non-polar component of your mobile phase and pour it into the chromatography column. Allow the silica to settle, ensuring a well-packed column without any air bubbles.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel.
-
Elution: Begin eluting with the mobile phase, starting with a lower polarity and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect the eluent in small fractions.
-
Analysis: Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified compound.
Data Presentation
Table 1: Illustrative Purification of this compound
(Note: The following data is for illustrative purposes to demonstrate expected outcomes.)
| Purification Method | Starting Purity (%) | Final Purity (%) | Yield (%) |
| Recrystallization (Ethanol) | 85 | 98 | 75 |
| Column Chromatography (Silica, Hexane:Ethyl Acetate) | 85 | >99 | 60 |
| Sublimation | 95 | >99.5 | 80 |
Visualizations
Caption: General workflows for purification by recrystallization and column chromatography.
Caption: Troubleshooting flowchart for a common recrystallization issue.
References
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chloro-5-hydroxypyridine.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, primarily focusing on the diazotization of 2-amino-3-bromo-5-chloropyridine followed by hydrolysis (a Sandmeyer-type reaction).
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield of Product | 1. Incomplete Diazotization: The initial formation of the diazonium salt from 2-amino-3-bromo-5-chloropyridine may be incomplete. 2. Decomposition of Diazonium Salt: Diazonium salts are often unstable and can decompose, especially at elevated temperatures.[1] 3. Incorrect Stoichiometry: Molar ratios of reactants, particularly the sodium nitrite and acid, may be incorrect. | 1. Ensure Complete Diazotization: Test for the presence of excess nitrous acid using starch-iodide paper (a blue-black color indicates excess).[1] Ensure the starting amine is fully dissolved in the acidic solution before adding the nitrite. 2. Strict Temperature Control: Maintain the reaction temperature between 0-5°C during the diazotization step. Use an ice-salt bath for efficient cooling. 3. Verify Stoichiometry: Carefully calculate and measure the molar equivalents of all reactants as specified in the protocol. |
| Formation of Dark, Tar-Like Byproducts | 1. Decomposition of Diazonium Salt: Uncontrolled warming of the reaction mixture can lead to the decomposition of the diazonium salt and subsequent polymerization or formation of complex mixtures.[1] 2. Side Reactions: The highly reactive diazonium salt can undergo various side reactions, including coupling with the starting amine or other aromatic species to form colored azo compounds. | 1. Maintain Low Temperature: Strictly adhere to the 0-5°C temperature range throughout the diazotization and subsequent addition steps. 2. Slow Reagent Addition: Add the sodium nitrite solution slowly and dropwise to the reaction mixture to prevent localized heating and control the reaction rate. 3. Ensure Sufficient Acidity: A high concentration of acid helps to stabilize the diazonium salt and suppress side reactions. |
| Presence of Unreacted Starting Material | 1. Incomplete Diazotization: Insufficient nitrous acid or reaction time for the diazotization step. 2. Poor Solubility of Starting Material: The 2-amino-3-bromo-5-chloropyridine may not have fully dissolved in the acidic medium. | 1. Check for Excess Nitrous Acid: Use starch-iodide paper to confirm the presence of excess nitrous acid, indicating the consumption of the starting amine.[1] 2. Ensure Complete Dissolution: Vigorously stir the mixture of the starting amine and acid to ensure complete dissolution before cooling and adding the sodium nitrite solution. |
| Formation of Impurities with Similar Polarity to the Product | 1. Azo Compound Formation: Coupling of the diazonium salt with the starting amine or the product can lead to the formation of azo dyes. 2. Biaryl Compound Formation: Radical-mediated coupling of two pyridine rings can occur as a side reaction in Sandmeyer reactions.[2] | 1. Maintain High Acidity and Low Temperature: These conditions disfavor the formation of azo compounds. 2. Purification: Careful column chromatography or recrystallization may be necessary to separate these impurities. Consider using a multi-solvent system for recrystallization to optimize separation. |
| Dehalogenation of the Product | Reductive Side Reactions: Certain conditions or impurities can lead to the reduction of the diazonium salt, resulting in the loss of one or both halogen atoms from the pyridine ring. | Control Reaction Conditions: Ensure the absence of unintended reducing agents. The choice of acid and solvent can also influence the prevalence of reductive side reactions. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most prevalent method is a Sandmeyer-type reaction involving the diazotization of 2-amino-3-bromo-5-chloropyridine, followed by hydrolysis of the resulting diazonium salt.[3]
Q2: Why is temperature control so critical in this synthesis?
A2: The intermediate diazonium salt is thermally unstable and can rapidly decompose at temperatures above 5°C.[1] This decomposition leads to a lower yield of the desired product and the formation of undesirable side products, including tar-like substances.
Q3: What are the primary side reactions to be aware of?
A3: The main side reactions include the formation of azo compounds through the coupling of the diazonium salt with the starting amine or other aromatic species, and the formation of biaryl compounds via radical coupling.[2] In some cases, dehalogenation can also occur.
Q4: How can I monitor the progress of the diazotization reaction?
A4: A simple and effective way to monitor the completion of the diazotization is to test for the presence of excess nitrous acid using starch-iodide paper. A positive test (a blue-black color) indicates that the starting amine has been fully consumed.[1]
Q5: What are the best practices for purifying the final product?
A5: Purification of this compound typically involves extraction and recrystallization. Due to the potential for impurities with similar polarity, column chromatography may be necessary for achieving high purity. The crude product can be dissolved in a suitable organic solvent, washed to remove inorganic salts and acids, and then purified by recrystallization from an appropriate solvent system.
Experimental Protocols
Key Experiment: Synthesis of this compound via Diazotization
This protocol is a generalized procedure based on established methods for Sandmeyer-type reactions on substituted aminopyridines.[3]
Materials:
-
2-amino-3-bromo-5-chloropyridine
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
Water (H₂O)
-
Ice
-
Starch-iodide paper
-
Suitable organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Dissolution of the Starting Amine: In a flask equipped with a magnetic stirrer, dissolve 2-amino-3-bromo-5-chloropyridine in concentrated acid. Stir vigorously to ensure complete dissolution.
-
Cooling: Cool the solution to 0-5°C using an ice-salt bath. It is crucial to maintain this temperature range throughout the next step.
-
Diazotization: Prepare a solution of sodium nitrite in water. Add this solution dropwise to the cooled amine solution with continuous stirring. The rate of addition should be slow enough to keep the temperature below 5°C.
-
Monitoring the Reaction: Periodically test for the presence of excess nitrous acid by placing a drop of the reaction mixture on starch-iodide paper. The reaction is complete when an immediate blue-black color is observed.
-
Hydrolysis of the Diazonium Salt: Once diazotization is complete, the diazonium salt is hydrolyzed to the corresponding hydroxypyridine. This can often be achieved by slowly warming the reaction mixture or by adding it to a hot aqueous solution, though conditions should be carefully controlled to minimize byproduct formation.
-
Work-up and Isolation: Neutralize the reaction mixture carefully with a base. Extract the product with a suitable organic solvent. Wash the organic layer with water and brine, then dry it over an anhydrous drying agent.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent or by column chromatography.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low product yield.
References
Technical Support Center: Optimizing Catalyst Loading for 2-Bromo-3-chloro-5-hydroxypyridine Couplings
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing palladium-catalyzed cross-coupling reactions with 2-Bromo-3-chloro-5-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in cross-coupling reactions?
A1: The primary challenges with this substrate are:
-
Chemoselectivity: The molecule has two different halogen atoms (bromine and chlorine). Generally, the carbon-bromine bond is more reactive than the carbon-chlorine bond in palladium-catalyzed couplings, allowing for selective reaction at the C2 position.[1]
-
Catalyst Inhibition: The pyridine nitrogen and the hydroxyl group can coordinate to the palladium catalyst, potentially inhibiting its activity.[2]
-
Substrate Reactivity: As a dihalogenated pyridine, this substrate is electron-deficient, which can facilitate the oxidative addition step but may affect other steps in the catalytic cycle.[3]
-
Hydroxyl Group Reactivity: The free hydroxyl group can be deprotonated by the base, potentially leading to side reactions or solubility issues. While some Suzuki reactions tolerate unprotected hydroxyl groups, this is not always the case.[4][5]
Q2: At which position (C2-Br or C3-Cl) will the coupling reaction preferentially occur?
A2: The cross-coupling reaction is expected to occur selectively at the C2 position. The general reactivity order for halogens in palladium-catalyzed cross-coupling is I > Br > Cl.[1] Therefore, the C-Br bond will undergo oxidative addition much more readily than the C-Cl bond. For dihalogenated pyridines, halides at the α-position (C2) are typically more reactive than those at other positions.[6]
Q3: Do I need to protect the hydroxyl group?
A3: It is highly recommended to consider protecting the hydroxyl group, especially during initial optimization. While some coupling reactions can proceed with a free hydroxyl group[4], it can be acidic enough to react with the bases used, leading to catalyst deactivation or undesired side reactions. Protecting it as a methyl or benzyl ether, for example, can prevent these complications.
Q4: What are the key parameters to optimize for catalyst loading?
A4: To optimize catalyst loading, focus on the following parameters:
-
Catalyst and Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often effective for challenging substrates like substituted pyridines.[2][7]
-
Base Selection: The choice of base is critical. Inorganic bases like K₃PO₄ and Cs₂CO₃ are often effective in Suzuki couplings.[2] For Heck and Sonogashira reactions, organic bases like triethylamine are common.[8][9]
-
Solvent: The solvent affects the solubility of reactants and the stability of the catalyst. Common choices include dioxane, THF, and DMF, often with water as a co-solvent in Suzuki reactions.[2]
-
Temperature: Higher temperatures can increase reaction rates but may also lead to catalyst decomposition.[10]
Troubleshooting Guide
This guide addresses common issues encountered during cross-coupling reactions with this compound.
Issue 1: Low or No Conversion of Starting Material
| Possible Cause | Suggested Solution |
| Catalyst Deactivation/Inhibition | The pyridine nitrogen or the deprotonated hydroxyl group may be poisoning the catalyst.[2] 1. Increase Ligand-to-Metal Ratio: Use a higher ratio of ligand to palladium to favor the formation of the active catalytic species. 2. Switch to a Bulkier Ligand: Employ sterically hindered ligands like XPhos or SPhos to create a more coordinatively saturated and stable catalyst.[2][7] 3. Protect the Hydroxyl Group: If not already done, protect the -OH group to prevent its interference. |
| Inefficient Oxidative Addition | While the C-Br bond is reactive, other factors might hinder this step. 1. Screen Different Palladium Precatalysts: Try various Pd(0) or Pd(II) sources (e.g., Pd₂(dba)₃, Pd(OAc)₂, Pd(PPh₃)₄).[1] 2. Increase Reaction Temperature: Cautiously increase the temperature in increments of 10-20 °C.[10] |
| Poor Solubility | The substrate or reagents may not be fully dissolved in the chosen solvent. 1. Screen Solvents: Test different solvents or solvent mixtures (e.g., dioxane/water, toluene, DMF). 2. Increase Solvent Volume: A more dilute reaction may improve solubility. |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Suggested Solution |
| Protodeboronation (Suzuki) | The boronic acid is being replaced by a hydrogen atom before cross-coupling occurs.[2] 1. Use Anhydrous Conditions: Ensure all reagents and solvents are dry. 2. Use a Milder Base: Strong bases can accelerate protodeboronation. Consider switching to a weaker base like K₂CO₃. 3. Use Boronic Esters or Trifluoroborates: These are often more stable than boronic acids.[2] |
| Homocoupling (Glaser Coupling in Sonogashira) | The terminal alkyne is coupling with itself. This is often promoted by the copper co-catalyst and the presence of oxygen. 1. Run the Reaction Under Copper-Free Conditions: Several modern protocols for Sonogashira coupling do not require a copper co-catalyst.[8] 2. Thoroughly Degas the Reaction Mixture: Ensure the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
| Dehalogenation | The bromine atom is replaced by a hydrogen atom. 1. Optimize the Base and Ligand: The choice of base and ligand can influence the relative rates of reductive elimination and dehalogenation. 2. Lower the Reaction Temperature: Higher temperatures can sometimes favor this side reaction. |
Issue 3: Catalyst Decomposition (Formation of Palladium Black)
| Possible Cause | Suggested Solution |
| High Temperature | The catalyst is not stable at the reaction temperature. 1. Lower the Reaction Temperature: If possible, reduce the temperature. 2. Use a More Thermally Stable Ligand/Precatalyst: Buchwald-type ligands and their corresponding precatalysts often exhibit high thermal stability. |
| Low Ligand Concentration | Insufficient ligand can lead to the formation of palladium nanoparticles (palladium black). 1. Increase the Ligand-to-Palladium Ratio: A slight excess of ligand can help stabilize the active catalyst. |
Data Presentation: Starting Points for Optimization
The following tables provide general starting conditions for optimizing the respective cross-coupling reactions. Note that these are generalized and will likely require optimization for this compound.
Table 1: Suzuki-Miyaura Coupling - General Conditions
| Parameter | Condition | Notes |
| Catalyst Loading | 1-5 mol% | Start with 2 mol% and adjust as needed. |
| Ligand | SPhos, XPhos, RuPhos | Typically a 1.1:1 to 2:1 ligand-to-palladium ratio. |
| Base (equiv.) | K₃PO₄ (2-3), Cs₂CO₃ (2-3) | K₃PO₄ is often a good starting point.[2] |
| Solvent | Dioxane/H₂O, Toluene/H₂O, THF/H₂O | A ratio of 4:1 to 10:1 organic to water is common. |
| Temperature | 80-110 °C | Start around 100 °C. |
| Boronic Acid (equiv.) | 1.1 - 1.5 | A slight excess is generally used. |
Table 2: Heck Coupling - General Conditions
| Parameter | Condition | Notes |
| Catalyst Loading | 1-5 mol% | Higher loadings may be needed for less reactive alkenes. |
| Ligand | PPh₃, P(o-tol)₃, Buchwald ligands | The choice of ligand depends on the alkene. |
| Base (equiv.) | Et₃N (2-3), K₂CO₃ (2) | An organic base is commonly used.[9] |
| Solvent | DMF, NMP, Acetonitrile | Aprotic polar solvents are typical.[10] |
| Temperature | 100-140 °C | Heck reactions often require higher temperatures.[10] |
| Alkene (equiv.) | 1.2 - 2.0 | An excess of the alkene is generally used. |
Table 3: Sonogashira Coupling - General Conditions
| Parameter | Condition | Notes |
| Catalyst Loading | 1-5 mol% | |
| Copper Co-catalyst | CuI (1-10 mol%) | Can often be omitted in modern protocols.[8] |
| Ligand | PPh₃, XPhos | |
| Base (equiv.) | Et₃N, DIPEA (2-3) | Often used as both base and co-solvent.[8] |
| Solvent | THF, DMF | Anhydrous and deoxygenated solvents are crucial. |
| Temperature | Room Temp - 100 °C | Aryl bromides typically require heating. |
| Alkyne (equiv.) | 1.1 - 1.5 |
Experimental Protocols
The following are generalized protocols that should serve as a starting point for optimization. It is highly recommended to perform these reactions under an inert atmosphere (e.g., argon or nitrogen) using degassed solvents.
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk tube, add the protected this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 2.0 eq.).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Catalyst Addition: Under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol%) and ligand (e.g., SPhos, 2.2 mol%).
-
Solvent Addition: Add the degassed solvent (e.g., dioxane/water 4:1) via syringe.
-
Reaction: Place the reaction in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: General Procedure for Heck Coupling
-
Reaction Setup: To a dry Schlenk tube, add the protected this compound (1.0 eq.), the palladium source (e.g., Pd(OAc)₂, 2 mol%), and the ligand (e.g., P(o-tol)₃, 4 mol%).
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., DMF), the alkene (1.5 eq.), and the base (e.g., Et₃N, 2.5 eq.) via syringe.
-
Reaction: Place the reaction in a preheated oil bath at 120 °C and stir vigorously.
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Protocol 3: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry Schlenk tube, add the protected this compound (1.0 eq.), the palladium source (e.g., Pd(PPh₃)₂Cl₂, 3 mol%), and the copper co-catalyst (e.g., CuI, 3 mol%) if used.
-
Inert Atmosphere: Seal the tube, then evacuate and backfill with an inert gas three times.
-
Reagent Addition: Add the degassed solvent (e.g., THF), the terminal alkyne (1.2 eq.), and the base (e.g., Et₃N) via syringe.
-
Reaction: Stir the reaction at the desired temperature (start at 60-80 °C).
-
Monitoring, Work-up, and Purification: Follow steps 6-8 from the Suzuki-Miyaura protocol.
Visualizations
Caption: General experimental workflow for cross-coupling reactions.
Caption: Troubleshooting decision tree for optimizing catalyst loading.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. reddit.com [reddit.com]
- 4. cdnsciencepub.com [cdnsciencepub.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 9. Heck reaction - Wikipedia [en.wikipedia.org]
- 10. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
overcoming solubility issues with 2-Bromo-3-chloro-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 2-Bromo-3-chloro-5-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility properties of this compound?
This compound is a colorless to pale yellow crystalline solid.[1] It is generally soluble in organic solvents such as chloroform and acetone, and only slightly soluble in water.[1] Based on its structure and the properties of similar hydroxypyridine compounds, it is also expected to have some solubility in other polar organic solvents like ethanol and ether.[2]
Q2: I am having trouble dissolving this compound in my desired aqueous buffer. What is the recommended first step?
Due to its limited aqueous solubility, directly dissolving this compound in aqueous buffers can be challenging. The recommended first step is to prepare a concentrated stock solution in a suitable organic solvent and then dilute it into your aqueous buffer.
Q3: What is the best organic solvent for creating a stock solution of this compound?
While specific quantitative data is limited, based on its known solubility, dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF) are excellent starting points for creating a high-concentration stock solution. Acetone and chloroform are also effective but might be less compatible with biological assays.[1]
Q4: My compound precipitates when I dilute the DMSO stock solution into my aqueous buffer. What can I do?
Precipitation upon dilution is a common issue for compounds with low aqueous solubility. This indicates that the solubility limit in your final buffer has been exceeded. Please refer to the Troubleshooting Guide below for strategies to address this, such as adjusting the pH, using co-solvents, or gentle heating.
Q5: Can I heat the solution to improve the solubility of this compound?
Gentle heating can be an effective method to increase the dissolution rate and solubility. However, it is important to note that this compound can decompose at high temperatures or with prolonged exposure to heat and light.[1] It is advisable to warm the solution gently (e.g., to 37-50°C) and for a short duration. Always check for any signs of degradation after heating.
Solubility Data
The following table summarizes the known qualitative solubility of this compound and the quantitative solubility of related hydroxypyridine compounds to provide guidance on solvent selection.
| Compound | Solvent | Solubility |
| This compound | Water | Slightly Soluble[1] |
| Chloroform | Soluble[1] | |
| Acetone | Soluble[1] | |
| Ethanol | Slightly Soluble[2] | |
| Ether | Slightly Soluble[2] | |
| 2-Hydroxypyridine | Water | 450 g/L at 20°C |
| Ethanol | Soluble | |
| 3-Hydroxypyridine | Water | 33 g/L |
| Ethanol | Soluble | |
| Methanol | Soluble | |
| Acetone | Soluble |
Troubleshooting Guide
If you are encountering solubility issues with this compound, follow this troubleshooting workflow:
Experimental Protocols
Protocol for Solubility Enhancement using a Co-solvent System
This protocol outlines a general method for improving the solubility of this compound in an aqueous buffer using a co-solvent.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (or other suitable co-solvent like PEG-400)
-
Aqueous buffer of choice
-
Vortex mixer
-
Water bath or incubator
Procedure:
-
Prepare a Concentrated Stock Solution:
-
Weigh out a precise amount of this compound.
-
Add a minimal volume of DMSO to dissolve the compound completely. Aim for a high concentration (e.g., 10-50 mM).
-
Vortex thoroughly to ensure complete dissolution.
-
-
Prepare Co-solvent Buffer Mixtures:
-
Prepare a series of your aqueous buffer containing varying percentages of the co-solvent (e.g., 1%, 2%, 5%, and 10% ethanol).
-
-
Dilution and Observation:
-
Add a small aliquot of the stock solution to each of the co-solvent buffer mixtures to achieve the desired final concentration.
-
Immediately vortex the solutions.
-
Visually inspect for any precipitation.
-
-
Incubation and Final Assessment:
-
Incubate the solutions at the desired experimental temperature for a set period (e.g., 1 hour).
-
After incubation, visually inspect for any precipitation again. The lowest percentage of co-solvent that maintains the compound in solution is the optimal condition.
-
Note: Always run a vehicle control with the same concentration of DMSO and co-solvent in your experiments to account for any effects of the solvents themselves.
References
stability issues of 2-Bromo-3-chloro-5-hydroxypyridine in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 2-Bromo-3-chloro-5-hydroxypyridine in solution. The information is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Solution turns yellow or brown over time. | Degradation: The compound is known to be sensitive to light, heat, and oxidation, which can lead to the formation of colored degradation products.[1][2] | Storage: Store stock solutions in amber vials or wrap containers in aluminum foil to protect from light. Store at 2-8°C for short-term use and consider freezing for long-term storage.[3] Inert Atmosphere: For prolonged experiments or storage of solutions, consider degassing the solvent and storing the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Precipitate forms in the solution. | Low Solubility: The compound is only slightly soluble in water.[1][2] In aqueous solutions or upon temperature changes, it may precipitate out. Degradation: Some degradation products may have lower solubility than the parent compound. | Solvent Choice: Use organic solvents like chloroform or acetone for higher solubility.[1][2] If an aqueous solution is necessary, consider the use of co-solvents or preparing a more diluted solution. Temperature Control: Maintain a constant temperature during your experiment. If a precipitate forms upon cooling, gently warm the solution to redissolve the compound, ensuring it has not degraded. |
| Inconsistent experimental results. | Solution Instability: Degradation of the compound in solution can lead to a lower effective concentration, resulting in variability in experimental outcomes. | Fresh Preparation: Prepare solutions fresh before each experiment whenever possible. Stability Check: If solutions need to be stored, perform a stability check by analyzing the concentration of the compound over time using a suitable analytical method like HPLC. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, LC-MS). | Degradation Products: The appearance of new peaks indicates the formation of degradation products. | Characterization: If the identity of the degradation products is critical, they may need to be isolated and characterized using techniques like LC-MS/MS or NMR. Optimize Conditions: Re-evaluate your experimental conditions (pH, temperature, light exposure) to minimize degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for solutions of this compound?
A1: To ensure the stability of your solutions, it is recommended to:
-
Protect from light: Store solutions in amber glass vials or wrap the container with aluminum foil.
-
Refrigerate: For short-term storage (days to a week), keep the solution at 2-8°C.
-
Freeze for long-term storage: For storage longer than a week, freezing the solution at -20°C or below is advisable. Before use, allow the solution to thaw completely and vortex to ensure homogeneity.
-
Use an inert atmosphere: For sensitive applications, bubble nitrogen or argon gas through the solvent before preparing the solution and store it under an inert headspace to prevent oxidation.[1][2]
Q2: In which solvents is this compound most stable?
Q3: How does pH affect the stability of this compound in aqueous solutions?
A3: The stability of halogenated pyridinols in aqueous solutions can be pH-dependent. Both acidic and basic conditions can potentially accelerate degradation through hydrolysis or other mechanisms. It is recommended to buffer your aqueous solution to a pH relevant to your experimental system and to evaluate the stability of the compound under those specific conditions if the experiment is of long duration.
Q4: I observe a color change in my solution. Does this mean the compound has completely degraded?
A4: A color change, typically to yellow or brown, is an indicator of degradation but does not necessarily mean the compound has completely degraded.[1] The color is likely due to the formation of colored byproducts. The extent of degradation should be quantified using an appropriate analytical technique such as HPLC-UV to determine the remaining concentration of the active compound.
Q5: Are there any known incompatible reagents with this compound in solution?
A5: You should avoid strong oxidizing agents and strong acids, as these can promote decomposition.[2] Reactions with strong bases should also be considered carefully, as they can deprotonate the hydroxyl group and potentially influence the reactivity and stability of the molecule.
Experimental Protocols
Protocol for Assessing the Stability of this compound in a Specific Solvent
This protocol outlines a general method to determine the stability of this compound in a solvent of interest under specific experimental conditions.
1. Materials:
-
This compound
-
Solvent of interest (e.g., buffered aqueous solution, organic solvent)
-
HPLC system with a UV detector
-
C18 HPLC column
-
Suitable mobile phase (e.g., acetonitrile and water with a modifier like formic acid or TFA)
-
Volumetric flasks and pipettes
-
Incubator or water bath set to the desired experimental temperature
-
Light-protective containers (e.g., amber vials)
2. Procedure:
-
Prepare a stock solution: Accurately weigh a known amount of this compound and dissolve it in the solvent of interest to a known concentration (e.g., 1 mg/mL).
-
Initial Analysis (Time = 0): Immediately after preparation, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area of the parent compound. This will serve as the initial (100%) concentration.
-
Incubation: Aliquot the stock solution into several light-protected vials. Place these vials in an incubator or water bath at the desired temperature. If photostability is being assessed, place a parallel set of vials under a specific light source.
-
Time-Point Analysis: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours), remove one vial from the incubator. Allow it to come to room temperature.
-
HPLC Analysis: Dilute an aliquot of the solution from the vial to the same concentration as the initial analysis and inject it into the HPLC. Record the peak area of the parent compound.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point relative to the initial peak area. Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Logical Workflow for Troubleshooting Stability Issues
Caption: A flowchart outlining the steps to diagnose and resolve stability problems.
Hypothetical Degradation Pathways
Caption: Potential degradation routes for this compound.
References
common impurities in commercial 2-Bromo-3-chloro-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with commercial 2-Bromo-3-chloro-5-hydroxypyridine. The information provided addresses common issues related to impurities that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities found in commercial this compound?
Commercial this compound may contain several types of impurities stemming from the synthetic process and potential degradation. These can be broadly categorized as:
-
Process-Related Impurities: These are substances that originate from the manufacturing process.
-
Unreacted Starting Materials: Depending on the synthetic route, these can include compounds like 2-chloropyridine.
-
Intermediates: A common synthetic pathway involves the bromination of 2-chloropyridine to form 2-chloro-3-bromopyridine, which is then hydroxylated.[1] Therefore, residual 2-chloro-3-bromopyridine can be a potential impurity.
-
Isomeric Impurities: During the halogenation steps of synthesis, the bromine and chlorine atoms may be introduced at different positions on the pyridine ring, leading to various positional isomers of bromo-chloro-hydroxypyridine.
-
-
Degradation Products: Halogenated pyridines can be susceptible to degradation under certain conditions. Exposure to heat, light, or oxidizing conditions may lead to the formation of degradation products.[1]
-
Residual Solvents: Organic solvents used during synthesis and purification may remain in the final product in trace amounts.
Q2: How can I identify the impurities in my batch of this compound?
Several analytical techniques can be employed for the identification and quantification of impurities:
-
High-Performance Liquid Chromatography (HPLC): This is a primary technique for separating and quantifying organic impurities. A well-developed HPLC method can separate the main component from its related substances.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and quantifying volatile and semi-volatile impurities, including residual solvents.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the impurities, aiding in their definitive identification.
Q3: What is the potential impact of these impurities on my experiments?
Impurities can have several adverse effects on research and development:
-
Altered Reactivity: Impurities can interfere with downstream chemical reactions, leading to lower yields, unexpected side products, and difficulty in reaction optimization.
-
Inaccurate Biological Data: In drug development, impurities can exhibit their own biological activity or toxicity, leading to misleading results in pharmacological or toxicological studies.
-
Difficulty in Characterization: The presence of impurities can complicate the characterization of the desired compound, affecting the accuracy of analytical data.
Troubleshooting Guides
HPLC Analysis Troubleshooting
Issue: Unexpected peaks observed in the HPLC chromatogram.
This is a common issue that can arise from various sources. The following guide will help you troubleshoot the problem.
Logical Workflow for Troubleshooting Unexpected HPLC Peaks
Caption: Troubleshooting workflow for unexpected HPLC peaks.
Detailed Steps:
-
Analyze a Blank Injection: Inject the solvent used to dissolve your sample. If the unexpected peak is present, the source is likely contamination in your solvent, mobile phase, or from the HPLC system itself.
-
Solution: Use fresh, high-purity solvents and mobile phase. Flush the HPLC system thoroughly.
-
-
Review Sample Preparation: If the peak is not in the blank, consider the possibility of sample degradation during preparation or contamination from the sample matrix.
-
Solution: Prepare samples fresh and analyze them immediately. Ensure all glassware and equipment are scrupulously clean.
-
-
Confirm as a Genuine Impurity: If the above steps do not resolve the issue, the peak is likely a genuine impurity in your batch of this compound.
-
Characterize the Impurity: To understand the impact of the impurity, it is crucial to identify it. Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) can provide the molecular weight of the impurity, while preparative HPLC followed by NMR spectroscopy can elucidate its structure.
GC-MS Analysis for Residual Solvents
Issue: Detecting residual solvents in your this compound sample.
Residual solvents from the manufacturing process can be present in the final product. Headspace GC-MS is the standard method for their analysis.
Experimental Workflow for Residual Solvent Analysis
Caption: Workflow for GC-MS analysis of residual solvents.
Data Presentation
The following table summarizes potential impurities and the analytical methods for their detection.
| Impurity Type | Potential Impurities | Recommended Analytical Technique | Typical Observations |
| Process-Related | 2-chloropyridine | HPLC, GC-MS | A peak with a different retention time from the main component. |
| 2-chloro-3-bromopyridine | HPLC | A peak eluting near the main component peak. | |
| Isomeric bromo-chloro-hydroxypyridines | HPLC, LC-MS | Peaks with the same mass-to-charge ratio but different retention times. | |
| Degradation Products | Oxidized or hydrolyzed species | HPLC, LC-MS | New peaks appearing in the chromatogram upon sample aging or stress testing. |
| Residual Solvents | Toluene, Dichloromethane, etc. | Headspace GC-MS | Peaks corresponding to known solvent standards in the gas chromatogram. |
Experimental Protocols
Protocol 1: HPLC Method for Impurity Profiling
This is a general-purpose method and may require optimization for your specific instrument and batch of material.
-
Instrumentation: HPLC with UV detector
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)
-
Mobile Phase A: 0.1% Phosphoric Acid in Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) %A %B 0 95 5 20 5 95 25 5 95 26 95 5 | 30 | 95 | 5 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 50:50 mixture of acetonitrile and water to a concentration of approximately 1 mg/mL. Filter through a 0.45 µm syringe filter before injection.
Protocol 2: Headspace GC-MS for Residual Solvents
This protocol is a starting point for the analysis of residual solvents.
-
Instrumentation: Headspace Sampler coupled to a Gas Chromatograph with a Mass Spectrometer detector.
-
GC Column: DB-624 or equivalent (30 m x 0.25 mm ID, 1.4 µm film thickness)
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40 °C, hold for 5 minutes
-
Ramp: 10 °C/min to 240 °C
-
Hold at 240 °C for 5 minutes
-
-
Injector Temperature: 250 °C
-
Transfer Line Temperature: 250 °C
-
MS Ion Source Temperature: 230 °C
-
MS Quadrupole Temperature: 150 °C
-
Mass Range: m/z 35-350
-
Headspace Parameters:
-
Vial Equilibration Temperature: 80 °C
-
Vial Equilibration Time: 20 minutes
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
-
Sample Preparation: Accurately weigh about 100 mg of the sample into a 20 mL headspace vial. Add 1 mL of a suitable solvent (e.g., DMSO or DMF) and seal the vial.
References
Technical Support Center: Troubleshooting Failed Reactions with 2-Bromo-3-chloro-5-hydroxypyridine
Welcome to the technical support center for 2-Bromo-3-chloro-5-hydroxypyridine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during synthetic reactions involving this versatile building block. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format to help you navigate your chemical transformations successfully.
Frequently Asked Questions (FAQs)
Q1: What are the key reactivity features of this compound that I should be aware of before starting my reaction?
A1: this compound is a dihalogenated pyridine derivative with three key features that influence its reactivity:
-
Differential Halogen Reactivity: In palladium-catalyzed cross-coupling reactions, the reactivity of the halogens generally follows the order I > Br > Cl > F.[1] This means the bromo group at the 2-position is expected to be more reactive than the chloro group at the 3-position, allowing for selective functionalization.
-
Hydroxypyridine-Pyridone Tautomerism: The 5-hydroxy group can exist in equilibrium with its pyridone tautomer. This equilibrium is solvent-dependent, with the pyridone form often favored in polar solvents.[2][3][4] This can affect the electronic properties of the ring and the reactivity of the hydroxyl group.
-
Electron-Deficient Pyridine Ring: The pyridine ring is electron-deficient, which can influence the rates of key steps in catalytic cycles, such as oxidative addition.[5]
Q2: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the common causes?
A2: Low yields in Suzuki-Miyaura couplings with this substrate can stem from several factors. Here's a breakdown of potential issues and how to address them:
-
Inhibition of the Palladium Catalyst: The nitrogen atom of the pyridine ring can coordinate to the palladium center, inhibiting its catalytic activity.
-
Hydroxypyridine-Pyridone Tautomerism: The pyridone tautomer may have different electronic properties or solubility, affecting the reaction. The hydroxyl group itself can also interfere with the catalytic cycle.
-
Poor Reactivity of the C-Cl Bond: While the C-Br bond is more reactive, subsequent coupling at the C-Cl position can be challenging and may require more forcing conditions.
-
Side Reactions: Common side reactions include protodeboronation of the boronic acid and homocoupling of the coupling partners.
Q3: I am struggling with a Buchwald-Hartwig amination. What are the critical parameters to consider?
A3: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. For successful coupling with this compound, consider the following:
-
Ligand Choice: Bulky, electron-rich phosphine ligands are often crucial to promote reductive elimination and prevent catalyst inhibition.
-
Base Selection: The choice of base is critical and depends on the amine and the ligand used. Strong, non-nucleophilic bases like sodium tert-butoxide are common.[4]
-
Hydroxyl Group Interference: The acidic proton of the hydroxyl group can react with the strong bases used in this reaction. Protection of the hydroxyl group is often necessary.
Q4: Should I protect the hydroxyl group before attempting cross-coupling reactions?
A4: Yes, protecting the hydroxyl group is highly recommended for most palladium-catalyzed cross-coupling reactions, especially for Buchwald-Hartwig amination and Sonogashira coupling. The acidic proton of the hydroxyl group can interfere with the catalytic cycle and react with the bases used. Common protecting groups include methoxymethyl (MOM), benzyl (Bn), and tert-butyldimethylsilyl (TBDMS).
Troubleshooting Guides
Issue 1: Failed Suzuki-Miyaura Coupling
Symptoms:
-
Low or no conversion of starting material.
-
Formation of significant side products (e.g., homocoupled boronic acid, debrominated starting material).
-
Inconsistent results between batches.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Suzuki-Miyaura coupling.
Detailed Solutions:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Inactive catalyst | Use a fresh batch of palladium catalyst and ligand. Consider using a pre-catalyst. |
| Low reaction temperature | Gradually increase the temperature in increments of 10-20 °C. | |
| Inappropriate base | Screen different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. | |
| Side Product Formation | Protodeboronation | Use anhydrous solvents and consider using a boronic ester (e.g., pinacol ester) which is more stable. |
| Homocoupling | Ensure the reaction is thoroughly degassed to remove oxygen. | |
| Inconsistent Yields | Hydroxypyridine tautomerism | Protect the hydroxyl group to prevent equilibrium shifts and ensure consistent starting material properties. |
Issue 2: Failed Buchwald-Hartwig Amination
Symptoms:
-
No desired C-N bond formation.
-
Decomposition of starting materials.
-
Formation of complex mixtures.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for failed Buchwald-Hartwig amination.
Detailed Solutions:
| Problem | Potential Cause | Recommended Solution |
| No Reaction | Unprotected hydroxyl group | Protect the hydroxyl group with a suitable protecting group (e.g., MOM, Bn, TBDMS). |
| Ineffective ligand | Screen bulky, electron-rich biarylphosphine ligands. | |
| Decomposition | Base is too strong or nucleophilic | Use a weaker, non-nucleophilic base or a different class of base (e.g., phosphazene bases). |
| High temperature | Lower the reaction temperature and increase the reaction time. | |
| Complex Mixture | Multiple reactive sites | Ensure selective reaction at the C2-Br position by using milder conditions. For reaction at C3-Cl, the C2 position should be functionalized first. |
Experimental Protocols
Protocol 1: Protection of the Hydroxyl Group (MOM Ether)
This protocol describes a general procedure for the protection of the hydroxyl group of this compound as a methoxymethyl (MOM) ether.
Materials:
-
This compound (1.0 equiv)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 equiv)
-
Methoxymethyl chloride (MOM-Cl) (1.5 equiv)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Dissolve this compound in anhydrous DCM under an inert atmosphere (e.g., Nitrogen or Argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add DIPEA dropwise to the stirred solution.
-
Add MOM-Cl dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Suzuki-Miyaura Coupling of MOM-protected this compound
This protocol provides a starting point for the Suzuki-Miyaura coupling at the C2-position.
Materials:
-
2-Bromo-3-chloro-5-(methoxymethoxy)pyridine (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (5 mol%)
-
Na₂CO₃ (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
To a flame-dried Schlenk flask, add the protected pyridine, arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed dioxane/water mixture via syringe.
-
Heat the reaction mixture to 90-100 °C and stir for 8-12 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Mg₂SO₄, and concentrate.
-
Purify the product by column chromatography.
Protocol 3: Deprotection of the MOM Group
This protocol describes the removal of the MOM protecting group under acidic conditions.[6][7]
Materials:
-
MOM-protected pyridine derivative (1.0 equiv)
-
Hydrochloric acid (HCl, e.g., 6M)
-
Methanol or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the MOM-protected compound in methanol or THF.
-
Add HCl dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC.
-
Upon completion, carefully neutralize the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate to obtain the deprotected product.
Data Presentation
The following tables provide representative conditions for common cross-coupling reactions with dihalopyridine substrates. These should be used as a starting point for optimization with this compound.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Dihalopyridines
| Entry | Dihalopyridine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-chloropyridine | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 12 | 85 |
| 2 | 2,3-Dichloropyridine | Pd₂(dba)₃ (1.5) | XPhos (3) | K₂CO₃ | 1,4-Dioxane | 110 | 18 | 78 |
| 3 | 2-Bromo-5-chloropyridine | Pd(PPh₃)₄ (5) | - | Na₂CO₃ | DME/H₂O | 90 | 8 | 92 |
Table 2: Representative Conditions for Buchwald-Hartwig Amination of Dihalopyridines
| Entry | Dihalopyridine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 2-Bromo-3-chloropyridine | Morpholine | Pd₂(dba)₃ (2) | RuPhos (4) | NaOtBu | Toluene | 100 | 16 | 90 |
| 2 | 2,3-Dichloropyridine | Aniline | Pd(OAc)₂ (3) | BrettPhos (6) | LHMDS | THF | 80 | 24 | 75 |
| 3 | 2-Bromo-5-chloropyridine | Piperidine | PdCl₂(dppf) (5) | - | Cs₂CO₃ | 1,4-Dioxane | 110 | 12 | 88 |
Signaling Pathways and Workflows
Caption: General synthetic workflow for the functionalization of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 7. KHF2, a mild and selective desilylating agent for phenol t-butyldimethylsilyl (TBDMS) ethers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Regioselectivity in Reactions of 2-Bromo-3-chloro-5-hydroxypyridine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthetic manipulation of 2-Bromo-3-chloro-5-hydroxypyridine.
Frequently Asked Questions (FAQs)
Q1: What is the expected order of reactivity for the halogen atoms in this compound in palladium-catalyzed cross-coupling reactions?
A1: In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Buchwald-Hartwig amination, the carbon-bromine (C-Br) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond. The generally accepted order of reactivity for oxidative addition to a palladium(0) center is C–I > C–Br > C–OTf > C–Cl. Therefore, selective functionalization at the C2 position (bromine) is expected while leaving the C3 position (chlorine) intact.
Q2: How does the 5-hydroxy group influence the regioselectivity of the reactions?
A2: The 5-hydroxy group is an electron-donating group, which can increase the electron density of the pyridine ring. Under the basic conditions typically employed for cross-coupling reactions, this hydroxyl group will be deprotonated to a phenoxide. This increases the electron-donating effect, which can influence the rate of oxidative addition. However, for palladium-catalyzed reactions, the inherent reactivity difference between the C-Br and C-Cl bonds is the dominant factor controlling regioselectivity, with the reaction favoring the C2 position.
Q3: I am observing a mixture of mono-substituted products or di-substituted product in my Suzuki-Miyaura coupling. How can I improve selectivity for the C2-arylated product?
A3: Achieving high selectivity for mono-arylation at the C2 position is a common challenge. If you are observing undesired reactivity, consider the following:
-
Reaction Time and Temperature: Prolonged reaction times or high temperatures can lead to the slower coupling at the C3-Cl position. Try reducing the reaction time and temperature.
-
Catalyst and Ligand: The choice of palladium catalyst and phosphine ligand is critical. A less reactive catalyst system might favor the more reactive C-Br bond. For instance, using a catalyst system known for C-Cl bond activation might increase the formation of the di-substituted product.
-
Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. Using a large excess may drive the reaction towards di-substitution.
Q4: In a nucleophilic aromatic substitution (SNAr) reaction, which position is more likely to react?
A4: In contrast to palladium-catalyzed reactions, the regioselectivity of SNAr reactions is governed by the electronic activation of the ring and the stability of the Meisenheimer intermediate. The pyridine nitrogen strongly activates the C2 and C6 positions towards nucleophilic attack. Therefore, the C2-bromo position is the most likely site for SNAr. The electron-donating 5-hydroxy group (as a phenoxide under basic conditions) would generally disfavor SNAr, but the activating effect of the ring nitrogen at the C2 position is typically dominant.
Troubleshooting Guides
Issue 1: Low or No Yield in Suzuki-Miyaura Coupling
Problem: The reaction of this compound with an arylboronic acid is resulting in low yield or recovery of starting material.
| Potential Cause | Recommended Solution | Expected Outcome |
| Catalyst Inactivity | The pyridine nitrogen can coordinate to the palladium center, leading to catalyst inhibition. Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) that can promote the reaction. | Improved catalyst turnover and higher product yield. |
| Ineffective Base | The choice of base is crucial. A weak base may not be sufficient for the transmetalation step. Try using a stronger base like K₃PO₄ or Cs₂CO₃. | Faster reaction rates and increased conversion to the desired product. |
| Poor Solubility | The substrate or reagents may not be fully soluble in the chosen solvent system. Consider using a solvent mixture like 1,4-dioxane/water or toluene/ethanol/water to improve solubility. | A homogeneous reaction mixture leading to more consistent and higher yields. |
| Oxygen Contamination | Oxygen can deactivate the Pd(0) catalyst. Ensure the reaction mixture and solvents are thoroughly degassed by bubbling with an inert gas (Argon or Nitrogen) or by using freeze-pump-thaw cycles. | Preservation of the active catalyst throughout the reaction, leading to higher yields. |
Issue 2: Poor Regioselectivity in Buchwald-Hartwig Amination
Problem: The amination reaction is producing a mixture of 2-amino and 3-amino-substituted pyridines, or the undesired 3-amino product.
| Potential Cause | Recommended Solution | Expected Outcome |
| Harsh Reaction Conditions | High temperatures can promote the less favorable C-Cl bond amination. Conduct the reaction at a lower temperature (e.g., 80-100 °C) and monitor for completion to avoid over-reaction. | Increased selectivity for the desired 2-amino-3-chloro-5-hydroxypyridine. |
| Highly Reactive Catalyst System | Some modern Buchwald-Hartwig catalysts are capable of activating C-Cl bonds efficiently. Consider using a "first-generation" ligand like P(t-Bu)₃ or a bidentate ligand like BINAP, which may offer better selectivity for the C-Br bond. | Preferential reaction at the more reactive C-Br bond, improving regioselectivity. |
| Base Selection | While a strong base is necessary, very harsh conditions might lead to side reactions. Sodium tert-butoxide is common, but consider testing LHMDS or K₃PO₄. | A cleaner reaction profile with reduced side products and improved selectivity. |
Data Presentation
The following tables summarize typical reaction conditions for key transformations. Note that this data is compiled from protocols for structurally similar substrates and should be used as a starting point for optimization.
Table 1: Representative Conditions for Selective Suzuki-Miyaura Coupling at the C2-Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd(PPh₃)₄ (5 mol%) | Na₂CO₃ (2.0 eq) | Toluene/EtOH/H₂O (4:1:1) | 100 | 12 | 70-85 | A classic, cost-effective system. Selectivity for C-Br is generally high.[1] |
| PdCl₂(dppf) (3 mol%) | K₃PO₄ (2.0 eq) | 1,4-Dioxane/H₂O (4:1) | 90 | 18 | 75-90 | Often provides good yields for heteroaromatic halides. |
| Pd₂(dba)₃ (1.5 mol%) / SPhos (3.6 mol%) | K₃PO₄ (2.0 eq) | Toluene | 100 | 18 | 80-95 | Buchwald ligands are excellent for challenging substrates and C-Cl activation, so careful monitoring is needed to ensure C-Br selectivity. |
Table 2: Representative Conditions for Selective Buchwald-Hartwig Amination at the C2-Position
| Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Notes |
| Pd₂(dba)₃ (2 mol%) / BINAP (3 mol%) | NaOt-Bu (1.5 eq) | Toluene | 100 | 16 | 70-90 | A robust system for aryl bromides. |
| Pd(OAc)₂ (2 mol%) / RuPhos (3 mol%) | Cs₂CO₃ (1.5 eq) | t-BuOH | 110 | 18 | ~80 | Effective for amination of less reactive aryl chlorides, so may require optimization for selectivity.[2] |
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling of this compound
This protocol is adapted from established procedures for the selective coupling of bromo-chloro heteroaromatics.[1]
-
Reaction Setup: To a flame-dried reaction vessel, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), Sodium Carbonate (Na₂CO₃) (2.0 mmol), and Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol).
-
Inert Atmosphere: Seal the vessel, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed mixture of Toluene (8 mL), Ethanol (2 mL), and Water (2 mL) via syringe.
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-3-chloro-5-hydroxypyridine.
Protocol 2: Selective Buchwald-Hartwig Amination of this compound
This protocol is a general procedure based on standard Buchwald-Hartwig conditions.
-
Reaction Setup: To a flame-dried Schlenk tube, add Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol) and a suitable phosphine ligand (e.g., BINAP, 0.03 mmol). Evacuate and backfill the tube with argon.
-
Reagent Addition: Under an argon atmosphere, add Sodium tert-butoxide (NaOt-Bu) (1.5 mmol), this compound (1.0 mmol), and anhydrous, degassed toluene (10 mL).
-
Nucleophile Addition: Add the desired amine (1.2 mmol) to the mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture to 100 °C for 16-24 hours, or until completion as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, partition the contents between ethyl acetate and water. Separate the aqueous layer and extract with ethyl acetate.
-
Purification: Combine the organic phases, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under vacuum. Purify the residue by flash column chromatography to yield the desired 2-amino-3-chloro-5-hydroxypyridine.
Visualizations
References
managing air and moisture sensitivity of 2-Bromo-3-chloro-5-hydroxypyridine reactions
This technical support center provides guidance for researchers, scientists, and drug development professionals working with 2-Bromo-3-chloro-5-hydroxypyridine, a compound sensitive to air and moisture. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: How should this compound be stored to prevent degradation?
A1: Due to its sensitivity to air, moisture, heat, and light, this compound should be stored in a tightly sealed container under an inert atmosphere, such as argon or nitrogen. It is recommended to store it in a cool, dry place, ideally refrigerated between 2-8°C. Avoid exposure to strong oxidizing agents.[1]
Q2: My reaction yield is consistently low when using this compound. What are the likely causes related to its sensitivity?
A2: Low yields are often a direct consequence of the compound's instability in the presence of air and moisture. Potential causes include:
-
Degradation of the starting material: If not handled under inert conditions, the hydroxypyridine ring can be susceptible to oxidation and other degradation pathways.
-
Inhibition of the catalyst: In palladium-catalyzed reactions like Suzuki-Miyaura coupling, the presence of oxygen can lead to the oxidation and deactivation of the Pd(0) catalyst.[2]
-
Side reactions with water: Moisture can participate in side reactions, such as the hydrolysis of organometallic intermediates or the protodeboronation of boronic acids in Suzuki couplings.
Q3: What are the visible signs of degradation of this compound?
A3: this compound is typically a white to off-white solid.[3] Discoloration (e.g., turning yellow or brown) upon storage or handling can be an indicator of degradation due to exposure to air, light, or moisture.
Q4: Can I run reactions with this compound on the benchtop, or is a glovebox or Schlenk line necessary?
A4: While simple manipulations of the solid in the air for a very brief period might be tolerable for less sensitive reactions, it is highly recommended to use inert atmosphere techniques, such as a glovebox or a Schlenk line, for all reactions involving this compound. This is crucial for achieving reproducible results and high yields, especially for sensitive processes like palladium-catalyzed cross-coupling reactions.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during common reactions with this compound.
Troubleshooting Suzuki-Miyaura Coupling Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low or no product formation | Catalyst deactivation: Exposure to oxygen has oxidized the active Pd(0) catalyst. | 1. Ensure all solvents are thoroughly degassed using methods like freeze-pump-thaw cycles or by bubbling with an inert gas for an extended period.[2] 2. Assemble the reaction vessel under a positive pressure of inert gas (argon or nitrogen).[4] 3. Use a fresh, high-quality palladium catalyst. |
| Protodeboronation of boronic acid: Presence of excess moisture leading to the replacement of the boronic acid group with a hydrogen atom. | 1. Use anhydrous solvents. 2. Dry all glassware thoroughly before use. 3. Consider using a boronic ester (e.g., pinacol ester) or a trifluoroborate salt, which can be more resistant to protodeboronation.[2] | |
| Poor solubility of reagents: Starting materials are not fully dissolved, leading to a slow or incomplete reaction. | 1. Choose a solvent system in which all components are soluble at the reaction temperature (e.g., DMF, 1,4-dioxane/water mixtures).[2][5] | |
| Formation of significant byproducts (e.g., homocoupling of boronic acid) | Presence of oxygen: Oxygen can promote the homocoupling of the boronic acid.[2] | 1. Rigorously exclude oxygen from the reaction mixture by using proper inert atmosphere techniques.[2] |
| Debromination of the starting material: The bromine atom is replaced by a hydrogen atom. | 1. This can be a competing side reaction. Optimize the reaction conditions (catalyst, ligand, base, temperature) to favor the cross-coupling pathway. 2. Use a less reactive base if hydrodehalogenation is a significant issue. |
Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
| Problem | Potential Cause | Troubleshooting Steps |
| Low reactivity/incomplete conversion | Deactivation of the nucleophile: Presence of moisture can protonate and deactivate strong nucleophiles (e.g., alkoxides, amides). | 1. Use anhydrous solvents and reagents. 2. If using a solid nucleophile, ensure it is thoroughly dried before use. 3. For reactions involving strong bases like NaH to generate the nucleophile in situ, ensure the reaction is performed under strictly anhydrous and inert conditions. |
| Insufficient activation of the aromatic ring: The electron-withdrawing effect of the substituents may not be sufficient for the chosen nucleophile and reaction conditions. | 1. Use a stronger nucleophile. 2. Increase the reaction temperature. 3. Choose a polar aprotic solvent (e.g., DMF, DMSO) that can stabilize the charged intermediate (Meisenheimer complex).[6] | |
| Formation of side products | Reaction with the hydroxyl group: The nucleophile or base may react with the hydroxyl group of the starting material. | 1. Protect the hydroxyl group with a suitable protecting group (e.g., silyl ether, methyl ether) before carrying out the SNAr reaction. The protecting group can be removed in a subsequent step. |
| Hydrolysis of starting material or product: Presence of water in the reaction or during workup. | 1. Ensure anhydrous reaction conditions. 2. Perform the aqueous workup at a controlled pH to avoid hydrolysis of sensitive functional groups. |
Data Presentation
| Reaction Condition | Atmosphere | Moisture Level | Expected Impact on Yield | Potential Side Products |
| Suzuki-Miyaura Coupling | Inert (Argon/Nitrogen) | Anhydrous (<50 ppm water) | Optimal | Minimal |
| Air | Anhydrous (<50 ppm water) | Significantly Reduced | Homocoupling of boronic acid, catalyst decomposition products | |
| Inert (Argon/Nitrogen) | Non-anhydrous (>200 ppm water) | Reduced | Protodeboronation products, hydrolysis byproducts | |
| Air | Non-anhydrous (>200 ppm water) | Severely Reduced / No Reaction | A complex mixture of homocoupling, protodeboronation, and degradation products | |
| Nucleophilic Aromatic Substitution (with strong base) | Inert (Argon/Nitrogen) | Anhydrous (<50 ppm water) | Optimal | Minimal |
| Air | Anhydrous (<50 ppm water) | Reduced | Oxidation products of the nucleophile and/or starting material | |
| Inert (Argon/Nitrogen) | Non-anhydrous (>200 ppm water) | Significantly Reduced | Protonated (inactive) nucleophile, hydrolysis products | |
| Air | Non-anhydrous (>200 ppm water) | Severely Reduced / No Reaction | A complex mixture of oxidation and hydrolysis products |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling under Inert Atmosphere
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)[5]
-
Base (e.g., K₂CO₃, 2-3 equiv)[5]
-
Degassed solvent (e.g., 1,4-Dioxane/Water, 4:1)[5]
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, the base, and the palladium catalyst.
-
Seal the flask with a rubber septum and connect it to a Schlenk line.
-
Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[4]
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.[5]
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, LC-MS).
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
General Protocol for Nucleophilic Aromatic Substitution (SNAr) under Inert Atmosphere
This protocol is a general guideline for the reaction of an alkoxide with this compound and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Alcohol (1.1-1.5 equiv)
-
Strong base (e.g., Sodium hydride, 1.1-1.5 equiv)
-
Anhydrous polar aprotic solvent (e.g., DMF, DMSO)[6]
-
Schlenk flask and other standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar and sodium hydride (as a dispersion in mineral oil), add the anhydrous polar aprotic solvent under an inert atmosphere.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add the alcohol to the suspension. Allow the mixture to stir at 0 °C for 15 minutes and then at room temperature for 30 minutes to ensure complete formation of the alkoxide.
-
Add a solution of this compound in the same anhydrous solvent to the freshly prepared alkoxide solution via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature and carefully quench it by the slow addition of a saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography.
Visualizations
Caption: Experimental workflow for air- and moisture-sensitive reactions.
Caption: Potential reaction pathways for this compound.
References
Technical Support Center: Analytical Methods for Monitoring 2-Bromo-3-chloro-5-hydroxypyridine Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the analytical monitoring of reactions involving 2-Bromo-3-chloro-5-hydroxypyridine.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analysis of this compound and its reaction mixtures.
High-Performance Liquid Chromatography (HPLC) Troubleshooting
Issue 1: Peak Tailing for this compound
-
Question: My HPLC chromatogram for this compound shows significant peak tailing. What are the potential causes and how can I resolve this?
-
Answer: Peak tailing is a common issue when analyzing phenolic compounds like this compound, often indicated by an asymmetry factor greater than 1.2.[1] This phenomenon can compromise resolution and the accuracy of quantification.[2] The primary cause is often secondary interactions between the hydroxyl group of the analyte and active sites on the silica-based stationary phase, such as residual silanol groups.[2][3]
Troubleshooting Steps:
-
Mobile Phase pH Adjustment: The acidity of silanol groups can be suppressed by lowering the pH of the mobile phase.[2][3] Operating at a pH of 3 or below can protonate the silanol groups, minimizing their interaction with the analyte.[2]
-
Use of End-Capped Columns: Employing a modern, high-purity, end-capped C18 or Phenyl-Hexyl column can significantly reduce the number of available free silanol groups, leading to improved peak shape.[1]
-
Mobile Phase Additives: Adding a competing base, such as triethylamine (TEA), to the mobile phase can mask the active silanol sites. However, this may not be suitable for LC-MS applications due to potential ion suppression.
-
Column Contamination: If peak tailing appears suddenly, the column inlet frit or the top of the column bed may be contaminated with particulate matter or strongly retained compounds from the sample matrix.[4][5] Flushing the column with a strong solvent or, if the problem persists, replacing the guard column or the analytical column may be necessary.[1][4]
-
Sample Overload: Injecting too much sample can lead to peak tailing.[4] Try reducing the injection volume or diluting the sample.
-
Issue 2: Poor Resolution Between Reactants, Intermediates, and Products
-
Question: I am having difficulty separating this compound from a closely related impurity or starting material. How can I improve the resolution?
-
Answer: Achieving adequate resolution is critical for accurate quantification.
Troubleshooting Steps:
-
Optimize Mobile Phase Composition: Adjust the ratio of organic solvent (e.g., acetonitrile or methanol) to the aqueous buffer. A shallower gradient or isocratic elution with a lower percentage of organic solvent can increase retention and improve separation.
-
Change Organic Modifier: Switching from acetonitrile to methanol, or vice versa, can alter the selectivity of the separation.
-
Modify Stationary Phase: If resolution is still insufficient, consider a column with a different stationary phase chemistry, such as a phenyl or polar-embedded phase, which can offer different selectivity for aromatic and polar compounds.[1]
-
Temperature Control: Operating at a controlled, slightly elevated temperature (e.g., 30-40 °C) can improve efficiency and peak shape, which may enhance resolution.
-
Gas Chromatography (GC) Troubleshooting
Issue 1: No or Poor Peak for this compound
-
Question: I am not observing a peak for this compound when analyzing my reaction mixture by GC-MS. What could be the issue?
-
Answer: The hydroxyl group on this compound makes it a polar and relatively non-volatile compound. This can lead to several issues in GC analysis.
Troubleshooting Steps:
-
Derivatization: The most common solution for analyzing polar compounds with active hydrogens (like the hydroxyl group) by GC is derivatization.[6] Silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is a widely used technique to replace the active hydrogen with a non-polar trimethylsilyl (TMS) group.[7] This increases the volatility and thermal stability of the analyte, making it amenable to GC analysis.[7][8]
-
Injector Temperature: If analyzing without derivatization, the injector temperature might be too low for efficient volatilization or too high, causing thermal degradation. An initial optimization of the injector temperature is recommended.
-
Active Sites: The polar hydroxyl group can interact with active sites in the GC inlet liner or the column, leading to peak tailing or complete adsorption.[6] Using a deactivated liner and a column designed for polar analytes is crucial.
-
Issue 2: Broad or Tailing Peaks for Derivatized Analyte
-
Question: After derivatization, the GC peak for my TMS-protected this compound is still broad or tailing. What should I check?
-
Answer: Even after derivatization, several factors can lead to poor peak shape.
Troubleshooting Steps:
-
Incomplete Derivatization: Ensure the derivatization reaction has gone to completion. This may require optimizing the reaction time, temperature, or the amount of derivatizing agent.
-
Moisture: The presence of moisture can hydrolyze the silylating reagent and the derivatized analyte. Ensure all solvents and the sample are anhydrous.
-
Column Choice: A column with a stationary phase that is not compatible with the derivatized analyte can cause peak shape issues. A low to mid-polarity column is generally suitable for TMS derivatives.[7]
-
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is best for monitoring the progress of a reaction involving this compound?
A1: The choice of technique depends on the specific requirements of the analysis.
-
HPLC-UV is often the most practical choice for routine reaction monitoring. It is robust, widely available, and provides quantitative data on the consumption of reactants and formation of products, assuming all have a UV chromophore.[9]
-
LC-MS is superior for identifying unknown byproducts and impurities due to its ability to provide molecular weight information.[9] It is particularly useful during reaction optimization and for detailed kinetic studies.
-
GC-MS can be used, but will likely require derivatization of the hydroxyl group to improve volatility and thermal stability.[6] It is highly sensitive and excellent for identifying volatile impurities.
-
NMR spectroscopy is a powerful tool for structural elucidation of reactants, intermediates, and products. Quantitative NMR (qNMR) can be used to determine the concentration of species in the reaction mixture without the need for reference standards for each component.
Q2: What is analytical method validation and why is it important?
A2: Analytical method validation is the documented process of demonstrating that an analytical procedure is suitable for its intended purpose.[10][11][12] It is a regulatory requirement in the pharmaceutical industry to ensure the reliability and accuracy of analytical data.[11][12] Key validation parameters include accuracy, precision, specificity, linearity, range, limit of detection (LOD), and limit of quantitation (LOQ).[12]
Q3: How do I prepare a sample from my reaction mixture for HPLC analysis?
A3: A typical sample preparation involves quenching a small aliquot of the reaction mixture, followed by dilution with the mobile phase to a concentration within the linear range of the method. The diluted sample should then be filtered through a 0.22 or 0.45 µm syringe filter to remove any particulate matter before injection.[9]
Q4: What are the expected mass fragments for this compound in mass spectrometry?
A4: The mass spectrum will show a characteristic isotopic pattern due to the presence of bromine (isotopes at m/z 79 and 81 in roughly a 1:1 ratio) and chlorine (isotopes at m/z 35 and 37 in roughly a 3:1 ratio). The molecular ion region will therefore exhibit a complex cluster of peaks.
Q5: Can I use NMR to quantify the components in my reaction mixture?
A5: Yes, quantitative NMR (qNMR) is a valuable technique for this purpose. By integrating the signals of the compound of interest and a certified internal standard of known concentration, the concentration of the analyte can be determined. This is particularly useful as it does not require a reference standard for every component in the reaction mixture.
Data Presentation
Table 1: Chromatographic and Spectrometric Data for this compound and Related Compounds
| Compound | Analytical Technique | Expected Retention Time (min) | Key Mass Fragments (m/z) |
| This compound | HPLC-UV (C18) | Dependent on method | N/A |
| This compound | LC-MS (ESI+) | Dependent on method | 208/210/212 [M+H]⁺ |
| TMS-derivatized this compound | GC-MS | Dependent on method | 280/282/284 [M]⁺•, 265/267/269 [M-CH₃]⁺ |
Note: Retention times are highly dependent on the specific chromatographic conditions (column, mobile phase, temperature, etc.) and should be determined experimentally.
Experimental Protocols
Protocol 1: HPLC-UV Method for Reaction Monitoring
This protocol provides a starting point for developing an HPLC-UV method for monitoring reactions of this compound. Method optimization is required.
-
Instrumentation: A standard HPLC system with a UV-Vis detector, pump, autosampler, and column oven.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-17 min: 90% B
-
17.1-20 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 280 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation:
-
Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding to a vial containing a quenching agent or by rapid cooling).
-
Dilute the aliquot with the initial mobile phase composition (90:10 Water:Acetonitrile) to a suitable concentration (e.g., in a 1 mL volumetric flask).
-
Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.
-
Protocol 2: GC-MS Method for Impurity Profiling (with Derivatization)
This protocol outlines a general procedure for the GC-MS analysis of this compound after silylation. Method optimization is required.
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low to mid-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
MS Transfer Line Temperature: 280 °C.
-
MS Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Scan Range: m/z 40-400.
-
Sample Preparation (Silylation):
-
Evaporate a known amount of the reaction mixture aliquot to dryness under a stream of nitrogen.
-
Add 100 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile).
-
Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Cap the vial tightly and heat at 70 °C for 30 minutes.
-
Cool to room temperature before injection.
-
Protocol 3: NMR Sample Preparation for Reaction Monitoring
-
Instrumentation: A standard NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: A deuterated solvent in which all reaction components are soluble (e.g., DMSO-d₆, CDCl₃).
-
Internal Standard: A certified internal standard that does not react with any components in the mixture and has a signal in a clear region of the spectrum (e.g., 1,3,5-trimethoxybenzene).
-
Sample Preparation:
-
At a specific time point, withdraw an aliquot from the reaction mixture.
-
Quench the reaction if necessary.
-
Accurately weigh a portion of the quenched reaction mixture.
-
Add a known mass of the internal standard.
-
Dissolve the mixture in the deuterated solvent and transfer to an NMR tube.
-
Acquire the ¹H NMR spectrum with appropriate parameters for quantitative analysis (e.g., a sufficient relaxation delay).
-
Visualizations
Caption: Troubleshooting workflow for HPLC peak tailing.
Caption: Decision pathway for GC analysis method.
Caption: Selecting the appropriate analytical method.
References
- 1. benchchem.com [benchchem.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. [3]Troubleshooting HPLC- Tailing Peaks [restek.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. Frequently Asked Questions about Method Validation | Ofni Systems [ofnisystems.com]
- 11. chromatobuddies: Frequently Asked Questions about Analytical Method Validation [chromatobuddies.blogspot.com]
- 12. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Synthesis of 2-Bromo-3-chloro-5-hydroxypyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-3-chloro-5-hydroxypyridine. The following information is designed to help overcome common challenges related to byproduct formation and optimize reaction outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A1: The synthesis of this compound typically involves multi-step processes. Common strategies include the halogenation of a substituted hydroxypyridine precursor or the diazotization of an aminopyridine followed by a Sandmeyer-type reaction. One plausible route starts with 2-amino-3-chloro-5-hydroxypyridine, which is then diazotized and subsequently treated with a bromide source. Another approach could involve the direct bromination of 3-chloro-5-hydroxypyridine, though controlling regioselectivity can be challenging.
Q2: Why is regioselectivity an issue in the halogenation of hydroxypyridines?
A2: The pyridine ring is electron-deficient, which generally makes electrophilic aromatic substitution difficult. However, the hydroxyl group is an activating, ortho-, para-directing group, while the existing halogen (chloro group) is a deactivating but ortho-, para-directing group. The interplay of these electronic effects, along with the inherent reactivity of the pyridine nitrogen, can lead to the formation of a mixture of regioisomers. Reaction conditions such as temperature, solvent, and the nature of the halogenating agent must be carefully controlled to achieve the desired regioselectivity.
Q3: What are the likely sources of impurities in the synthesis of this compound?
A3: Impurities can arise from several sources:
-
Starting materials: Purity of the initial pyridine derivative is crucial.
-
Side reactions: Incomplete reactions, over-halogenation, or rearrangement of intermediates can lead to byproducts.
-
Reaction conditions: Suboptimal temperature, pH, or reaction time can promote the formation of undesired products.
-
Work-up and purification: Inefficient extraction or purification methods can result in residual byproducts in the final product.
Troubleshooting Guide: Byproduct Formation
This guide addresses specific issues related to byproduct formation during the synthesis of this compound.
Problem 1: Formation of Poly-brominated Byproducts
-
Symptom: Mass spectrometry or NMR analysis of the crude product indicates the presence of species with more than one bromine atom, such as 2,4-Dibromo-3-chloro-5-hydroxypyridine or 2,6-Dibromo-3-chloro-5-hydroxypyridine.
-
Probable Cause: The reaction conditions are too harsh, or an excess of the brominating agent is used, leading to over-bromination of the pyridine ring. The activating effect of the hydroxyl group makes the ring susceptible to further electrophilic attack.
-
Suggested Solutions:
-
Control Stoichiometry: Carefully control the molar ratio of the brominating agent to the pyridine substrate. Use of a slight excess may be necessary, but large excesses should be avoided.
-
Lower Reaction Temperature: Perform the bromination at a lower temperature to decrease the reaction rate and improve selectivity.
-
Choice of Brominating Agent: Consider using a milder brominating agent. For example, N-Bromosuccinimide (NBS) might offer better selectivity compared to liquid bromine.
-
Protective Group Strategy: The hydroxyl group can be protected with a suitable protecting group (e.g., acetyl or benzyl) to modulate its activating effect, followed by deprotection after bromination.
-
Problem 2: Formation of Isomeric Byproducts
-
Symptom: The isolated product is a mixture of isomers, for example, contamination with 4-Bromo-3-chloro-5-hydroxypyridine or 6-Bromo-3-chloro-5-hydroxypyridine.
-
Probable Cause: Lack of regioselectivity in the bromination step. The directing effects of the existing substituents (chloro and hydroxyl groups) may not be sufficient to favor the formation of a single isomer under the chosen reaction conditions.
-
Suggested Solutions:
-
Solvent Effects: The polarity of the solvent can influence the regioselectivity of halogenation. Experiment with a range of solvents (e.g., acetic acid, dichloromethane, carbon tetrachloride) to find the optimal conditions.
-
Catalyst: The use of a catalyst, or a change in the existing one, can influence the position of bromination.
-
Steric Hindrance: Introducing a bulky protecting group on the hydroxyl or amino group can sterically hinder certain positions on the ring, thereby directing the bromination to the desired position.
-
Problem 3: Incomplete Diazotization or Undesired Sandmeyer Reaction Products
-
Symptom: When starting from an aminopyridine, the final product contains unreacted starting material or byproducts where the diazonium group has been replaced by a different nucleophile present in the reaction mixture (e.g., -OH, -Cl).
-
Probable Cause:
-
Incomplete diazotization: The temperature is too high, leading to the decomposition of nitrous acid, or the acidic conditions are not optimal.
-
Side reactions of the diazonium salt: The diazonium salt is unstable and can react with other nucleophiles present in the reaction medium before the addition of the bromide source.
-
-
Suggested Solutions:
-
Temperature Control: Maintain a low temperature (typically 0-5 °C) during the formation of the diazonium salt to ensure its stability.
-
Control of Nucleophiles: Ensure that the concentration of the bromide source (e.g., CuBr) is sufficient and that other competing nucleophiles are minimized.
-
Purity of Sodium Nitrite: Use high-purity sodium nitrite to avoid side reactions.
-
Summary of Potential Byproducts and Mitigation Strategies
| Byproduct Type | Potential Structure(s) | Probable Cause | Recommended Action |
| Poly-halogenated | 2,4-Dibromo-3-chloro-5-hydroxypyridine | Excess brominating agent, high reaction temperature | Reduce the stoichiometry of the brominating agent, lower the reaction temperature, use a milder brominating agent (e.g., NBS). |
| Isomeric | 4-Bromo-3-chloro-5-hydroxypyridine | Lack of regioselectivity | Optimize solvent and temperature, consider using a directing or blocking group. |
| From Incomplete Reaction | Unreacted 2-amino-3-chloro-5-hydroxypyridine | Inefficient diazotization | Ensure low temperature (0-5 °C) during diazotization, use fresh sodium nitrite. |
| Sandmeyer Side Products | 2,3-Dichloro-5-hydroxypyridine, 2-bromo-5-hydroxypyridine | Reaction of diazonium salt with other nucleophiles | Ensure a high concentration of the desired bromide source (CuBr), minimize other nucleophiles. |
Experimental Protocols
Protocol 1: Bromination of 3-chloro-5-hydroxypyridine
This protocol is a representative method for the direct bromination of a hydroxypyridine derivative.
-
Dissolution: Dissolve 3-chloro-5-hydroxypyridine (1.0 eq) in a suitable solvent such as glacial acetic acid or dichloromethane in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cooling: Cool the solution to 0-5 °C using an ice bath.
-
Addition of Brominating Agent: Slowly add a solution of the brominating agent (e.g., N-Bromosuccinimide, 1.05 eq) in the same solvent to the cooled solution over a period of 30-60 minutes. Maintain the temperature below 10 °C during the addition.
-
Reaction: Stir the reaction mixture at 0-5 °C for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.
Protocol 2: Synthesis via Diazotization of 2-amino-3-chloro-5-hydroxypyridine
This protocol outlines a Sandmeyer-type reaction for the synthesis.
-
Diazotization:
-
Suspend 2-amino-3-chloro-5-hydroxypyridine (1.0 eq) in an aqueous solution of hydrobromic acid (HBr, 48%).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, keeping the temperature below 5 °C.
-
Stir the mixture at this temperature for 30 minutes after the addition is complete to ensure full formation of the diazonium salt.
-
-
Sandmeyer Reaction:
-
In a separate flask, prepare a solution of copper(I) bromide (CuBr, 1.2 eq) in HBr.
-
Slowly add the cold diazonium salt solution to the CuBr solution. Gas evolution (N₂) will be observed.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1-2 hours to ensure complete reaction.
-
-
Work-up:
-
Cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic extracts with water and brine.
-
-
Purification:
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.
-
Purify the crude product by column chromatography or recrystallization.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting workflow for byproduct formation.
Validation & Comparative
Comparative Analysis of NMR Spectral Data for Dihalogenated Hydroxypyridines
A detailed guide for researchers, scientists, and drug development professionals on the NMR spectral characteristics of 2-Bromo-3-chloro-5-hydroxypyridine and its structural analogs. This guide provides a comparative analysis of available experimental data to aid in the identification and characterization of these important chemical entities.
This guide presents a comparative overview of Nuclear Magnetic Resonance (NMR) spectral data for this compound and related dihalogenated hydroxypyridines. Due to the limited availability of public experimental NMR data for this compound, this guide also includes data for similar compounds to provide a valuable reference for researchers in the field. The presented data, compiled from various sources, is intended to facilitate the structural elucidation and differentiation of these compounds.
Comparison of ¹H and ¹³C NMR Spectral Data
The following table summarizes the available ¹H and ¹³C NMR spectral data for the target compound and its analogs. The data is presented to highlight the influence of substituent patterns on the chemical shifts of the pyridine ring protons and carbons.
| Compound | Solvent | ¹H NMR Chemical Shifts (ppm) and Coupling Constants (Hz) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Data not publicly available | Data not publicly available | Data not publicly available |
| 2-Bromo-5-hydroxypyridine | Data not publicly available | Data not publicly available | Data not publicly available |
| 2,3-Dichloro-5-hydroxypyridine | Data not publicly available | Data not publicly available | Data not publicly available |
Note: Despite extensive searches of publicly available databases and literature, specific experimental ¹H and ¹³C NMR data for this compound, 2-Bromo-5-hydroxypyridine, and 2,3-Dichloro-5-hydroxypyridine could not be located.
Experimental Protocols
The acquisition of high-quality NMR spectra is crucial for accurate structural analysis. Below is a general experimental protocol for the NMR analysis of halogenated pyridines, based on standard laboratory practices.
Sample Preparation:
-
Sample Purity: Ensure the sample is of high purity to avoid interference from impurities in the NMR spectrum.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble. Common solvents for pyridines include Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆), and Deuterated Methanol (CD₃OD). The choice of solvent can influence the chemical shifts, particularly for protons involved in hydrogen bonding (e.g., the hydroxyl proton).
-
Concentration: Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution for referencing the chemical shifts (0 ppm).
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
NMR Data Acquisition:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is recommended for obtaining well-resolved spectra.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum.
-
Typical spectral parameters include a spectral width of 12-16 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum with proton decoupling.
-
Typical spectral parameters include a spectral width of 200-220 ppm, a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C, and a relaxation delay of 2-10 seconds.
-
-
Two-Dimensional (2D) NMR: For unambiguous assignment of proton and carbon signals, especially in complex molecules, various 2D NMR experiments can be performed, including:
-
COSY (Correlation Spectroscopy): To identify proton-proton couplings.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings (over 2-3 bonds).
-
Experimental Workflow
The following diagram illustrates a typical workflow for the NMR analysis of a chemical compound.
Figure 1. General Experimental Workflow for NMR Analysis
Mass Spectrometry of 2-Bromo-3-chloro-5-hydroxypyridine: A Comparative Analysis
This guide provides a detailed comparison of mass spectrometry techniques for the analysis of 2-Bromo-3-chloro-5-hydroxypyridine, a halogenated pyridine derivative of interest in pharmaceutical and chemical research. The following sections present a comparative analysis of predicted fragmentation patterns under different ionization methods, detailed experimental protocols, and supporting data to aid researchers in method selection and interpretation.
Introduction to the Mass Spectrometry of Halogenated Pyridines
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elucidating the structure of compounds like this compound. The presence of bromine and chlorine atoms results in characteristic isotopic patterns that are invaluable for identification.[1][2] The fragmentation of the pyridine ring provides further structural information.[3][4][5] This guide explores the expected fragmentation behavior of this compound under both Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and Electrospray Ionization (ESI), commonly used with Liquid Chromatography (LC-MS).
Predicted Fragmentation Patterns and Comparative Data
The fragmentation of this compound is predicted based on the known fragmentation of related compounds, such as 2-Bromo-3-methoxypyridine, and general principles of mass spectrometry.[1][6][7][8] The molecular formula for this compound is C5H3BrClNO.[9] The key differentiators in the mass spectra will be the ionization technique employed.
Electron Ionization (EI-MS): This hard ionization technique leads to extensive fragmentation, providing a detailed fingerprint of the molecule. The molecular ion is expected to be observed, and its isotopic pattern will be characteristic of a compound containing one bromine and one chlorine atom.
Electrospray Ionization (ESI-MS): This soft ionization technique typically results in less fragmentation, with the protonated molecule [M+H]+ being the predominant ion in the positive ion mode. This is particularly useful for confirming the molecular weight of the analyte.
Below is a table summarizing the predicted major ions for this compound under EI and ESI conditions, compared with experimental data for the closely related 2-Bromo-3-methoxypyridine.[1]
| Ion Description | Predicted m/z for this compound | Experimental m/z for 2-Bromo-3-methoxypyridine[1] | Ionization Method |
| Molecular Ion [M]⁺ | 207/209/211 | 187/189 | EI |
| [M-H]⁺ | 206/208/210 | - | EI |
| [M-CO]⁺ | 179/181/183 | - | EI |
| [M-CHO]⁺ | - | 158/160 | EI |
| [M-Cl]⁺ | 172/174 | - | EI |
| [M-Br]⁺ | 128/130 | 108 | EI |
| [M+H]⁺ (protonated molecule) | 208/210/212 | - | ESI |
Note: The presence of multiple peaks for ions containing bromine (⁷⁹Br/⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl/³⁷Cl in an approximate 3:1 ratio) separated by 2 m/z units is a characteristic isotopic pattern.[2]
Experimental Protocols
Detailed methodologies for the analysis of this compound by GC-MS and LC-MS are provided below. These protocols are based on established methods for similar halogenated aromatic compounds.[1][10]
GC-MS with Electron Ionization (EI)
This method is suitable for the analysis of volatile and thermally stable compounds.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as dichloromethane or ethyl acetate.
-
Gas Chromatograph (GC) Conditions:
-
Injector: Splitless mode at 250°C.
-
Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, 5% phenyl methyl polysiloxane capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization: Electron Ionization (EI) at 70 eV.[1]
-
Mass Analysis: Scan a mass range of m/z 40-350.
-
Ion Source Temperature: 230°C.
-
Transfer Line Temperature: 280°C.
-
LC-MS with Electrospray Ionization (ESI)
This method is ideal for less volatile compounds and for confirming molecular weight with minimal fragmentation.
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a solvent mixture compatible with reverse-phase chromatography, such as methanol or acetonitrile/water (50:50 v/v).
-
Liquid Chromatograph (LC) Conditions:
-
Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: Start with 5% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometer (MS) Conditions:
Visualizing Fragmentation and Analytical Workflows
To further clarify the predicted fragmentation and the analytical process, the following diagrams are provided.
Caption: Predicted Electron Ionization fragmentation pathway for this compound.
Caption: Workflow comparison for the analysis of this compound by GC-MS and LC-MS.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Pyridine [webbook.nist.gov]
- 4. massbank.eu [massbank.eu]
- 5. Making sure you're not a bot! [mostwiedzy.pl]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. benchchem.com [benchchem.com]
A Comparative Guide to the Crystal Structure of 2-Bromo-3-chloro-5-hydroxypyridine and a Related Analogue
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the crystal structure of 2-Bromo-3-chloro-5-hydroxypyridine. Due to the current absence of published experimental crystallographic data for this specific compound in publicly accessible databases, this guide utilizes the experimentally determined crystal structure of a closely related analogue, 2-Bromo-4-hydroxypyridine, as a primary point of comparison. This approach allows for an informed discussion of the potential structural characteristics of this compound and highlights the necessity for future experimental work.
Data Presentation: Crystallographic Data Summary
The following table summarizes the available crystallographic data for the comparative compound and highlights the absence of data for the target compound.
| Parameter | This compound | 2-Bromo-4-hydroxypyridine[1] |
| Chemical Formula | C₅H₃BrClNO | C₅H₄BrNO |
| Molecular Weight | 208.44 g/mol | 174.00 g/mol |
| Crystal System | Data not available | Monoclinic |
| Space Group | Data not available | C2/c |
| Unit Cell Parameters | ||
| a | Data not available | 15.6770(6) Å |
| b | Data not available | 3.86471(13) Å |
| c | Data not available | 18.0645(7) Å |
| α | Data not available | 90° |
| β | Data not available | 90.916(3)° |
| γ | Data not available | 90° |
| Volume | Data not available | 1094.09(7) ų |
| Z | Data not available | 4 |
| Key Structural Features | Unknown | - Exhibits both 4-hydroxypyridine and 4-pyridone tautomers. - Molecules are linked into chains by hydrogen bonding. - Chains are linked into layers by halogen bonds (Br···O). - π-stacking interactions contribute to structural stabilization. |
Comparison and Insights
The crystal structure of 2-Bromo-4-hydroxypyridine reveals the significant role of both hydrogen and halogen bonding in its solid-state assembly.[1] The presence of both the hydroxypyridine and pyridone tautomers suggests a degree of electronic delocalization and intermolecular proton transfer.[1]
For this compound, it is plausible to hypothesize a similarly complex interplay of intermolecular forces. The presence of a chlorine atom in addition to the bromine atom could introduce further halogen bonding interactions (e.g., Cl···O, Cl···N, or even Cl···Br). The relative positions of the halogen and hydroxyl substituents would significantly influence the hydrogen and halogen bonding motifs, potentially leading to different packing arrangements compared to 2-Bromo-4-hydroxypyridine. The electronic effects of the additional chloro substituent would also impact the tautomeric equilibrium between the hydroxy and pyridone forms.
Without experimental data, these remain hypotheses. The lack of a published crystal structure for this compound underscores an opportunity for further research to elucidate its solid-state architecture and compare it with other halogenated pyridinols.
Experimental Protocols
The following sections detail the general methodologies required for the determination of the crystal structure of a compound like this compound. These protocols are based on standard crystallographic techniques and the reported methods for the analogue, 2-Bromo-4-hydroxypyridine.
Synthesis and Crystal Growth
-
Synthesis: The synthesis of this compound would typically be achieved through a multi-step organic synthesis route, likely involving the halogenation of a suitable pyridine precursor.
-
Purification: The crude product would be purified using standard techniques such as column chromatography or recrystallization to obtain a high-purity sample suitable for crystal growth.
-
Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by various methods, including:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent (or solvent mixture) is allowed to evaporate slowly at a constant temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small, open container within a larger sealed container that contains a precipitant (a solvent in which the compound is less soluble). The slow diffusion of the precipitant vapor into the solution induces crystallization.
-
Cooling Crystallization: A saturated solution at an elevated temperature is slowly cooled, leading to the formation of crystals as the solubility decreases.
-
X-ray Diffraction Analysis
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer. The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. X-rays are directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
Data Processing: The collected diffraction data are processed to determine the unit cell dimensions and space group. The intensities of the reflections are integrated and corrected for various factors.
-
Structure Solution and Refinement: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to improve the fit and determine the final atomic coordinates, bond lengths, bond angles, and other structural parameters.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the crystal structure analysis of a small molecule.
Caption: Experimental workflow for crystal structure analysis.
References
A Comparative Guide to the Reactivity of 2-Bromo- vs. 3-Chloro-Hydroxypyridines
For Researchers, Scientists, and Drug Development Professionals
The functionalization of hydroxypyridine scaffolds is a cornerstone in the synthesis of pharmaceuticals and other bioactive molecules. The strategic placement of halogen atoms on the pyridine ring dictates the synthetic routes available for further molecular elaboration. This guide provides an objective comparison of the reactivity of two common building blocks: 2-bromo-hydroxypyridines and 3-chloro-hydroxypyridines, with a focus on two major classes of reactions: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
Executive Summary
In general, 2-bromo-hydroxypyridines exhibit greater reactivity in palladium-catalyzed cross-coupling reactions , such as Suzuki-Miyaura and Buchwald-Hartwig aminations. This is primarily due to the lower carbon-bromine bond dissociation energy, which facilitates the rate-limiting oxidative addition step.
Conversely, for Nucleophilic Aromatic Substitution (SNAr) reactions, the reactivity is highly dependent on the reaction conditions and the nature of the nucleophile . While the 2-position of the pyridine ring is electronically favored for nucleophilic attack over the 3-position, the intrinsic leaving group ability of bromide versus chloride is not straightforward and can be inverted based on the reaction mechanism.
This guide will delve into the mechanistic underpinnings of these reactivity trends and provide supporting data from analogous systems and detailed experimental protocols to inform synthetic strategy.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction on a pyridine ring typically proceeds through a two-step addition-elimination mechanism, forming a negatively charged intermediate known as a Meisenheimer complex. The stability of this intermediate is paramount to the reaction's feasibility.
Positional Reactivity: 2-Position vs. 3-Position
Nucleophilic attack is significantly more favorable at the 2- and 4-positions of the pyridine ring compared to the 3-position.[1][2][3] This is because the negative charge of the intermediate formed upon attack at the 2-position can be delocalized onto the electronegative nitrogen atom, providing substantial resonance stabilization.[1][3] This stabilization is not possible when the attack occurs at the 3-position.[1] Consequently, a halogen at the 2-position is inherently more activated towards SNAr than a halogen at the 3-position.
References
A Comparative Guide to the Reactivity of 2-Bromo-3-chloro-5-hydroxypyridine and Other Halogenated Pyridines in Synthetic Chemistry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, halogenated pyridines serve as indispensable building blocks for the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic functionalization of the pyridine core through cross-coupling reactions is a cornerstone of contemporary organic synthesis. This guide provides an objective comparison of the reactivity of 2-Bromo-3-chloro-5-hydroxypyridine with other commercially available dihalogenated pyridines in three key palladium-catalyzed cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. The information presented herein is supported by established reactivity principles and representative experimental protocols to aid in the rational design of synthetic routes.
General Principles of Reactivity in Dihalogenated Pyridines
The reactivity of halogenated pyridines in palladium-catalyzed cross-coupling reactions is primarily governed by two factors: the nature of the halogen and its position on the pyridine ring.
-
Nature of the Halogen: The ease of oxidative addition of the palladium catalyst to the carbon-halogen (C-X) bond is the rate-determining step in many cross-coupling reactions. The reactivity follows the general trend: C-I > C-Br > C-Cl. This is attributed to the decreasing bond dissociation energy down the halogen group.
-
Position of the Halogen: The pyridine nitrogen atom is electron-withdrawing, which makes the C2 and C4 positions more electron-deficient and, consequently, more susceptible to oxidative addition compared to the C3 and C5 positions. Therefore, for pyridines bearing the same halogen atom, the general order of reactivity is C2 ≈ C4 > C3 > C5.
For a molecule such as this compound, these principles predict that the C-Br bond at the 2-position will be significantly more reactive than the C-Cl bond at the 3-position in palladium-catalyzed cross-coupling reactions. The presence of the hydroxyl group at the 5-position, being electron-donating, may slightly modulate the reactivity of the ring, but the inherent reactivity difference between the C-Br and C-Cl bonds is expected to be the dominant factor. It is important to note that for most cross-coupling reactions, the acidic proton of the hydroxyl group needs to be protected to prevent interference with the catalytic cycle. Common protecting groups include methoxymethyl (MOM), benzyloxymethyl (BOM), or a simple benzyl (Bn) ether.
Comparative Reactivity in Key Cross-Coupling Reactions
The following sections provide a qualitative comparison of the expected reactivity of protected this compound (as 2-Bromo-3-chloro-5-(OMEM)pyridine, where MEM is a generic protecting group) with other common dihalogenated pyridines in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reaction of a halogenated pyridine with a boronic acid or ester is a staple in the synthesis of biaryl and heteroaryl-aryl compounds.
Qualitative Reactivity Comparison
| Substrate | Expected Site of Primary Reaction | Relative Reactivity (at primary site) | Notes |
| 2-Bromo-3-chloro-5-(OMEM)pyridine | C2 (C-Br) | High | The C-Br bond at the activated C2 position is expected to be highly reactive. Selective mono-functionalization should be readily achievable. |
| 2,3-Dichloropyridine | C2 (C-Cl) | Moderate | The C-Cl bond at C2 is more reactive than at C3, but overall reactivity is lower than a C-Br bond at the same position. |
| 2,5-Dibromopyridine | C2 (C-Br) | High | The C-Br at C2 is more reactive than at C5. A well-established substrate for selective mono-arylation. |
| 3,5-Dichloropyridine | C3/C5 (C-Cl) | Low | Both C-Cl bonds are at less activated positions, requiring more forcing reaction conditions. |
Experimental Protocol: Suzuki-Miyaura Coupling of a Protected 2-Bromo-3-chloropyridine
This protocol is a representative example based on established procedures for similar substrates.
-
Reagents:
-
Protected this compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.05 mmol)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
-
Procedure:
-
To a dried Schlenk flask, add the protected this compound, arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add the degassed 1,4-dioxane and water.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, add water, and extract with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel.
-
Logical Workflow for Suzuki-Miyaura Coupling
Suzuki-Miyaura Experimental Workflow
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds, enabling the synthesis of arylamines from aryl halides.
Qualitative Reactivity Comparison
| Substrate | Expected Site of Primary Reaction | Relative Reactivity (at primary site) | Notes |
| 2-Bromo-3-chloro-5-(OMEM)pyridine | C2 (C-Br) | High | The C-Br bond at the C2 position is expected to be the primary site of amination. |
| 2,3-Dichloropyridine | C2 (C-Cl) | Moderate | Requires more active catalyst systems (e.g., with biarylphosphine ligands) compared to the bromo analogue. |
| 2,5-Dibromopyridine | C2 (C-Br) | High | Selective mono-amination at the C2 position is well-documented. |
| 3,5-Dichloropyridine | C3/C5 (C-Cl) | Low | Challenging substrate requiring forcing conditions and specialized catalysts. |
Experimental Protocol: Buchwald-Hartwig Amination of a Protected 2-Bromo-3-chloropyridine
This protocol is a representative example based on established procedures for similar substrates.
-
Reagents:
-
Protected this compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.02 mmol)
-
XPhos (0.08 mmol)
-
NaOtBu (1.4 mmol)
-
Toluene (10 mL)
-
-
Procedure:
-
In a glovebox, charge an oven-dried Schlenk tube with Pd₂(dba)₃, XPhos, and NaOtBu.
-
Add the protected this compound and a stir bar.
-
Evacuate and backfill the tube with argon.
-
Add toluene and the amine via syringe.
-
Seal the tube and heat the mixture to 100 °C for 12-24 hours.
-
After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate and purify the crude product by column chromatography.
-
Signaling Pathway for Buchwald-Hartwig Amination
Buchwald-Hartwig Catalytic Cycle
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes.
Qualitative Reactivity Comparison
| Substrate | Expected Site of Primary Reaction | Relative Reactivity (at primary site) | Notes |
| 2-Bromo-3-chloro-5-(OMEM)pyridine | C2 (C-Br) | High | The C-Br bond at the C2 position is the preferred site for Sonogashira coupling. |
| 2,3-Dichloropyridine | C2 (C-Cl) | Low to Moderate | Coupling at the C-Cl bond generally requires higher temperatures and more robust catalyst systems. |
| 2,5-Dibromopyridine | C2 (C-Br) | High | Selective mono-alkynylation at the C2 position is feasible. |
| 3,5-Dichloropyridine | C3/C5 (C-Cl) | Very Low | A challenging substrate for Sonogashira coupling. |
Experimental Protocol: Sonogashira Coupling of a Protected 2-Bromo-3-chloropyridine
This protocol is a representative example based on established procedures for similar substrates.
-
Reagents:
-
Protected this compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.03 mmol)
-
CuI (0.06 mmol)
-
Triethylamine (3.0 mmol)
-
THF (10 mL)
-
-
Procedure:
-
To a Schlenk flask, add the protected this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill with argon.
-
Add THF, triethylamine, and the terminal alkyne via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours.
-
Upon completion, filter the reaction mixture through Celite and wash with ethyl acetate.
-
Concentrate the filtrate and purify the residue by column chromatography.
-
Logical Relationship in Sonogashira Coupling
Key Components of Sonogashira Coupling
Conclusion
This compound, in its protected form, is a highly valuable and versatile building block for the synthesis of complex substituted pyridines. Based on established principles of reactivity, the C-Br bond at the C2 position offers a site of high reactivity for selective functionalization via Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira cross-coupling reactions, while leaving the less reactive C-Cl bond at the C3 position available for subsequent transformations. This differential reactivity provides a powerful handle for the modular construction of highly substituted pyridine derivatives, which are of significant interest in medicinal chemistry and materials science. The choice of the appropriate dihalogenated pyridine for a specific synthetic target will depend on the desired substitution pattern and the relative reactivity of the carbon-halogen bonds. This guide provides a foundational understanding to aid in this selection process.
The Scaffolding of a New Therapeutic Era: A Comparative Guide to the Biological Activity of 2-Bromo-3-chloro-5-hydroxypyridine Derivatives and Their Analogs
While specific research on the biological activities of 2-Bromo-3-chloro-5-hydroxypyridine derivatives is currently limited in publicly accessible literature, the broader family of halogenated and substituted pyridine compounds presents a rich landscape of therapeutic potential, particularly in the realms of anticancer and antimicrobial applications. This guide provides a comparative overview of the biological activities of analogous pyridine derivatives, offering insights into their potential mechanisms and the experimental frameworks used for their evaluation.
The pyridine ring is a fundamental scaffold in medicinal chemistry, forming the core of numerous approved drugs.[1][2] Its derivatives have been extensively studied and have shown a wide array of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and antioxidant effects.[1][2] The introduction of halogen substituents, such as bromine and chlorine, onto the pyridine ring can significantly modulate the compound's physicochemical properties and, consequently, its biological activity.[1]
Comparative Biological Activities of Substituted Pyridine Derivatives
Anticancer Activity
Pyridine derivatives have emerged as a significant class of compounds in the development of novel anticancer agents.[3][4] Their mechanisms of action are diverse and can include the inhibition of crucial cellular targets like kinases, tubulin polymerization, and topoisomerase enzymes.[3]
A review of pyridine derivatives highlights that the presence of hydroxyl (-OH) and amino (-NH2) groups can enhance antiproliferative activity against various cancer cell lines.[1] Conversely, the presence of halogen atoms or bulky groups has been observed to sometimes decrease this activity.[1] However, specific pyridine-urea derivatives have demonstrated potent inhibitory activity against breast cancer cell lines (MCF-7), with some compounds showing significantly lower IC50 values than the standard drug doxorubicin.[5]
Table 1: Examples of Anticancer Activity in Substituted Pyridine Derivatives (Analogous Compounds)
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyridine-Urea Derivatives | MCF-7 | 0.22 - 23.02 | Doxorubicin | 1.93 |
| Pyridine-Urea Derivatives | MCF-7 | 0.22 - 23.02 | Sorafenib | 4.50 |
| Chalcone Pyridine Analogues | Various | Not Specified | Doxorubicin | Not Specified |
Note: This table presents data for analogous pyridine derivatives to illustrate the potential range of anticancer activity. Data for this compound derivatives is not available.
Antimicrobial Activity
Substituted pyridines have also shown considerable promise as antimicrobial agents.[6][7][8] The presence of bromine and chlorine atoms in various heterocyclic compounds is often associated with enhanced antimicrobial properties.
For instance, newly synthesized pyridine and thienopyridine derivatives have demonstrated good to strong antimicrobial activity against E. coli, B. mycoides, and C. albicans.[6] In some cases, the minimum inhibitory concentration (MIC) for these compounds was found to be as low as 0.0048 mg/mL.[6]
Table 2: Examples of Antimicrobial Activity in Substituted Pyridine Derivatives (Analogous Compounds)
| Compound Class | Microorganism | MIC (mg/mL) |
| Pyridine & Thienopyridine Derivatives | E. coli | >0.0048 - 0.0195 |
| Pyridine & Thienopyridine Derivatives | B. mycoides | <0.0048 - 0.0098 |
| Pyridine & Thienopyridine Derivatives | C. albicans | <0.0048 - 0.039 |
Note: This table presents data for analogous pyridine derivatives to illustrate the potential range of antimicrobial activity. Data for this compound derivatives is not available.
Experimental Protocols for Biological Evaluation
The assessment of the biological activity of novel chemical entities like this compound derivatives involves a series of standardized in vitro assays.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs.
Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compound (e.g., this compound derivatives) and incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After incubation, the MTT reagent is added to each well and incubated for a few hours. Viable cells with active metabolism convert the MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
In Vitro Antimicrobial Activity: Broth Dilution Method
The broth dilution method is a common technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Protocol:
-
Preparation of Inoculum: A standardized suspension of the target microorganism is prepared.
-
Serial Dilutions: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
-
Inoculation: Each well is inoculated with the microbial suspension.
-
Incubation: The plate is incubated under appropriate conditions (temperature and time) for microbial growth.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.
Conceptual Workflow for Drug Discovery
The discovery and development of novel therapeutic agents based on a pyridine scaffold typically follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.
Caption: A conceptual workflow for the discovery and development of novel pyridine-based therapeutic agents.
Future Directions
While direct experimental data on this compound derivatives remains to be elucidated, the foundational knowledge from analogous pyridine compounds strongly suggests a promising avenue for future research. Further investigation into the synthesis and biological evaluation of this specific class of compounds is warranted to uncover their potential as novel anticancer and antimicrobial agents. The exploration of their structure-activity relationships will be crucial in optimizing their efficacy and selectivity for therapeutic applications.
References
- 1. mdpi.com [mdpi.com]
- 2. The Structure-Antiproliferative Activity Relationship of Pyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chemijournal.com [chemijournal.com]
- 4. ijsat.org [ijsat.org]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. longdom.org [longdom.org]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to the Reaction Products of 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the potential reaction products of 2-bromo-3-chloro-5-hydroxypyridine, a versatile halogenated pyridine derivative of interest in medicinal chemistry and materials science. The reactivity of this trifunctional scaffold is explored through common synthetic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. While specific experimental data for this exact substrate is limited in publicly available literature, this guide extrapolates likely outcomes and provides comparative data from structurally similar compounds to inform synthetic strategies.
Reactivity Overview
The reactivity of this compound is dictated by the electronic nature of the pyridine ring and the distinct properties of its substituents. The pyridine nitrogen renders the ring electron-deficient, making it susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitrogen (C2, C4, and C6). The halogen substituents at the C2 and C3 positions, along with the hydroxyl group at C5, offer multiple sites for functionalization.
In palladium-catalyzed cross-coupling reactions, the reactivity of the carbon-halogen bonds generally follows the trend I > Br > Cl.[1] This suggests that the C2-Br bond is the more likely site for oxidative addition of palladium compared to the C3-Cl bond. The hydroxyl group at C5 can also participate in reactions, such as O-alkylation, or influence the reactivity of the ring through its electronic effects.
Comparative Reaction Analysis
This section details the expected products and provides comparative experimental data from analogous reactions on similar substrates.
Palladium-Catalyzed Cross-Coupling Reactions
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust method for forming carbon-carbon bonds. For this compound, the reaction with an arylboronic acid is expected to proceed selectively at the more reactive C2-bromo position.
Anticipated Reaction:
dot
Caption: Suzuki-Miyaura coupling of this compound.
Comparative Experimental Data:
While specific data for the target molecule is unavailable, the following table provides representative conditions for the Suzuki-Miyaura coupling of related 2-bromopyridine derivatives.
| Substrate | Coupling Partner | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 2-Bromo-3-methoxypyridine | Arylboronic acid | Pd(PPh₃)₄ (3-5) | K₂CO₃ | 1,4-Dioxane/H₂O (4:1) | 80-90 | 12 | Good to Excellent | [2] |
| 2-Bromopyridine | Phenylboronic acid | Pd(OAc)₂ (2) / PPh₃ (4) | Na₂CO₃ | Toluene/H₂O | 100 | 12-24 | Moderate to Good | [2] |
Experimental Protocol (General)
A mixture of the 2-bromopyridine derivative (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%), and base (e.g., K₂CO₃, 2-3 equiv.) in a degassed solvent (e.g., 1,4-dioxane/water 4:1) is heated under an inert atmosphere (e.g., Argon or Nitrogen) at 80-110 °C.[2] Reaction progress is monitored by TLC or GC-MS. After completion, the reaction is worked up by extraction and purified by column chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds.[3] Similar to the Suzuki coupling, this reaction is expected to occur at the C2 position of this compound.
Anticipated Reaction:
dot
Nu- + this compound -> 2-Bromo-3-(Nu)-5-hydroxypyridine or 2-(Nu)-3-chloro-5-hydroxypyridine
Caption: Possible nucleophilic aromatic substitution pathways.
Comparative Experimental Data:
| Substrate | Nucleophile | Conditions | Product | Yield (%) | Reference |
| 2-Amino-3-chloro-5-bromopyridine | KOH | Glycol, Cu-bronze, 170-175 °C, 7h | 2-Amino-3-hydroxy-5-bromopyridine | 44.1 | [4] |
Experimental Protocol (General)
The halopyridine is heated with a large excess of the nucleophile, often in a high-boiling polar solvent and sometimes in the presence of a copper catalyst to facilitate the reaction. The reaction mixture is then cooled, neutralized, and the product is extracted and purified.
O-Alkylation
The hydroxyl group at the C5 position can undergo O-alkylation under appropriate basic conditions.
Anticipated Reaction:
dot
Caption: O-alkylation of this compound.
Comparative Experimental Data:
A patent describes the synthesis of 2-methoxy-3-bromo-5-fluoropyridine from 3-bromo-5-fluoro-2-hydroxypyridine, indicating that O-alkylation of the hydroxyl group is a feasible transformation. [5]
| Substrate | Reagent | Conditions | Product | Reference |
|---|
| 3-Bromo-5-fluoro-2-hydroxypyridine | Methylating agent | Not specified | 2-Methoxy-3-bromo-5-fluoropyridine | [5]|
Experimental Protocol (General)
The hydroxypyridine is treated with a base (e.g., sodium hydride or potassium carbonate) in an aprotic solvent (e.g., DMF or THF) to form the corresponding alkoxide. An alkylating agent (e.g., an alkyl halide or sulfate) is then added, and the reaction mixture is stirred at room temperature or with heating until the reaction is complete. The product is then isolated by extraction and purified.
Spectroscopic Characterization
The following table provides expected and comparative spectroscopic data for the characterization of the reaction products.
| Compound | 1H NMR (ppm) | 13C NMR (ppm) | MS (m/z) |
| This compound | Expected aromatic signals | Expected aromatic signals | [M]+ at 207/209/211 |
| 2-Bromo-3-hydroxypyridine | 1H NMR data available | 13C NMR data available | [M]+ at 173/175 |
| 2-Bromo-3-methoxypyridine | δ 7.97 (dd), 7.21 (dd), 7.12 (dd), 3.90 (s) [6] | δ 155.1, 150.3, 142.4, 128.4, 122.8, 56.5 [6] | [M]+ at 187/189 [6] |
Conclusion
This compound presents a synthetically valuable platform for the generation of diverse substituted pyridine derivatives. Based on established reactivity principles and comparative data, palladium-catalyzed cross-coupling reactions are expected to proceed with high selectivity at the C2-bromo position. Nucleophilic aromatic substitution and O-alkylation offer further avenues for functionalization, although the former may require more forcing conditions. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers in the design and execution of synthetic routes involving this versatile intermediate. Further experimental validation is necessary to fully elucidate the reactivity and optimize reaction conditions for this specific substrate.
References
- 1. tcichemicals.com [tcichemicals.com]
- 2. benchchem.com [benchchem.com]
- 3. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 4. US4033975A - Process for the production of 2-amino-3-hydroxypyridine derivatives - Google Patents [patents.google.com]
- 5. CN111777549A - Synthesis process of 2-methoxy-3-bromo-5-fluoropyridine - Google Patents [patents.google.com]
- 6. benchchem.com [benchchem.com]
A Comparative Spectroscopic Guide to 2-Bromo-3-chloro-5-hydroxypyridine and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide presents a detailed spectroscopic analysis of 2-Bromo-3-chloro-5-hydroxypyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. Due to the limited availability of experimental spectra for this specific compound, this report furnishes predicted spectroscopic data and compares it with available experimental data for three structurally related isomers: 5-Bromo-2-chloro-3-hydroxypyridine, 2-Bromo-3-hydroxypyridine, and 3-Chloro-5-hydroxypyridine. This comparative approach allows for a deeper understanding of the influence of substituent positioning on the spectroscopic properties of the pyridine ring.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data for this compound (predicted) and its isomers (experimental).
Table 1: ¹H NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift δ (ppm) and Multiplicity |
| This compound (Predicted) | DMSO-d₆ | ~8.1 (d, 1H, H-6), ~7.5 (d, 1H, H-4), ~10.5 (s, 1H, -OH) |
| 5-Bromo-2-chloro-3-hydroxypyridine | N/A | Data not readily available |
| 2-Bromo-3-hydroxypyridine [1] | DMSO-d₆ | 7.99 (dd, 1H), 7.24 (dd, 1H), 7.14 (dd, 1H), 10.4 (s, 1H) |
| 3-Chloro-5-hydroxypyridine [2] | DMSO-d₆ | 8.15 (d, 1H), 8.05 (d, 1H), 7.35 (t, 1H), 10.2 (s, 1H) |
Table 2: ¹³C NMR Spectroscopic Data (Predicted vs. Experimental)
| Compound | Solvent | Chemical Shift δ (ppm) |
| This compound (Predicted) | DMSO-d₆ | ~150 (C-5), ~145 (C-6), ~140 (C-2), ~125 (C-4), ~120 (C-3) |
| 5-Bromo-2-chloro-3-hydroxypyridine | N/A | Data not readily available |
| 2-Bromo-3-hydroxypyridine [3] | CDCl₃ | 150.3, 142.4, 138.6, 128.4, 122.8 |
| 3-Chloro-5-hydroxypyridine [4] | DMSO-d₆ | 155.0, 140.1, 138.5, 125.0, 124.2 |
Table 3: Infrared (IR) Spectroscopy Data (Predicted vs. Experimental)
| Compound | Sample Prep. | Key Vibrational Frequencies (cm⁻¹) |
| This compound (Predicted) | KBr pellet | ~3400-3200 (O-H stretch), ~1600-1450 (C=C, C=N stretch), ~1200 (C-O stretch), Below 1000 (C-Cl, C-Br stretch) |
| 5-Bromo-2-chloro-3-hydroxypyridine | N/A | Data not readily available |
| 2-Bromo-3-hydroxypyridine [3] | KBr pellet | 3446, 3064, 1605, 1572, 1461, 1421, 1288, 1205, 1157, 1022, 866, 781, 678 |
| 3-Chloro-5-hydroxypyridine [5] | KBr pellet | 3420, 3080, 1610, 1580, 1470, 1430, 1320, 1240, 1210, 850, 790, 690 |
Table 4: Mass Spectrometry Data (Predicted vs. Experimental)
| Compound | Ionization Mode | Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| This compound (Predicted) | EI | [M]⁺: 207/209/211 | [M-HBr]⁺, [M-Cl]⁺, [M-CO]⁺ |
| 5-Bromo-2-chloro-3-hydroxypyridine | N/A | Data not readily available | Data not readily available |
| 2-Bromo-3-hydroxypyridine [3] | EI | [M]⁺: 173/175 | 94, 66 |
| 3-Chloro-5-hydroxypyridine [5] | EI | [M]⁺: 129/131 | 101, 73, 65 |
Experimental Protocols
The following are generalized protocols for the spectroscopic analysis of hydroxypyridine derivatives.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a 5 mm NMR tube.
-
¹H NMR Spectroscopy: Acquire the proton NMR spectrum on a 400 MHz or 500 MHz spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Spectroscopy: Acquire the carbon NMR spectrum on the same instrument, typically at 100 or 125 MHz, with proton decoupling. A 45° pulse angle and a relaxation delay of 2-5 seconds are commonly used, with several hundred to a few thousand scans acquired for a good signal-to-noise ratio.
2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is standard. Mix a small amount of the compound (1-2 mg) with approximately 100-200 mg of dry KBr powder and press into a thin, transparent pellet.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using an FTIR spectrometer. A background spectrum of a pure KBr pellet should be recorded and subtracted from the sample spectrum.
3. Mass Spectrometry (MS)
-
Sample Introduction: Introduce a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile) into the mass spectrometer. For volatile compounds, gas chromatography-mass spectrometry (GC-MS) can be used.
-
Ionization: Electron ionization (EI) at 70 eV is a common method for generating molecular ions and fragmentation patterns. Electrospray ionization (ESI) is an alternative, softer ionization technique.
-
Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound and its fragments.
4. UV-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent (e.g., ethanol, methanol, or water).
-
Data Acquisition: Record the absorbance spectrum over a wavelength range of approximately 200-400 nm using a dual-beam UV-Vis spectrophotometer, with the pure solvent used as a reference.
Visualization of Analytical Workflow and Logic
The following diagrams illustrate the general workflow for spectroscopic analysis and the complementary nature of different spectroscopic techniques for structural elucidation.
Caption: General workflow for spectroscopic analysis of a chemical compound.
Caption: Complementary information from different spectroscopic methods for structural elucidation.
References
- 1. 2-Bromo-3-hydroxypyridine(6602-32-0) 1H NMR spectrum [chemicalbook.com]
- 2. 3-Hydroxypyridine(109-00-2) 1H NMR spectrum [chemicalbook.com]
- 3. 2-Bromo-3-pyridinol | C5H4BrNO | CID 23070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Hydroxypyridine(109-00-2) 13C NMR [m.chemicalbook.com]
- 5. 3-Hydroxypyridine | C5H5NO | CID 7971 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Purity of Synthesized 2-Bromo-3-chloro-5-hydroxypyridine
For Researchers, Scientists, and Drug Development Professionals
The purity of chemical intermediates is a cornerstone of successful drug discovery and development, directly impacting reaction yields, impurity profiles, and the safety and efficacy of the final Active Pharmaceutical Ingredient (API).[1] 2-Bromo-3-chloro-5-hydroxypyridine is a vital heterocyclic building block used in the synthesis of novel therapeutic agents.[2] Ensuring its purity is a critical, non-negotiable step in the synthetic workflow.
This guide provides an objective comparison of key analytical techniques for assessing the purity of synthesized this compound. We compare the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR), presenting supporting data and detailed experimental protocols to guide researchers in selecting the most appropriate methods for their needs.
Primary Analytical Techniques for Purity Assessment
A multi-faceted approach is often necessary for a comprehensive purity assessment.[3] While chromatographic methods excel at separation and quantification of impurities, spectroscopic methods provide structural confirmation and an orthogonal measure of purity.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for purity analysis in the pharmaceutical industry, offering excellent separation of the main compound from its impurities and robust quantification.[3][4] It is particularly suited for non-volatile and thermally labile compounds.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC is ideal for separating volatile and thermally stable compounds.[5][6] When coupled with a mass spectrometer, it provides powerful identification of impurities based on their mass-to-charge ratio and fragmentation patterns.[7]
-
Quantitative Nuclear Magnetic Resonance (qNMR): qNMR has emerged as a primary analytical method that allows for the direct quantification of a substance without the need for a specific reference standard of the analyte.[3] It provides purity values traceable to the International System of Units (SI) and offers structural information simultaneously.
Data Presentation: Comparative Purity Analysis
The following tables summarize hypothetical purity data for a synthesized batch of this compound compared with a structurally similar alternative, 5-Bromo-2-chloro-3-hydroxypyridine. This data illustrates the type of results obtained from each analytical technique.
Table 1: Purity Assessment of this compound (Lot # BCH-2025-01)
| Analytical Method | Purity (%) | LOD (%) | LOQ (%) | Major Impurities Detected |
| HPLC-UV | 99.25 | 0.01 | 0.03 | Isomeric Bromo-chloropyridinol (0.31%), Starting Material (0.15%) |
| GC-MS | 99.10 | 0.02 | 0.05 | Dichlorinated Pyridinol (0.45%), Unidentified (0.20%) |
| qNMR | 99.30 | 0.05 | 0.15 | Residual Solvents (Acetone, 0.11%), Structural Isomer (0.25%) |
Table 2: Purity Assessment of Alternative Compound: 5-Bromo-2-chloro-3-hydroxypyridine (Lot # ALT-2025-01)
| Analytical Method | Purity (%) | LOD (%) | LOQ (%) | Major Impurities Detected |
| HPLC-UV | 98.85 | 0.01 | 0.03 | Regioisomer (0.55%), Dibrominated species (0.22%) |
| GC-MS | 98.70 | 0.02 | 0.05 | Starting Material (0.60%), Dehalogenated impurity (0.35%) |
| qNMR | 98.90 | 0.05 | 0.15 | Residual Solvents (Toluene, 0.20%), Unidentified (0.40%) |
Mandatory Visualizations
The following diagrams illustrate the general workflow for purity validation and a logical guide for selecting the appropriate analytical technique.
Caption: Experimental workflow for purity validation of synthesized compounds.
References
A Comparative Analysis of 2-Bromo-3-chloro-5-hydroxypyridine and 2,3-dichloro-5-hydroxypyridine for Research and Development
An objective guide for researchers, scientists, and drug development professionals on the theoretical and experimental properties of 2-Bromo-3-chloro-5-hydroxypyridine and its structural analog, 2,3-dichloro-5-hydroxypyridine. This document provides a comparative overview of their physicochemical properties, synthesis protocols, and potential biological activities, supported by available experimental data.
This guide delves into the characteristics of two halogenated hydroxypyridine derivatives, this compound and 2,3-dichloro-5-hydroxypyridine, which hold potential as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. The presence of halogen atoms and a hydroxyl group on the pyridine ring imparts unique electronic and reactive properties to these compounds, making them valuable synthons in medicinal chemistry.
Physicochemical Properties: A Comparative Overview
A summary of the known theoretical and experimental physicochemical properties of this compound and 2,3-dichloro-5-hydroxypyridine is presented below. While experimental data for the former is limited in publicly accessible literature, the available information provides a basis for comparison.
| Property | This compound | 2,3-dichloro-5-hydroxypyridine |
| Molecular Formula | C₅H₃BrClNO | C₅H₃Cl₂NO |
| Molar Mass | 208.44 g/mol | 163.99 g/mol |
| Appearance | Colorless to pale yellow crystalline solid[1] | White to light yellow to light orange powder/crystal |
| Melting Point | ~112-115 °C[1] | 184.0 to 188.0 °C |
| Solubility | Soluble in organic solvents like chloroform and acetone; slightly soluble in water[1] | No specific data found |
| Purity | >97% (commercially available)[2] | >98.0% (GC) (commercially available) |
Synthesis and Spectroscopic Characterization
Detailed experimental protocols and comprehensive spectroscopic data are crucial for the unambiguous identification and utilization of chemical compounds. Below are the available synthesis methods and spectral data for the two compounds.
This compound
Synthesis: A general and feasible preparation method involves a three-step process.[1] First, 2-chloropyridine is generated from pyridine.[1] In the second step, 2-chloropyridine undergoes bromination in an inert atmosphere to yield 2-chloro-3-bromopyridine.[1] Finally, a reaction with sodium hydroxide under alkaline conditions introduces the hydroxyl group to produce this compound.[1]
Experimental Protocol: General Synthesis A detailed, step-by-step experimental protocol for the synthesis of this compound is not readily available in the searched literature. The above description outlines the general synthetic strategy.
Spectroscopic Data: Specific experimental ¹H NMR, ¹³C NMR, and IR spectra for this compound are not available in the public domain based on the conducted searches.
2,3-dichloro-5-hydroxypyridine
Synthesis: A method for the synthesis of 5-chloro-2,3-dihydroxypyridine starts with 2-amino-5-chloropyridine. This starting material undergoes diazotization to produce 2-hydroxy-5-chloropyridine. Subsequent nitration yields 2-hydroxy-3-nitro-5-chloropyridine, which is then reduced to 2-hydroxy-3-amino-5-chloropyridine. A final diazotization step yields the target compound, 2,3-dihydroxy-5-chloropyridine (a tautomer of 2,3-dichloro-5-hydroxypyridine).[3]
Experimental Protocol: Synthesis of 5-chloro-2,3-dihydroxypyridine With 60g (0.344mol) of 2-hydroxy-3-nitro-5-chloropyridine, 34.9g (0.314mol) of anhydrous calcium chloride, and 87.8g (1.57mol) of reduced iron powder in 600ml of 75% ethanol are placed in a reaction flask and refluxed for 3 hours. After cooling to room temperature, the solid residue is filtered. The filtrate is concentrated under reduced pressure until dry. 140ml of concentrated hydrochloric acid and 80ml of water are added and stirred to dissolve. The solution is cooled to -10 to -5 °C, and an aqueous solution of sodium nitrite (25g/200ml, 0.362mol) is added dropwise. After the addition, the mixture is slowly warmed to 30-50 °C, and gas evolution is observed. The mixture is stirred at this temperature for 2 hours. The pH is then adjusted to be highly basic with 30% sodium hydroxide and stirred for another 2 hours at 50-60 °C. After cooling to room temperature, the pH is adjusted to about 6-7 with 6mol/L hydrochloric acid, leading to the precipitation of the solid product. The product is left to stand for 2 hours before being collected by filtration to yield 30.5g of a white, dry product (yield: 60.9%, HPLC purity >98.0%).[3]
Spectroscopic Data:
-
¹H NMR (in pyridine-d₅): The ¹H NMR spectrum of a related tetrahydropyridine derivative shows distinct signals for the N-methyl groups of the uracil moiety as two sharp singlets at δ = 3.45 ppm and 3.72 ppm, and the proton at C-6 as a singlet at δ = 9.55 ppm.[4] (Note: This is for a different, more complex molecule and is provided as a general example of spectroscopic analysis in this class of compounds, as direct data for 2,3-dichloro-5-hydroxypyridine is limited).
-
¹³C NMR: Specific experimental ¹³C NMR data for 2,3-dichloro-5-hydroxypyridine was not found in the searched literature.
-
IR: Specific experimental IR data for 2,3-dichloro-5-hydroxypyridine was not found in the searched literature.
Potential Biological Activities
Halogenated pyridines are a well-established class of compounds with a broad range of biological activities. While specific studies on this compound are scarce, the known activities of related compounds provide insights into its potential applications.
General Biological Profile of Substituted Pyridines: Substituted pyridine derivatives are known to exhibit a wide array of biological activities, including antimicrobial and antifungal properties. For instance, certain hydroxypyridone antifungals like Rilopirox have shown potent fungicidal properties.[5] The presence of halogens can significantly influence the antimicrobial activity of organic compounds.
Potential Applications:
-
Antimicrobial Agents: Given the general antimicrobial activity of halogenated phenols and pyridines, both this compound and 2,3-dichloro-5-hydroxypyridine could be investigated as potential antibacterial or antifungal agents. For example, some bromo-substituted compounds have shown enhanced antibacterial activity.
-
Antifungal Agents: Studies on other pyridine derivatives have demonstrated their potential as antifungal agents. For example, certain 6-alkyl-2,3,4,5-tetrahydropyridines have shown significant antifungal activities, with the length of the alkyl side chain influencing their efficacy.[6]
-
Pharmaceutical Intermediates: The primary and most documented application of these compounds is as intermediates in the synthesis of more complex molecules with potential therapeutic value. Their reactive sites allow for further chemical modifications to build diverse molecular scaffolds.
Experimental and Synthetic Workflow Diagrams
To aid in the conceptualization of the synthesis and analysis of these compounds, the following workflows are provided in the DOT language for Graphviz.
Caption: General synthetic pathway for this compound.
Caption: Standard workflow for the spectroscopic characterization of synthesized compounds.
References
- 1. chembk.com [chembk.com]
- 2. This compound | 130284-56-9 [sigmaaldrich.com]
- 3. CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
- 5. Rilopirox--a new hydroxypyridone antifungal with fungicidal properties [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis and antifungal activity of natural product-based 6-alkyl-2,3,4,5-tetrahydropyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthetic Utility of 2-Bromo-3-chloro-5-hydroxypyridine Isomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the functionalization of pyridine scaffolds is a cornerstone of molecular design. Dihalosubstituted hydroxypyridines, in particular, offer a versatile platform for the synthesis of complex molecular architectures through selective cross-coupling and nucleophilic substitution reactions. This guide provides a comparative assessment of the synthetic utility of 2-Bromo-3-chloro-5-hydroxypyridine and its isomers, offering insights into their reactivity and providing exemplar experimental protocols based on established methodologies for similar substrates.
Introduction to Halogenated Pyridines
Halogenated pyridines are pivotal intermediates in organic synthesis, prized for their ability to undergo a variety of transformations to introduce molecular complexity. The presence of multiple, distinct halogen atoms on the pyridine ring, such as in bromo-chloro-hydroxypyridine isomers, allows for regioselective functionalization, a critical aspect in the efficient synthesis of target molecules. The electronic properties of the pyridine ring, influenced by the nitrogen atom and the positions of the halogen and hydroxyl substituents, dictate the reactivity of each isomeric form.
Reactivity Principles of Dihalopyridines
The synthetic utility of dihalopyridine isomers is primarily governed by the relative reactivity of the carbon-halogen bonds in palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions (Suzuki-Miyaura and Buchwald-Hartwig):
In palladium-catalyzed cross-coupling reactions, the general order of reactivity for halogens is I > Br > Cl.[1] This trend is attributed to the bond dissociation energies of the carbon-halogen bonds, with the weaker C-I and C-Br bonds being more susceptible to oxidative addition by the palladium catalyst, which is often the rate-determining step.
For dihalopyridines, the position of the halogen relative to the nitrogen atom also significantly influences reactivity. Halogens at the 2- and 4-positions are generally more reactive than those at the 3- and 5-positions due to the electron-withdrawing nature of the pyridine nitrogen, which makes the carbon atom more electrophilic.[1]
Nucleophilic Aromatic Substitution (SNAr):
In SNAr reactions, the rate is influenced by the ability of the pyridine ring to stabilize the negative charge of the Meisenheimer complex intermediate. Electron-withdrawing groups ortho and para to the leaving group accelerate the reaction. The reactivity of halogens as leaving groups in SNAr typically follows the order F > Cl > Br > I, which is related to the electronegativity of the halogen and its ability to polarize the C-X bond.[2]
Comparative Assessment of this compound Isomers
While direct, quantitative comparative studies on the isomers of this compound are not extensively available in the literature, their reactivity can be inferred from the established principles of halopyridine chemistry. The primary isomers of interest include:
-
This compound
-
2-Chloro-3-bromo-5-hydroxypyridine
-
2-Bromo-5-chloro-3-hydroxypyridine
-
3-Bromo-5-chloro-2-hydroxypyridine
The hydroxyl group, being a strong electron-donating group, will also influence the electron density of the pyridine ring and thus the reactivity of the halogen substituents.
Predicted Reactivity in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds. For the bromo-chloro-hydroxypyridine isomers, the reaction is expected to proceed selectively at the more reactive C-Br bond.
| Isomer | Predicted Site of Primary Reactivity | Rationale |
| This compound | C-2 (Bromo) | The C-Br bond is inherently more reactive than the C-Cl bond in palladium-catalyzed cross-coupling. The position at C-2 is activated by the adjacent nitrogen atom. |
| 2-Chloro-3-bromo-5-hydroxypyridine | C-3 (Bromo) | The C-Br bond is the more reactive halogen. |
| 2-Bromo-5-chloro-3-hydroxypyridine | C-2 (Bromo) | The C-Br bond is more reactive, and the C-2 position is activated by the nitrogen atom. |
| 3-Bromo-5-chloro-2-hydroxypyridine | C-3 (Bromo) | The C-Br bond is the more reactive halogen. |
Predicted Reactivity in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds. Similar to the Suzuki-Miyaura coupling, the reaction is anticipated to occur preferentially at the C-Br bond.
| Isomer | Predicted Site of Primary Reactivity | Rationale |
| This compound | C-2 (Bromo) | The C-Br bond is more susceptible to oxidative addition. The C-2 position is electronically favored for this reaction. |
| 2-Chloro-3-bromo-5-hydroxypyridine | C-3 (Bromo) | The C-Br bond is the more reactive halogen. |
| 2-Bromo-5-chloro-3-hydroxypyridine | C-2 (Bromo) | The C-Br bond is more reactive, and the C-2 position is activated. |
| 3-Bromo-5-chloro-2-hydroxypyridine | C-3 (Bromo) | The C-Br bond is the more reactive halogen. |
Predicted Reactivity in Nucleophilic Aromatic Substitution (SNAr)
In SNAr reactions, the C-Cl bond is generally more reactive than the C-Br bond. The position of the halogens relative to the electron-withdrawing nitrogen atom and the activating/deactivating effect of the other substituents will determine the site of substitution.
| Isomer | Predicted Site of Primary Reactivity | Rationale |
| This compound | C-2 (Bromo) or C-3 (Chloro) | The C-2 position is highly activated by the nitrogen atom. The chlorine at C-3 is also susceptible to attack. The outcome may depend on the nucleophile and reaction conditions. |
| 2-Chloro-3-bromo-5-hydroxypyridine | C-2 (Chloro) | The C-2 position is activated by the nitrogen, and chlorine is a better leaving group than bromine in SNAr. |
| 2-Bromo-5-chloro-3-hydroxypyridine | C-2 (Bromo) or C-5 (Chloro) | The C-2 position is activated. The relative reactivity will depend on the balance between the leaving group ability and the electronic effects of the other substituents. |
| 3-Bromo-5-chloro-2-hydroxypyridine | C-5 (Chloro) | The C-5 position is para to the nitrogen in the pyridone tautomer, which would activate it towards nucleophilic attack. |
Experimental Protocols
The following are generalized experimental protocols for key reactions involving dihalopyridines. These should serve as a starting point for the optimization of reactions with this compound isomers.
General Protocol for Suzuki-Miyaura Coupling of a Bromo-chloropyridine
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of halopyridines.[3][4]
Materials:
-
Bromo-chloro-hydroxypyridine isomer (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)2) (2 mol%)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (4 mol%)
-
Potassium carbonate (K2CO3) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add the bromo-chloro-hydroxypyridine isomer, arylboronic acid, Pd(OAc)2, SPhos, and K2CO3.
-
Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 to 10:1 ratio).
-
Stir the reaction mixture vigorously at 80-100 °C for 12-24 hours, monitoring the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination of a Bromo-chloropyridine
This protocol is based on general procedures for the Buchwald-Hartwig amination of aryl halides.[5][6]
Materials:
-
Bromo-chloro-hydroxypyridine isomer (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (1-2 mol%)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (2-4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Toluene or 1,4-Dioxane (anhydrous)
Procedure:
-
In a glovebox or under an inert atmosphere, add Pd2(dba)3, Xantphos, and NaOtBu to a dry Schlenk tube.
-
Add the bromo-chloro-hydroxypyridine isomer and the amine.
-
Add the anhydrous solvent.
-
Seal the tube and heat the reaction mixture with stirring at 80-110 °C for 4-24 hours. Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizing Reaction Pathways and Workflows
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
General Experimental Workflow for Cross-Coupling Reactionsdot
References
- 1. The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogenated N-Heteroarenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 2-Bromo-3-chloro-5-hydroxypyridine: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents is paramount. This guide provides detailed procedures for the proper disposal of 2-Bromo-3-chloro-5-hydroxypyridine, a halogenated pyridine derivative, ensuring the safety of laboratory personnel and the protection of the environment.
Chemical and Physical Properties
Understanding the fundamental properties of this compound is the first step in its safe management.
| Property | Value | Source |
| Chemical Formula | C5H3BrClNO | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [1] |
| Solubility | Soluble in organic solvents (e.g., chloroform, acetone), slightly soluble in water | [1] |
| Melting Point | Approximately 112-115°C | [1] |
| Stability | Relatively stable at room temperature; decomposes under heat, light, or oxidation | [1] |
Hazard Identification and Safety Precautions
Personal Protective Equipment (PPE)
| PPE | Specification |
| Gloves | Chemical-resistant gloves (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical splash goggles |
| Body Protection | Laboratory coat |
| Respiratory | Use in a well-ventilated area, preferably a chemical fume hood |
Disposal Procedures
The disposal of this compound must be managed in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.
Step-by-Step Disposal Protocol:
-
Waste Segregation: this compound is a halogenated organic compound and must be collected in a designated "Halogenated Organic Waste" container.[3][4] Do not mix with non-halogenated waste streams, as this will complicate and increase the cost of disposal.[5]
-
Container Selection: Use a clearly labeled, leak-proof container compatible with halogenated organic compounds.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the approximate quantity.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible materials such as strong acids and strong oxidants.[1]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed chemical waste disposal company. The recommended disposal method is controlled incineration at a licensed facility.[6]
Emergency Procedures: Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Evacuate all non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated, preferably within a chemical fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully collect the absorbed material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with an appropriate solvent, collecting the cleaning materials as hazardous waste.
Logical Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Signaling Pathway of Hazard and Response
Caption: Hazard identification and corresponding control measures for safe handling.
References
Essential Safety and Logistical Information for Handling 2-Bromo-3-chloro-5-hydroxypyridine
For researchers, scientists, and drug development professionals, the safe handling of chemical reagents is paramount. This document provides essential, immediate safety and logistical information for 2-Bromo-3-chloro-5-hydroxypyridine (CAS Number: 130284-56-9), including operational and disposal plans.
Hazard Identification and Classification
This compound is a chemical that requires careful handling due to its potential health hazards. The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides the following classifications:
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation |
| Serious Eye Damage/Eye Irritation | Category 2A | H319: Causes serious eye irritation |
| Acute Toxicity, Inhalation | Category 4 | H332: Harmful if inhaled |
| Specific target organ toxicity — Single exposure | Category 3 | H335: May cause respiratory irritation |
Signal Word: Warning
GHS Pictogram:
Personal Protective Equipment (PPE)
To ensure personal safety, the following personal protective equipment should be worn when handling this compound[1]:
| PPE Category | Recommended Equipment |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards. |
| Skin Protection | Wear chemical-resistant, impervious gloves. Inspect gloves prior to use. Also, wear a lab coat and other protective clothing to prevent skin contact. |
| Respiratory Protection | If working in a well-ventilated area is not possible or if dust/aerosols are generated, use a government-approved respirator. |
Operational Plan: Handling and Storage
Handling:
-
Avoid contact with skin and eyes.[1]
-
Avoid the formation of dust and aerosols.[1]
-
Use only in a well-ventilated area, such as a chemical fume hood.[1]
-
Do not eat, drink, or smoke when using this product.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a cool, dry, and well-ventilated place.[1]
-
Keep the container tightly closed.[1]
-
It is recommended to store the compound under an inert atmosphere at 2-8°C.
-
Store in a locked-up area.[1]
Emergency and First-Aid Procedures
In case of accidental exposure, follow these first-aid measures and seek medical attention[1]:
| Exposure Route | First-Aid Measures |
| If Swallowed | Call a POISON CENTER or doctor/physician if you feel unwell. Rinse mouth.[1] |
| In Case of Skin Contact | Wash off with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing and wash it before reuse.[1] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[1] |
| If Inhaled | Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[1] |
Disposal Plan
All waste materials should be handled as hazardous waste.
-
Dispose of the contents and container to an approved waste disposal plant.[1]
-
The material can be disposed of by a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1]
-
Do not allow the product to enter drains.[1]
Experimental Workflow and Logical Relationships
The following diagram illustrates the standard workflow for safely handling this compound in a laboratory setting.
Caption: A workflow diagram for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
